Cyclothiazide
Description
As a diuretic, this compound inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like this compound also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of this compound is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle. This compound is indicated as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. It is also indicated in the management of hypertension either as the sole therapeutic agent or to enhance the effectiveness of other antihypertensive drugs in the more severe forms of hypertension.
This compound is a benzothiadiazide belonging to the class of thiazide diuretics. This compound is indicated as adjunctive therapy in edema and in the treatment of hypertension. In addition, this agent is capable of inhibiting rapid desensitization of the ionotropic alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors, thereby potentiating glutamate responses which may induce seizures activity. This compound was also found to inhibit gamma-aminobutyric acid (GABA)-A receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cardiovascular disease.
inhibits the desensitization of AMPA-type receptors; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCUKUHCLICSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022871 | |
| Record name | Cyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |
| Record name | CYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |
CAS No. |
2259-96-3 | |
| Record name | Cyclothiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclothiazide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00606 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclothiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclothiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclothiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P71U09G5BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-230, 234 °C, 227 - 228 °C | |
| Record name | Cyclothiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00606 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclothiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyclothiazide: A Technical Guide to its Discovery, Mechanism, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide is a benzothiadiazide diuretic that was first introduced for the management of hypertension and edema in 1963 by Eli Lilly.[1] While initially utilized for its effects on renal salt and water excretion, subsequent research unveiled a fascinating dual mechanism of action within the central nervous system, establishing it as a valuable tool in neuroscience research. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Historical Context
The development of this compound emerged from the broader research into thiazide diuretics which began in the 1950s. The seminal work on the synthesis of 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides, the chemical class to which this compound belongs, was published in 1961 by C.W. Whitehead and his colleagues at the Lilly Research Laboratories. This research laid the groundwork for the introduction of this compound as a therapeutic agent two years later.
A pivotal moment in the history of this compound occurred in 1993 when researchers Kelvin A. Yamada and Charles M. Tang discovered its potent activity as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This finding expanded its utility beyond its diuretic and antihypertensive applications, transforming it into a key pharmacological tool for studying glutamatergic neurotransmission.
Further expanding its complex pharmacological profile, in 2003, Lunbin Deng and Gong Chen identified this compound as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2] This discovery highlighted its ability to influence both excitatory and inhibitory neurotransmission, adding another layer to its scientific importance.
Chemical Synthesis
The original synthesis of this compound, as described by Whitehead et al. (1961), involves the condensation of 5-chloro-2,4-disulfamylaniline with 5-norbornene-2-carboxaldehyde (B46079).
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chloro-2,4-disulfamylaniline
-
5-norbornene-2-carboxaldehyde
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid
Procedure:
-
A solution of 5-chloro-2,4-disulfamylaniline in anhydrous ethanol is prepared.
-
An equimolar amount of 5-norbornene-2-carboxaldehyde is added to the solution.
-
A catalytic amount of hydrochloric acid is added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
Upon cooling, the crude this compound precipitates from the solution.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to yield purified this compound.
Note: This is a generalized protocol based on the known chemistry of benzothiadiazide synthesis. The original 1961 paper by Whitehead et al. should be consulted for the precise reaction conditions, yields, and characterization data.
Pharmacological Actions
Diuretic and Antihypertensive Effects
This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.
Table 1: Antihypertensive Efficacy of this compound in Hypertensive Patients
| Study (Year) | Drug(s) | Daily Dose | Number of Patients | Mean Blood Pressure Reduction (mmHg) |
| Jounela et al. (1985)[1] | This compound | 2.5 mg | 12 | Equal to 25 mg Hydrochlorothiazide |
| Jounela et al. (1985)[1] | Hydrochlorothiazide | 25 mg | 12 | Equal to 2.5 mg this compound |
Experimental Protocol: Evaluation of Diuretic Activity in Rats (Lipschitz Test)
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Furosemide (positive control)
-
Metabolic cages
Procedure:
-
Animals are fasted overnight with free access to water.
-
Rats are randomly divided into control, standard (furosemide), and test (this compound) groups.
-
Each rat is orally administered a saline load (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration.
-
Immediately after the saline load, the respective treatments are administered orally.
-
Animals are placed individually in metabolic cages.
-
Urine is collected and the total volume is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Diuretic activity is calculated as the ratio of urine output in the test group to the control group.
Modulation of Ionotropic Receptors
This compound potentiates the function of AMPA receptors by binding to an allosteric site, which reduces the rate of receptor desensitization. This leads to a prolonged and enhanced response to the neurotransmitter glutamate (B1630785).
Table 2: Quantitative Effects of this compound on AMPA Receptor Function
| Parameter | Effect of this compound | Magnitude of Effect |
| AMPA-mediated glutamate currents | Potentiation | Up to 18-fold at 100 µM[1] |
| Receptor Desensitization | Inhibition | Substantially reduced or eliminated[1] |
This compound also acts as a negative allosteric modulator of GABAA receptors, inhibiting GABA-mediated chloride currents. This action can lead to a decrease in inhibitory neurotransmission.
Experimental Protocol: Patch-Clamp Electrophysiology for Receptor Modulation
Cell Preparation:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) transfected with the receptor subunits of interest.
Solutions:
-
External solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4.
-
Internal solution (for whole-cell recording, in mM): K-gluconate 140, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2.
-
Agonists: Glutamate or AMPA for AMPA receptors; GABA for GABAA receptors.
-
Modulator: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution.
Procedure:
-
Prepare a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the internal solution.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist using a rapid application system to evoke a baseline current response.
-
Co-apply the agonist with different concentrations of this compound to measure its modulatory effects on the current amplitude, kinetics (activation, deactivation, and desensitization).
-
For studying desensitization, prolonged application of the agonist with and without this compound is performed.
-
Data is acquired and analyzed using appropriate software to quantify changes in peak current, steady-state current, and time constants of desensitization.
Conclusion
This compound's journey from a diuretic and antihypertensive agent to a sophisticated tool in neuropharmacology underscores the potential for continued discovery in drug development. Its multifaceted interactions with key ionotropic receptors have provided invaluable insights into the mechanisms of synaptic transmission and plasticity. This guide has aimed to provide a comprehensive technical overview for professionals in the field, summarizing the historical context, synthesis, and detailed pharmacology of this remarkable compound. Further research into the structural basis of its interactions with its various targets will undoubtedly continue to illuminate fundamental principles of neurobiology and may guide the development of novel therapeutics.
References
Cyclothiazide as a Diuretic: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide, a benzothiadiazide derivative, was first introduced in the 1960s as a potent oral diuretic and antihypertensive agent.[1] Like other thiazide diuretics, its primary therapeutic utility in its early applications was the management of edema associated with conditions such as congestive heart failure and hepatic cirrhosis, as well as the treatment of hypertension.[2] This technical guide provides an in-depth exploration of the core principles underlying the original use of this compound as a diuretic, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
The primary diuretic effect of this compound is exerted at the distal convoluted tubule (DCT) of the nephron.[2] Here, it specifically inhibits the Na+/Cl- cotransporter (NCC), a key protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] By blocking the NCC, this compound increases the urinary excretion of sodium and chloride, and consequently water, leading to a reduction in extracellular fluid volume.[2]
The molecular mechanism of this inhibition involves the binding of this compound to the NCC, which locks the transporter in an outward-facing conformation, thereby preventing the translocation of Na+ and Cl- ions across the apical membrane of the DCT cells. This action results in natriuresis (increased sodium excretion) and diuresis (increased urine volume).[2]
Signaling Pathway
The activity of the Na+/Cl- cotransporter is regulated by the WNK-SPAK/OSR1 signaling pathway. WNK (With-No-Lysine) kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1, in turn, phosphorylates and activates the NCC. This compound does not directly interact with this signaling cascade but rather acts as a direct antagonist of the final transporter protein.
Caption: Signaling pathway of this compound's diuretic action.
Pharmacodynamics and Quantitative Data
A clinical study in hypertensive patients demonstrated that 2.5 mg of this compound daily has an equivalent antihypertensive effect to 25 mg of hydrochlorothiazide (B1673439) daily.[3] This suggests that this compound is approximately 10 times more potent than hydrochlorothiazide in its antihypertensive effect, which is closely linked to its diuretic and natriuretic actions.
The table below summarizes the expected effects of thiazide diuretics on urinary electrolyte excretion, which are applicable to this compound.
| Parameter | Effect of Thiazide Diuretics |
| Urinary Sodium (Na+) Excretion | Increased |
| Urinary Chloride (Cl-) Excretion | Increased |
| Urinary Potassium (K+) Excretion | Increased (due to increased distal tubular flow) |
| Urinary Calcium (Ca2+) Excretion | Decreased |
| Urinary Magnesium (Mg2+) Excretion | Increased |
| Urinary Bicarbonate (HCO3-) Excretion | Slightly Increased |
Note: The data presented is a qualitative summary based on the known effects of the thiazide diuretic class.
Experimental Protocols: Evaluation of Diuretic Activity
The diuretic properties of this compound and other thiazides were historically evaluated using animal models, most commonly rats. The Lipschitz test is a standard method for screening diuretic agents.
Lipschitz Test for Diuretic Activity in Rats
Objective: To evaluate the diuretic, natriuretic, and saluretic activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Metabolic cages for individual housing and separation of urine and feces
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator or colorimetric assay kit for Cl- analysis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control (e.g., Hydrochlorothiazide or Furosemide)
-
Normal saline (0.9% NaCl)
Procedure:
-
Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.
-
Fasting: Deprive animals of food for 18 hours prior to the experiment, with free access to water.
-
Hydration: Administer normal saline (e.g., 25 mL/kg body weight) orally to all rats to ensure a uniform state of hydration and promote a baseline level of urine flow.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group).
-
Group 1 (Control): Administer the vehicle orally.
-
Group 2 (Positive Control): Administer a standard diuretic (e.g., Hydrochlorothiazide 10 mg/kg) orally.
-
Group 3-5 (Test Groups): Administer this compound at various doses (e.g., 0.1, 0.5, 2.5 mg/kg) orally.
-
-
Urine Collection: Place the rats back into their individual metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and a final collection at 24 hours.
-
Analysis:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)
-
Saluretic Index: (Urinary (Na+ + Cl-) excretion of test group) / (Urinary (Na+ + Cl-) excretion of control group)
Caption: Workflow for assessing the diuretic activity of this compound.
Conclusion
This compound's original application as a diuretic is rooted in its well-defined mechanism of action as a potent inhibitor of the Na+/Cl- cotransporter in the distal convoluted tubule. This action leads to increased excretion of sodium and water, making it an effective agent for managing edema and hypertension. While specific quantitative data from its early development are sparse in contemporary literature, its high potency relative to other thiazides is well-documented. The experimental protocols for evaluating its diuretic efficacy are robust and have been foundational in diuretic drug discovery. This technical guide provides a core understanding of this compound's diuretic properties for researchers and drug development professionals.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Cyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide is a benzothiadiazide diuretic with a multifaceted pharmacological profile. Beyond its established role in the management of hypertension and edema, it is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, and a negative allosteric modulator of GABAA receptors. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanisms of action, and detailed experimental protocols for its characterization. The information is intended to support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [2] |
| Chemical Formula | C₁₄H₁₆ClN₃O₄S₂ | [3] |
| Molecular Weight | 389.9 g/mol | [3] |
| CAS Number | 2259-96-3 | [2] |
| Melting Point | 229-234 °C | [3] |
| Solubility | - Water: Practically insoluble- Methanol: 36 mg/mL- Ethanol: Soluble to 25 mM- DMSO: 100 mM (38.99 mg/mL)- Acetone: Freely soluble- Ethyl Acetate: Freely soluble- Chloroform: Practically insoluble- Ether: Practically insoluble | [1][3][4][5] |
| pKa | 10.7 (in water) | [3] |
| LogP | 1.95 | [3] |
Pharmacological Mechanisms of Action
This compound exhibits a range of pharmacological activities, primarily centered on its effects on ion transport in the kidneys and its modulation of neurotransmitter receptors in the central nervous system.
Diuretic and Antihypertensive Effects
As a thiazide diuretic, this compound exerts its primary effect on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na⁺-Cl⁻) cotransporter, leading to increased excretion of sodium, chloride, and water.[3] This diuretic action contributes to its antihypertensive properties by reducing blood volume. Additionally, the antihypertensive mechanism may involve the inhibition of carbonic anhydrases in vascular smooth muscle and the activation of large-conductance calcium-activated potassium (KCa) channels, leading to vasodilation.[3]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
An In-depth Technical Guide on the Core Mechanism of Action of Cyclothiazide on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide (CTZ) is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action. It details how CTZ binds to a distinct allosteric site on the AMPA receptor, leading to a significant potentiation of agonist-induced currents primarily by inhibiting receptor desensitization.[1][3][4] This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols used to investigate this interaction, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in neuroscience and drug development.
Introduction to AMPA Receptors
AMPA receptors are tetrameric ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.[1][5] Composed of four subunits (GluA1-4), these receptors assemble into homo- or heterotetramers.[1][5] Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium (Na+) and sometimes calcium (Ca2+) ions, leading to depolarization of the postsynaptic membrane.[1] The functional diversity of AMPA receptors is enhanced by alternative splicing of the subunit transcripts, resulting in "flip" and "flop" isoforms, which exhibit different desensitization kinetics.[4][6] A key characteristic of AMPA receptors is their rapid desensitization, a process where the channel closes despite the continued presence of glutamate, which plays a critical role in shaping synaptic responses.[1]
Introduction to this compound
This compound is a member of the benzothiadiazide class of compounds.[4][6] While initially developed as a diuretic, it has become an invaluable pharmacological tool in neuroscience for its potent and selective action on AMPA receptors.[7] It acts as a positive allosteric modulator, meaning it enhances the receptor's response to its natural agonist, glutamate, without directly activating the receptor itself.[1][4] Its primary and most well-documented effect is the potent inhibition of AMPA receptor desensitization.[1][3][4]
Mechanism of Action of this compound on AMPA Receptors
This compound's modulation of AMPA receptors is a multi-faceted process involving allosteric binding, stabilization of the active state, and a profound reduction in receptor desensitization.
Allosteric Potentiation
This compound binds to a site on the AMPA receptor that is distinct from the glutamate-binding pocket.[1] This allosteric binding site is located at the dimer interface of the ligand-binding domains (LBDs) of the receptor subunits.[1][8] By binding to this site, this compound stabilizes the LBD dimer interface, which is a critical step in preventing the conformational changes that lead to desensitization.[8][9] This stabilization enhances the connection between the LBDs and the ion channel gate, prolonging the open state of the channel in the presence of glutamate.[1][8] This results in a sustained influx of cations and an overall potentiation of the synaptic current.[1]
Inhibition of Desensitization
The most prominent effect of this compound is the near-complete blockade of rapid desensitization of AMPA receptors.[4][10] Normally, after glutamate binds, the LBD "clamshell" closes, which pulls the ion channel open. However, a subsequent rearrangement at the LBD dimer interface leads to desensitization, closing the channel gate.[9] this compound acts like a "molecular staple," holding the LBD dimers together and preventing this rearrangement.[8][9] This leads to a prolonged channel opening and a sustained current in response to continuous glutamate application.[1][4] Studies have shown that the inhibition of desensitization is a rapid process, occurring more quickly than the potentiation of the peak current amplitude.[2][4]
Subunit and Splice Variant Selectivity
This compound's effects are not uniform across all AMPA receptor subtypes. It shows marked selectivity for the "flip" splice variants of the GluA1-4 subunits over the "flop" versions.[3][4][6] A single amino acid residue difference in the flip/flop cassette, specifically at position 750 (Ser in flip vs. Asn in flop for GluA1), is a key determinant of this selectivity.[11] This selectivity makes this compound a useful tool for probing the subunit and splice variant composition of native AMPA receptors in different brain regions.
Quantitative Analysis
The following tables summarize key quantitative data from electrophysiological and binding studies on the effects of this compound on AMPA receptors.
Table 1: Potentiation of AMPA Receptor-Mediated Currents by this compound
| Receptor Subunit | Agonist (Concentration) | CTZ EC₅₀ (µM) | Maximum Potentiation (Fold Increase) | Reference |
|---|---|---|---|---|
| GluR1 (flip) | 150 µM AMPA | 28 (Peak Current) | 90-fold (Peak) | [4][6] |
| GluR1 (flip) | 150 µM AMPA | 46 (Steady-State) | 636-fold (Steady-State) | [4][6] |
| Native Hippocampal Neurons | 1 mM Kainate | ~10 | Not specified | [10] |
| Homomeric GluA-D (flip) | AMPA | Not specified | Up to 216-fold (Steady-State) |[12] |
Table 2: Effect of this compound on AMPA Receptor Agonist Affinity
| Receptor Preparation | Agonist | Condition | Agonist EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| GluR1-HEK cells | AMPA | Control | 139 | [4][6] |
| GluR1-HEK cells | AMPA | + 100 µM CTZ | Shifted leftward (increased affinity) | [4][6] |
| Rat brain membranes | [³H]AMPA | + CTZ | Reduced apparent affinity* | [13] |
| Rat cerebral cortex vesicles | --INVALID-LINK--F-Willardiine | + 100 µM CTZ | Kᴅ increased from 33 nM to 140 nM |[14] |
*Note: The apparent discrepancy in affinity effects (increased vs. reduced) is likely due to different experimental preparations and the complex interplay between desensitization states and ligand binding. Some studies suggest that the desensitized state has a higher affinity for agonists, so by preventing desensitization, CTZ reveals the lower-affinity, activatable state.[13]
Table 3: this compound's Effect on AMPA Receptor Kinetics
| Receptor Subunit/Preparation | Kinetic Parameter | Condition | Value/Effect | Reference |
|---|---|---|---|---|
| GluRA (flip) | Deactivation (τ) | + 100 µM CTZ | Slowed | [15] |
| GluRA (flop) | Deactivation (τ) | + 100 µM CTZ | No significant change | [15] |
| GluRA (flip) | Desensitization (τ) | Control | 7.2 ms | [11] |
| GluRA (flip) | Desensitization (τ) | + 20 mM Thiocyanate | Accelerated to 5.1 ms | [11] |
| Hippocampal Neurons | Kainate-induced desensitization | + 100 µM CTZ | Completely blocked |[10] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology from Cultured Cells (e.g., HEK293)
This technique is used to measure the ion flow through AMPA receptors in response to agonist application, with and without the modulator.
-
Cell Culture: HEK293 cells are stably or transiently transfected with cDNAs encoding the AMPA receptor subunit(s) of interest (e.g., GluA1-flip).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.[16]
-
A baseline current is established.
-
The agonist (e.g., 100 µM AMPA or 1 mM glutamate) is rapidly applied to the cell using a fast perfusion system to evoke an inward current.[16]
-
To test the effect of this compound, cells are pre-incubated with CTZ (e.g., 100 µM) for a set duration (e.g., 10-60 seconds) before co-application with the agonist.[6] A 60-second pretreatment is suggested for maximal efficacy on GluR1.[6]
-
-
Data Analysis: The peak amplitude, steady-state current, and rates of activation, deactivation, and desensitization are measured and compared between control and CTZ-treated conditions.
Radioligand Binding Assay
This method is used to determine how this compound affects the binding of a radiolabeled agonist or antagonist to the AMPA receptor.
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the AMPA receptors.
-
Incubation:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]AMPA or a competitive antagonist like [³H]NBQX) at various concentrations.[14]
-
To determine the effect of CTZ, parallel incubations are performed in the presence of a fixed concentration of this compound (e.g., 100 µM).[14]
-
Incubations are typically carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) in the presence and absence of this compound.[14]
Visualizing the Mechanism and Workflows
Caption: Signaling pathway of this compound's action on an AMPA receptor.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Logical relationship of this compound's sequential effects.
Conclusion
This compound is a powerful positive allosteric modulator of AMPA receptors that functions primarily by binding to the LBD dimer interface and inhibiting receptor desensitization.[1][3] This action leads to a dramatic potentiation of glutamate-evoked currents, particularly in receptors containing the "flip" splice variant.[3] The detailed understanding of its mechanism of action, supported by extensive quantitative data and robust experimental protocols, has not only solidified its role as an essential tool for basic neuroscience research but also provides a framework for the rational design of novel therapeutics targeting AMPA receptor function for the treatment of various neurological and psychiatric disorders.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Structure and function of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 12. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound decreases [3H]AMPA binding to rat brain membranes: evidence that AMPA receptor desensitization increases agonist affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound binding to functionally active AMPA receptor reveals genuine allosteric interaction with agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothiazide as a Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide (CTZ), a member of the benzothiadiazide class of molecules, is a potent and widely utilized positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Initially developed as a diuretic and antihypertensive agent, its profound effects on glutamatergic neurotransmission have established it as an invaluable tool in neuroscience research.[5][6] This technical guide provides an in-depth exploration of the core mechanisms of this compound action, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Introduction: The AMPA Receptor and its Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their function is integral to synaptic plasticity, learning, and memory.[1][5] These receptors are tetrameric protein complexes composed of four subunits (GluA1-4), which form a ligand-gated ion channel.[1] A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a non-conducting state despite the continued presence of the agonist glutamate.[1][7] This desensitization is a critical factor in shaping the synaptic response.
Positive allosteric modulators like this compound enhance AMPA receptor activity not by directly activating the receptor, but by binding to a distinct allosteric site.[1] This binding event modulates the receptor's conformational state, leading to a potentiation of the glutamate-induced response.[1]
Mechanism of Action of this compound
This compound exerts its effects primarily through two interconnected mechanisms: inhibition of desensitization and potentiation of current.[2][3][4]
-
Inhibition of Desensitization: this compound is a potent inhibitor of AMPA receptor desensitization.[1] It shows a marked selectivity for the 'flip' splice variants of the AMPA receptor subunits.[3] By binding to the receptor, this compound stabilizes the open conformation of the ion channel, thereby preventing or significantly slowing the transition into the desensitized state.[1][8] This leads to a prolonged influx of cations in response to glutamate.[1]
-
Potentiation of AMPA Current: A direct consequence of inhibiting desensitization is the potentiation of the AMPA receptor-mediated current.[2][3][4] This potentiation is characterized by a slow onset and can increase the peak amplitude of whole-cell currents significantly.[3] Furthermore, this compound increases the apparent affinity of the receptor for its agonist, glutamate.[2][3][4]
The binding site for this compound is located at the dimer interface of the ligand-binding domains of the GluA subunits, a site distinct from the glutamate binding pocket.[1][9] By binding here, this compound effectively "locks" the subunits in a conformation that is more favorable for channel opening and less prone to desensitization.[1][8]
Quantitative Data on this compound Modulation
The following tables summarize key quantitative data from electrophysiological studies on the effects of this compound on AMPA receptors.
Table 1: Potentiation of AMPA-Induced Currents by this compound in HEK 293 Cells Expressing GluR1
| Parameter | Value | Conditions | Reference |
| Peak Current Potentiation | 90-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |
| EC50 for Peak Current Potentiation | 28 µM | 150 µM AMPA, 4s pretreatment | [2] |
| Current at End of Application Potentiation | 636-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |
| EC50 for Current at End of Application Potentiation | 46 µM | 150 µM AMPA, 4s pretreatment | [2] |
| Current Integral Potentiation | 730-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |
| EC50 for Current Integral Potentiation | 41 µM | 150 µM AMPA, 4s pretreatment | [2] |
Table 2: Effect of this compound on AMPA Receptor Affinity and Kinetics
| Parameter | Change | Conditions | Reference |
| AMPA EC50 (in the absence of CTZ) | 139 µM | HEK 293 cells expressing GluR1 | [2] |
| AMPA EC50 (in the presence of CTZ) | Decreased (Increased apparent affinity) | HEK 293 cells expressing GluR1 | [2][3][4] |
| Time Constant for Current Potentiation Onset | 4.8 ± 0.6 s | Continuous application of CTZ | [2] |
| Single-Channel Openings | Lengthened | Patch-clamp outside-out recording | [2][3][4] |
Table 3: Modulation of AMPA-Induced Calcium and Magnesium Influx by this compound in Cultured Rat Brain Neurons
| Parameter | Value | Conditions | Reference |
| EC50 for [Ca2+]i Increase | 2.40 µM | AMPA-induced changes | [10] |
| Maximum Potentiation of [Ca2+]i | 428% of control | AMPA-induced changes | [10] |
| Effect on [Mg2+]i | Potentiated | AMPA- and glutamate-induced increases | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on AMPA receptor currents in cultured cells or brain slices.
Objective: To measure whole-cell currents mediated by AMPA receptors in the presence and absence of this compound.
Methodology:
-
Cell Preparation: HEK 293 cells stably transfected with the desired AMPA receptor subunit (e.g., GluR1) are plated on coverslips.[2] Recordings are typically performed 1 to 3 days after plating.[2]
-
Recording Setup: Recordings are performed at room temperature using borosilicate glass patch pipettes with a resistance of 3-6 MΩ.[2] The pipette is connected to a patch-clamp amplifier (e.g., Axopatch 200A).[2]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, pH 7.3 with CsOH.
-
-
Drug Application: A rapid solution exchange system is used for the application of agonist (e.g., AMPA) and modulator (this compound). To achieve maximal efficacy of this compound on GluR1 receptors, a pre-incubation period is often necessary.[2][4] For instance, a 4-second pretreatment with this compound before co-application with AMPA can be used.[2]
-
Data Acquisition and Analysis: Data are acquired and analyzed using software such as pClamp.[2] Parameters such as peak current amplitude, current at the end of the agonist application, and the integral of the current are measured to quantify the effect of this compound. Dose-response curves are generated to determine EC50 values.[2]
Single-Channel Recording (Outside-Out Patch)
This technique allows for the direct observation of the gating behavior of individual AMPA receptor channels.
Objective: To analyze the effects of this compound on the single-channel characteristics of AMPA receptors.
Methodology:
-
Patch Excision: After establishing a whole-cell configuration, the pipette is slowly withdrawn from the cell to form an outside-out patch of membrane containing AMPA receptors.[2]
-
Agonist Application: The patch is exposed to a low concentration of agonist (e.g., 1 µM AMPA) to activate channel openings.[2]
-
Data Analysis: The unitary currents are analyzed to determine the different conductance states (low, medium, high) of the channel and the mean open time.[2] The effect of this compound is assessed by observing changes in the relative contribution of these conductance states and the duration of channel openings.[2][3][4]
[3H]-Noradrenaline Release Assay
This biochemical assay can be used to indirectly study AMPA receptor desensitization and its modulation by this compound in a more integrated tissue preparation.
Objective: To investigate the effect of this compound on AMPA-induced neurotransmitter release, which is regulated by receptor desensitization.
Methodology:
-
Tissue Preparation: Prisms of rat hippocampus are prepared and pre-loaded with [3H]-noradrenaline.[7]
-
Stimulation Protocol: The tissue is subjected to consecutive applications of AMPA (e.g., 100 µM) to induce [3H]-noradrenaline release.[7] The reduction in the response to the second AMPA application is indicative of receptor desensitization.[7]
-
This compound Application: this compound is applied at various concentrations to assess its ability to reverse the desensitized response.[7]
-
Measurement: The amount of [3H]-noradrenaline released into the superfusate is quantified by liquid scintillation counting.
-
Data Analysis: The potentiation of the second AMPA response by this compound is calculated to determine its concentration-dependent effect on reversing desensitization.[7]
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a Positive Allosteric Modulator of AMPA Receptors.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for Investigating this compound Effects using Whole-Cell Patch-Clamp.
Conclusion
This compound is a powerful positive allosteric modulator of AMPA receptors, primarily acting to inhibit their rapid desensitization. This action results in a significant potentiation of glutamate-mediated currents, making it an indispensable pharmacological tool for studying synaptic transmission and plasticity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations of glutamatergic signaling and its role in neurological function and disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on binding properties of AMPA-type glutamate receptors: lack of competition between this compound and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothiazide's Modulation of Kainate Receptors in the Hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide, a benzothiadiazide diuretic, has been identified as a potent positive allosteric modulator of ionotropic glutamate (B1630785) receptors, including the kainate receptor subtype, particularly within the hippocampus. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal kainate receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways. The primary action of this compound on kainate receptors is the potentiation of agonist-induced currents, largely through the inhibition of receptor desensitization. This modulation has significant implications for understanding the physiological roles of kainate receptors in synaptic transmission and plasticity and offers a pharmacological tool for investigating their function in both health and disease.
Quantitative Effects of this compound on Kainate Receptor Function
This compound significantly enhances the function of kainate receptors in hippocampal neurons. Its primary effects are a potentiation of current amplitude, a shift in the agonist dose-response curve, and a dramatic reduction in receptor desensitization.
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| Kainate-induced Current Potentiation | 1 mM Kainate | 100 µM | ~300% increase in maximum response | [1][2] |
| 20 µM Kainate | 100 µM | 29.5-fold potentiation | [2] | |
| Dose-Response Shift | Kainate | 100 µM | Leftward shift in the dose-response curve, indicating increased agonist potency | [1][2][3] |
| Desensitization | 3 mM Kainate | 100 µM | Abolished the 34% desensitization observed in outside-out patches | [1][2] |
| Glutamate/AMPA | 100 µM | Abolished the much stronger desensitization evoked by these agonists | [1][2] | |
| Deactivation Rate | Kainate | Not specified | Slowed the rate of deactivation of responses upon removal of the agonist | [1][2] |
| Current-Voltage Relationship | Kainate | 100 µM | Eliminated the outward rectification of the current-voltage plot | [1][2] |
| Antagonist Interaction (GYKI 52466) | Kainate (100 µM) | Not specified | This compound reduced the block by GYKI 52466 (30 µM) from 84% to 38% | [4][5] |
| Antagonist Interaction (NBQX) | Not specified | Not specified | Qualitatively similar reduction in block as seen with GYKI 52466 | [4][5] |
| Neurotoxicity | Kainate | Not specified | Enhanced kainate-induced excitotoxicity in hippocampal cultures | [3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of this compound on kainate receptors in hippocampal neurons.
Primary Hippocampal Neuronal Culture
This protocol is based on the methods described by Mayer et al. (1989) and used in the study by Patneau et al. (1993).[2]
-
Dissection and Dissociation:
-
Hippocampi are dissected from newborn Sprague-Dawley rats.
-
The tissue is minced and incubated in a solution containing papain and DNase to dissociate the cells.
-
Cells are then gently triturated to obtain a single-cell suspension.
-
-
Plating:
-
Dissociated neurons are plated onto a confluent glial cell feeder layer on culture dishes.
-
The glial feeder layer provides essential support for the long-term health and viability of the neurons.
-
-
Culture Maintenance:
-
Neurons are maintained in a humidified incubator at 37°C with 5% CO2.
-
Culture medium is typically a modified Eagle's medium (MEM) supplemented with horse serum, fetal bovine serum, and various nutrients.
-
Experiments are typically performed on neurons cultured for 3-14 days.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron.
-
Preparation:
-
A culture dish with hippocampal neurons is placed on the stage of an inverted microscope.
-
The culture medium is replaced with an extracellular recording solution containing (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
-
Pipette Fabrication and Filling:
-
Glass micropipettes with a resistance of 2-5 MΩ are pulled using a micropipette puller.
-
The pipette is filled with an intracellular solution typically containing (in mM): 140 CsF, 10 EGTA, and 10 HEPES, adjusted to pH 7.2. Cesium is often used to block potassium channels and isolate glutamate receptor currents.
-
-
Recording:
-
The micropipette is brought into contact with the cell membrane of a neuron, and a gigaohm seal is formed.
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV to record inward currents.
-
-
Drug Application:
-
Agonists (e.g., kainate) and modulators (e.g., this compound) are applied to the neuron using a rapid perfusion system. This allows for precise control of the timing and concentration of drug application.
-
To test for potentiation, responses to kainate are recorded in the absence and presence of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflow
Kainate Receptor Signaling in the Hippocampus
Kainate receptors in the hippocampus can act through both ionotropic and metabotropic signaling pathways to modulate synaptic transmission. They are present on both presynaptic and postsynaptic membranes.
Caption: Kainate receptor signaling pathways in the hippocampus.
Experimental Workflow for Assessing this compound's Effect
The following diagram illustrates the typical workflow for an electrophysiological experiment designed to quantify the effect of this compound on kainate receptor currents.
Caption: Workflow for electrophysiological analysis of this compound's effects.
Mechanism of Action
This compound's potentiation of kainate receptor currents is primarily attributed to its inhibition of receptor desensitization.[1][2] Desensitization is a process where the receptor becomes unresponsive to a continuously present agonist. By blocking this process, this compound prolongs the open state of the receptor channel in the presence of an agonist, leading to a larger and more sustained ionic current.[6]
The observation that this compound eliminates the outward rectification of the kainate-induced current-voltage plot suggests that this rectification is a consequence of voltage-dependent desensitization.[1][2] At positive membrane potentials, desensitization is more pronounced, leading to a smaller outward current than expected. By blocking desensitization, this compound linearizes the current-voltage relationship.
It is important to note that the effects of this compound can be subunit-dependent. While it potently modulates AMPA receptors and certain kainate receptor assemblies found in hippocampal neurons, it does not affect all kainate receptor subtypes. For example, kainate-gated currents in HEK 293 cells expressing homomeric GluR6 receptors are unaffected by this compound.[4][5] This highlights the importance of the specific subunit composition of the kainate receptors in determining their sensitivity to this compound.
Conclusion
This compound is a powerful pharmacological tool for the study of kainate receptors in the hippocampus. Its ability to block desensitization and potentiate agonist-induced currents has been instrumental in revealing the kinetic properties of these receptors. For researchers and drug development professionals, understanding the detailed effects of this compound provides a basis for investigating the role of kainate receptors in hippocampal function and for the development of novel therapeutics targeting this important receptor system. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for designing and interpreting studies in this area.
References
- 1. Hippocampal neurons exhibit this compound-sensitive rapidly desensitizing responses to kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Characterization of this compound-enhanced kainate excitotoxicity in rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Cyclothiazide as a Negative Allosteric Modulator of GABAA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide (CTZ), a benzothiadiazide diuretic, is well-documented for its potentiation of AMPA receptor activity. However, a growing body of evidence has firmly established its role as a negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth overview of the core findings related to this compound's inhibitory action on GABAA receptors. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This guide summarizes the current understanding of this compound's dual action on major excitatory and inhibitory neurotransmitter systems, highlighting its significance as a tool for studying synaptic transmission and as a potential scaffold for novel therapeutic agents.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, exerting its effects predominantly through the activation of GABAA receptors, which are ligand-gated ion channels permeable to chloride ions. The modulation of GABAA receptor activity is a key mechanism for controlling neuronal excitability, and these receptors are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.
This compound (CTZ) was initially recognized for its potentiation of AMPA-type glutamate (B1630785) receptors by inhibiting their desensitization.[1][2] This action has made it a widely used tool in neuroscience research to study glutamatergic transmission. However, subsequent research has revealed a significant and opposing effect of CTZ on the inhibitory side of the synapse. It has been demonstrated that this compound acts as a negative allosteric modulator of GABAA receptors, effectively reducing GABA-mediated inhibitory currents.[1][3] This dual functionality positions this compound as a unique pharmacological agent that can shift the excitation-inhibition balance towards excitation through two distinct mechanisms: enhancing glutamatergic signaling and dampening GABAergic inhibition.
This guide will delve into the technical details of this compound's interaction with GABAA receptors, providing a consolidated resource for researchers investigating this phenomenon.
Mechanism of Action: Negative Allosteric Modulation
This compound's inhibition of GABAA receptors is characterized by a non-competitive mechanism, indicating that it does not bind to the same site as the endogenous ligand, GABA.[2][4] Instead, it binds to an allosteric site on the receptor complex. This binding event reduces the probability of the channel opening in response to GABA, thereby diminishing the influx of chloride ions and reducing the hyperpolarizing effect of GABAergic transmission.[5] Single-channel analyses have confirmed that this compound significantly decreases the open probability of GABAA receptor channels without substantially affecting the single-channel conductance.[5]
The binding of this compound to its allosteric site on the GABAA receptor is state-dependent, with evidence suggesting that its binding is enhanced in the presence of a GABAA receptor antagonist like bicuculline (B1666979) methiodide (BMI).[6] This suggests that the conformation of the receptor plays a crucial role in the accessibility or affinity of the this compound binding site.
Signaling Pathway Diagram
Caption: Mechanism of this compound's negative allosteric modulation of GABAA receptors.
Quantitative Data
The inhibitory effect of this compound on GABAA receptors has been quantified in several studies, primarily through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of this compound's inhibitory action.
Table 1: Electrophysiological Data for this compound Inhibition of GABA-Evoked Currents
| Receptor/Preparation | IC50 (µM) | Method | Reference |
| Native GABAA Receptors (Hippocampal Neurons) | 57.6 | Whole-cell patch clamp | [5] |
| Homomeric ρ2 GABAC Receptors | ~12 | Two-electrode voltage clamp (Oocytes) | [2][4] |
| GABAA (α1β2γ2) Receptors | ~85% inhibition at 300 µM | Two-electrode voltage clamp (Oocytes) | [4] |
It is important to note that this compound's inhibitory effect exhibits subunit specificity. For instance, it inhibits GABAC receptors composed of ρ2 subunits but has no significant effect on those composed of ρ1 subunits.[2][4]
Table 2: Radioligand Binding Data for [3H]-Cyclothiazide
| Parameter | Value | Conditions | Reference |
| IC50 (CTZ) | 0.16 ± 0.03 µM | In the presence of 300 µM BMI | [6] |
| IC50 (CTZ) | 7.0 ± 0.5 µM | In the presence of 3 mM BMI | [6] |
| IC50 (GABA) | 300 ± 50 µM | In the presence of 300 µM BMI | [6] |
| IC50 (GABA) | 5.0 ± 0.7 mM | In the presence of 3 mM BMI | [6] |
BMI: Bicuculline Methiodide
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a negative allosteric modulator of GABAA receptors.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on GABA-evoked currents in cultured neurons or brain slices.
Objective: To determine the IC50 of this compound for the inhibition of GABAA receptor-mediated currents.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture or brain slice preparation expressing GABAA receptors
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (100 mM in DMSO)
Procedure:
-
Prepare cultured cells or brain slices and place them in the recording chamber perfused with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a control pulse of GABA (e.g., 10 µM for 2-5 seconds) using the perfusion system and record the inward current. Repeat until a stable baseline response is achieved.
-
Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.
-
Co-apply the same concentration of GABA in the presence of this compound and record the current.
-
Wash out the this compound and GABA and allow the cell to recover.
-
Repeat steps 6-8 with a range of this compound concentrations (e.g., 1 µM to 300 µM).
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound. Normalize the responses to the control GABA response and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay: [3H]-Cyclothiazide Competition Binding
This protocol is adapted from the methodology described for [3H]-cyclothiazide binding to rat brain synaptic membranes.[6]
Objective: To determine the binding affinity of this compound and the modulatory effect of GABA on its binding.
Materials:
-
Rat brain synaptic membrane preparation
-
[3H]-Cyclothiazide
-
Unlabeled this compound
-
GABA
-
Bicuculline methiodide (BMI)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare synaptic membranes from rat brain tissue.
-
In a series of tubes, add a constant concentration of [3H]-cyclothiazide (e.g., in the low nM range).
-
Add a constant concentration of BMI (e.g., 300 µM or 3 mM) to all tubes, as [3H]-CTZ binding is dependent on its presence.[6]
-
For competition binding, add increasing concentrations of unlabeled this compound to a set of tubes.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 mM) to a separate set of tubes.
-
To assess the effect of GABA, in a parallel experiment, add increasing concentrations of GABA to tubes containing [3H]-cyclothiazide and BMI.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to determine the IC50 value.
Experimental and Logical Workflows
The characterization of a novel negative allosteric modulator of GABAA receptors typically follows a logical progression of experiments.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a GABAA receptor negative allosteric modulator.
Conclusion
This compound's role as a negative allosteric modulator of GABAA receptors is a critical aspect of its pharmacological profile that complements its well-established effects on AMPA receptors. This dual action makes it a powerful tool for manipulating the excitatory/inhibitory balance in neuronal circuits. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate and understand the inhibitory effects of this compound. A thorough understanding of its interaction with GABAA receptors is essential for the accurate interpretation of experimental results and for leveraging its unique properties in the study of synaptic plasticity, neuronal network dynamics, and the development of novel therapeutic strategies targeting the GABAergic system. Further research into the subunit-specific effects of this compound and the precise molecular determinants of its binding site will continue to enhance its utility as a pharmacological probe and may inspire the design of more selective GABAA receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a subunit-specific inhibitor of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a subunit-specific inhibitor of GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Subunit-Specific Inhibition of GABAC Receptors by Cyclothiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide (CTZ), a well-known positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, exhibits a surprising and highly specific inhibitory effect on a subset of GABAC receptors. This technical guide provides a comprehensive overview of the subunit-specific action of CTZ on GABAC receptors, consolidating key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. Understanding this selective inhibition is crucial for the accurate interpretation of experimental results using CTZ and for the potential development of novel subtype-selective GABAC receptor modulators.
Introduction to GABAC Receptors and this compound
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors. GABAC receptors, a subclass of GABAA receptors composed entirely of rho (ρ) subunits, are ligand-gated chloride channels.[1] They are distinguished by their unique pharmacological profile, including resistance to the GABAA modulator bicuculline. The ρ1 and ρ2 subunits are the most studied components of GABAC receptors, with distinct expression patterns and functional properties.
This compound was initially developed as a diuretic for treating hypertension.[2][3] In neuroscience research, it is widely used to block the desensitization of AMPA-type glutamate receptors, thereby potentiating excitatory neurotransmission.[2][4] However, research has revealed that CTZ also interacts with inhibitory neurotransmitter receptors, demonstrating a potent and subunit-specific inhibitory effect on GABAC receptors.[2][5]
Subunit-Specific Inhibition of GABAC Receptors by this compound
The most striking feature of CTZ's interaction with GABAC receptors is its subunit specificity. Electrophysiological studies have consistently demonstrated that CTZ inhibits GABA-elicited currents in cells expressing homomeric ρ2 receptors, while having no significant effect on homomeric ρ1 receptors.[2][5][6]
Quantitative Analysis of this compound Inhibition
The inhibitory effect of CTZ on ρ2-containing GABAC receptors is dose-dependent. The following tables summarize the key quantitative data from studies on homomeric ρ2 receptors.
| Parameter | Value | Receptor Subunit | Experimental System | Reference |
| IC50 | ~12 µM | Homomeric ρ2 | Xenopus oocytes / HEK cells | [2][5][6] |
| Inhibition Mechanism | Non-competitive | Homomeric ρ2 | Xenopus oocytes | [2][6] |
| Voltage Dependence | Small degree | Homomeric ρ2 | Not specified | [2][6] |
Table 1: Key inhibitory parameters of this compound on homomeric ρ2 GABAC receptors.
The interaction of CTZ with the ρ2 receptor channel exhibits state-dependent kinetics. The binding of CTZ is significantly faster when the channel is in the open state (in the presence of GABA) compared to the closed state.
| Condition | Time Constant (τ) | Description | Reference |
| GABA Present | ~0.4 s | CTZ binding to the open channel | [2][5][6] |
| GABA Absent | ~4.7 s | CTZ binding to the closed channel | [5] |
Table 2: Kinetics of this compound binding to the homomeric ρ2 GABAC receptor.
Furthermore, CTZ's non-competitive mechanism of action is evident from its effect on the GABA dose-response curve, where it reduces the maximal response without significantly altering the GABA EC50.
| Receptor Subunit | Condition | GABA EC50 | Hill Coefficient | Reference |
| Perch ρ2A | Control | 2.0 µM | 1.7 | [2] |
| Perch ρ2A | +10 µM CTZ | 3.6 µM | 1.5 | [2] |
Table 3: Effect of this compound on the GABA dose-response relationship for perch ρ2A receptors.
Molecular Determinant of Subunit Specificity
The differential sensitivity of ρ1 and ρ2 subunits to CTZ has been traced to a single amino acid residue located in the second transmembrane domain (TM2) of the receptor.[2][5]
-
The ρ2 subunit possesses a serine at this critical position, rendering it sensitive to CTZ inhibition.
-
The ρ1 subunit has a proline at the equivalent position, which confers resistance to CTZ.
This was elegantly demonstrated through site-directed mutagenesis experiments. Mutating the serine to a proline in the ρ2 subunit abolished its sensitivity to CTZ. Conversely, replacing the proline with a serine in the ρ1 subunit made it susceptible to CTZ inhibition.[2][5]
Proposed Mechanism of Action
The available evidence suggests that CTZ acts as an open-channel blocker on ρ2-containing GABAC receptors.[2] The key characteristics supporting this mechanism include:
-
Non-competitive Inhibition : CTZ reduces the maximum GABA-elicited current without affecting the agonist's affinity for its binding site.[2][5]
-
State-Dependent Binding : The faster binding kinetics in the presence of GABA indicate a preference for the open channel conformation.[5]
-
Rebound Current : A prominent rebound of membrane current upon termination of co-application of GABA and CTZ suggests that CTZ becomes trapped in the channel and its unbinding allows a transient increase in ion flow.[5][6]
Experimental Protocols
The findings described in this guide were primarily elucidated through heterologous expression of GABAC receptor subunits in Xenopus oocytes or HEK 293 cells, followed by electrophysiological recording.
Heterologous Expression in Xenopus Oocytes
-
Preparation of cRNA : Linearize plasmids containing the cDNA for human or perch ρ1 and ρ2 subunits. Synthesize capped cRNA transcripts in vitro using an appropriate RNA polymerase kit.
-
Oocyte Preparation : Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection : Inject oocytes with the desired cRNA (e.g., 50 ng of ρ1 or ρ2 cRNA).
-
Incubation : Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.
Transfection of HEK 293 Cells
-
Cell Culture : Culture HEK 293 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Transfection : Transfect cells with plasmids containing the ρ subunit cDNA (e.g., 1.5 µg) and a marker plasmid like pEGFP (e.g., 0.5 µg) using a transfection reagent such as Lipofectamine.
-
Incubation : Perform experiments 24-48 hours post-transfection.
Electrophysiological Recording
Two-Electrode Voltage Clamp (Oocytes)
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl (e.g., 3 M).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA and CTZ via the perfusion system.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
Whole-Cell Patch Clamp (HEK 293 Cells)
-
Identify transfected cells using epifluorescence microscopy (for EGFP).
-
Replace the culture medium with an extracellular solution (e.g., containing in mM: 120 NaCl, 5 KCl, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 dextrose, pH 7.4).[2]
-
Use patch pipettes filled with an intracellular solution (e.g., containing in mM: 130 CsCl, 4 KCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, 1 MgATP, 0.2 NaGTP, pH 7.4).[2]
-
Establish a whole-cell recording configuration on a transfected cell.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Rapidly apply drugs using a perfusion system.
-
Record whole-cell membrane currents with an amplifier and pCLAMP software.[2]
Implications for Research and Drug Development
The subunit-specific inhibition of GABAC receptors by CTZ has several important implications:
-
Experimental Caveat : Researchers using CTZ to modulate AMPA receptors should be aware of its potent off-target effects on ρ2-containing GABAC receptors, especially in neuronal circuits where these receptors are expressed, such as the retina and superior colliculus.
-
Pharmacological Tool : The high specificity of CTZ for the ρ2 over the ρ1 subunit makes it a valuable pharmacological tool for distinguishing between GABAC receptor subtypes in native tissues.
-
Drug Development : The identification of a single amino acid residue as the molecular switch for CTZ sensitivity provides a clear target for the rational design of novel, subunit-selective GABAC receptor modulators. Such compounds could offer more targeted therapeutic interventions for conditions involving GABAC receptor dysfunction, potentially with fewer side effects.
Conclusion
This compound's interaction with GABAC receptors is a compelling example of subunit-specific pharmacology. It acts as a non-competitive, open-channel blocker on ρ2-containing receptors, with an IC50 of approximately 12 µM, while leaving ρ1-containing receptors unaffected. This specificity is conferred by a single serine residue in the TM2 domain of the ρ2 subunit. A thorough understanding of this interaction, facilitated by the quantitative data and experimental protocols detailed in this guide, is essential for the neuroscience and drug development communities to accurately interpret research findings and to leverage this knowledge in the creation of next-generation therapeutic agents.
References
- 1. GABAA-rho receptor - Wikipedia [en.wikipedia.org]
- 2. This compound: a subunit-specific inhibitor of GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound: a subunit-specific inhibitor of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Neuromodulator: A Technical Guide to Cyclothiazide in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide (CTZ) is a benzothiadiazide compound that has garnered significant attention in central nervous system (CNS) research for its potent effects on excitatory and inhibitory neurotransmission.[1][2] Initially developed as a diuretic for treating hypertension, its profound impact on ionotropic glutamate (B1630785) and GABA receptors has established it as an invaluable tool for investigating synaptic plasticity, neuronal excitability, and the pathophysiology of various neurological disorders.[1][2][3] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanisms of action, quantitative effects, and the experimental protocols utilized in its study.
Core Mechanism of Action: A Tale of Two Receptors
This compound's primary influence on the CNS stems from its dual modulation of two critical classes of neurotransmitter receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and γ-aminobutyric acid type A (GABAA) receptors.[1][3]
Positive Allosteric Modulation of AMPA Receptors
This compound is a potent positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain.[4][5] Its mechanism of action is multifaceted and does not involve direct binding to the glutamate recognition site.[4][6] Instead, CTZ binds to an allosteric site located at the dimer interface of the ligand-binding domains of the AMPA receptor subunits.[4] This interaction leads to several key effects:
-
Inhibition of Desensitization: A hallmark of this compound's action is its potent inhibition of AMPA receptor desensitization, the process by which the receptor becomes unresponsive to continuous glutamate exposure.[4][5] CTZ is particularly selective for the 'flip' splice variants of AMPA receptor subunits.[5][7] By stabilizing the receptor in an open conformation, CTZ prolongs the duration of the glutamate-induced current.[4]
-
Potentiation of AMPA Currents: this compound significantly potentiates the amplitude of AMPA receptor-mediated currents.[5][8] This potentiation develops more slowly than the inhibition of desensitization.[5][7][8]
-
Increased Agonist Affinity: The presence of this compound increases the apparent affinity of AMPA receptors for glutamate.[5][7]
-
Prolonged Channel Openings: At the single-channel level, CTZ leads to a lengthening of the time the ion channel remains open.[5][8]
Inhibition of GABAA Receptors
In addition to its effects on excitatory transmission, this compound also acts as an inhibitor of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the CNS.[1][9][10] This action is in direct contrast to its effect on AMPA receptors. CTZ has been shown to reversibly inhibit both evoked and spontaneous inhibitory postsynaptic currents (IPSCs) in a dose-dependent manner.[1][10] Single-channel analysis has revealed that this compound reduces the open probability of GABAA receptor channels.[1][10]
This dual action of enhancing excitatory signaling while dampening inhibitory signaling leads to a significant shift in the excitation-inhibition balance, resulting in increased neuronal excitability.[1][2] This property underlies its ability to induce epileptiform activity in vitro and in vivo.[11][12]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on AMPA and GABAA receptor function from various experimental systems.
| Parameter | Agonist | Preparation | Concentration of CTZ | Value | Reference |
| AMPA Receptor Potentiation | |||||
| EC50 (Peak Current) | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 28 µM | [5][7] |
| EC50 (End Current) | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 46 µM | [5][7] |
| EC50 (Current Integral) | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 41 µM | [5][7] |
| Peak AMPA Current Increase | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 90-fold | [5][7] |
| End AMPA Current Increase | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 636-fold | [5][7] |
| Current Integral Increase | 150 µM AMPA | HEK 293 cells (rat GluR1 flip) | 100 µM | 730-fold | [5][7] |
| AMPA EC50 Shift | AMPA | HEK 293 cells (rat GluR1 flip) | 50 µM | ~8-fold decrease | [5] |
| AMPA-Induced Intracellular Ca2+ Increase | |||||
| EC50 | AMPA | Cultured rat brain neurons | 0.3-100 µM | 2.40 µM | [13] |
| Maximum Potentiation | AMPA | Cultured rat brain neurons | 0.3-100 µM | 428% of control | [13] |
| GABAA Receptor Inhibition | |||||
| IPSC Inhibition | Evoked | Hippocampal autaptic neurons | 100 µM | Potent reduction | [1] |
| mIPSC Amplitude | Spontaneous | Hippocampal neurons | 100 µM | No significant change | [2] |
| mIPSC Frequency | Spontaneous | Hippocampal neurons | 100 µM | Significant decrease | [2] |
| Effects on Synaptic Transmission | |||||
| mEPSC Amplitude Increase | Spontaneous | Hippocampal neurons | 100 µM | ~39% | [2] |
| mEPSC Frequency Increase | Spontaneous | Hippocampal neurons | 100 µM | ~134% | [2] |
| Evoked EPSC Potentiation | Evoked | Hippocampal autaptic neurons | 30 µM | 163.7 ± 6.1% of control | [2] |
| Evoked EPSC Potentiation | Evoked | Hippocampal autaptic neurons | 100 µM | 174.5 ± 11.6% of control | [2] |
Table 1: Quantitative effects of this compound on AMPA and GABAA receptor function and synaptic transmission.
| Seizure Parameter | Dose of CTZ (intracerebroventricular) | Observation (in 3 hours) | Reference |
| Racine Grade III Seizures (Number) | 0.75 µmol | 6.9 ± 2.4 | [12] |
| Racine Grade IV-V Seizures (Number) | 0.75 µmol | 3.0 ± 0.8 | [12] |
| Racine Grade III Seizures (Duration) | 0.75 µmol | 63.2 ± 28.6 seconds | [12] |
| Racine Grade IV-V Seizures (Duration) | 0.75 µmol | 83.5 ± 36.8 seconds | [12] |
| Seizure Score | 0.5 µmol | 2.5 ± 0.9 | [12] |
| Seizure Score | 0.75 µmol | 3.9 ± 0.4 | [12] |
Table 2: In vivo effects of this compound on seizure activity in rats.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study this compound's effects.
Electrophysiology in Heterologous Expression Systems (HEK 293 Cells)
This protocol is used to study the effects of this compound on specific AMPA receptor subunits expressed in a controlled environment.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected with the desired AMPA receptor subunit cDNA (e.g., rat GluR1 flip).[5][8]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.[7]
-
Electrodes: Borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Holding Potential: Cells are voltage-clamped at -70 mV.[7]
-
Solutions: The recording chamber is continuously perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Drug Application: Agonists (e.g., AMPA) and this compound are applied via a fast-exchange perfusion system.[7] To achieve maximal potentiation, pre-incubation with this compound for tens of seconds is often necessary.[5]
-
-
Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. Analysis focuses on parameters such as peak current amplitude, extent of desensitization, and current kinetics.[2]
Electrophysiology in Neuronal Cultures (Hippocampal Neurons)
This protocol allows for the study of this compound's effects on synaptic transmission in a more physiologically relevant context.
-
Primary Neuronal Culture: Hippocampal neurons are isolated from embryonic or neonatal rats and cultured on microislands to allow for the formation of autapses (synapses onto themselves).[1]
-
Electrophysiological Recording: Whole-cell voltage-clamp or current-clamp recordings are performed on single neurons.[11]
-
Evoked Postsynaptic Currents (ePSCs): Synaptic currents are evoked by brief depolarization of the neuron.[1]
-
Miniature Postsynaptic Currents (mPSCs): Spontaneous synaptic events are recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.[14]
-
-
Pharmacological Manipulation: this compound and other pharmacological agents (e.g., AMPA receptor antagonists, GABAA receptor antagonists) are bath-applied to the recording chamber.[11]
-
Data Analysis: The amplitude, frequency, and kinetics of ePSCs and mPSCs are analyzed to determine the effects of this compound on excitatory and inhibitory synaptic transmission.[2]
In Vivo Seizure Induction and Monitoring
This protocol is used to investigate the pro-convulsant effects of this compound in living animals.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral ventricle of the brain.[12]
-
Drug Administration: After a recovery period, a microinjection of this compound (dissolved in a vehicle like DMSO) is delivered into the ventricle of the freely moving rat.[12]
-
Behavioral Monitoring: The animals are observed for seizure behaviors, which are scored according to a standardized scale (e.g., the Racine scale).[12]
-
Electroencephalogram (EEG) Recording: For more detailed analysis, EEG electrodes can be implanted to record brain electrical activity and detect epileptiform discharges accompanying the behavioral seizures.[12]
Visualizing the Molecular and Experimental Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's positive allosteric modulation of AMPA receptors.
Caption: Dual action of this compound on excitatory and inhibitory systems.
References
- 1. pnas.org [pnas.org]
- 2. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 7. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces seizure behavior in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothiazide: A Comprehensive Technical Guide for Neuroscience Research
An In-depth Review of its Mechanisms, Applications, and Experimental Protocols
Abstract
Cyclothiazide (CTZ), a member of the benzothiadiazide family, has transcended its original classification as a diuretic and antihypertensive agent to become an indispensable tool in the field of neuroscience.[1][2][3] Its potent and multifaceted effects on key neurotransmitter systems have made it invaluable for dissecting the intricate mechanisms of synaptic transmission and plasticity. This technical guide provides a comprehensive overview of this compound's core functions, with a particular focus on its dual role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[4] We present detailed experimental protocols, quantitative data, and visual representations of its signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.
Introduction
Initially developed for the management of hypertension and edema, this compound's journey into neuroscience began with the discovery of its profound impact on glutamatergic neurotransmission in the early 1990s.[2][5] It was found to be a potent positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors fundamental to fast excitatory synaptic transmission in the central nervous system.[3][6] This property allows this compound to effectively block the rapid desensitization of AMPA receptors, thereby prolonging and potentiating glutamatergic currents.[2][6][7]
Further research revealed a more complex pharmacological profile, demonstrating that this compound also acts as a negative allosteric modulator of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission.[2][5][4] This dual action of enhancing excitation while suppressing inhibition positions this compound as a powerful tool for modulating neuronal excitability and studying the delicate balance between these two opposing forces in the brain.[5][4] Its ability to induce epileptiform activity in animal models underscores its potent effects on neural circuits.[8]
Mechanism of Action
This compound's influence on neuronal function stems from its distinct interactions with two critical classes of ligand-gated ion channels:
Positive Allosteric Modulation of AMPA Receptors
This compound's primary and most widely utilized mechanism of action in neuroscience is its potentiation of AMPA receptor function.[6] It achieves this through several key effects:
-
Inhibition of Desensitization: AMPA receptors normally undergo rapid desensitization in the continued presence of glutamate, a mechanism that curtails the duration of the synaptic response.[6] this compound binds to an allosteric site on the AMPA receptor complex, stabilizing the open conformation of the channel and thereby significantly reducing desensitization.[6] This effect is particularly pronounced for the "flip" splice variants of AMPA receptor subunits.[7][9]
-
Potentiation of Glutamate-Evoked Currents: By preventing desensitization, this compound dramatically increases the amplitude and duration of currents elicited by glutamate.[6][7][10] This potentiation can be as much as 18-fold at higher concentrations.[2]
-
Increased Apparent Affinity for Agonists: this compound causes a leftward shift in the dose-response curve for AMPA receptor agonists, indicating an increased apparent affinity of the receptor for its ligand.[7][9]
Negative Allosteric Modulation of GABA-A Receptors
In addition to its effects on AMPA receptors, this compound also potently inhibits the function of GABA-A receptors.[2][5][4]
-
Inhibition of GABA-Evoked Currents: this compound reversibly inhibits both spontaneous and evoked inhibitory postsynaptic currents (IPSCs) in a dose-dependent manner.[5][4]
-
Reduced Channel Open Probability: Single-channel recordings have revealed that this compound decreases the open probability of GABA-A receptor channels without significantly affecting their conductance.[5][4] This suggests a direct interaction with the receptor that hinders its ability to open in response to GABA binding.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound from various studies.
Table 1: Effects of this compound on AMPA Receptor Function
| Parameter | Agonist | Preparation | This compound Concentration | Observed Effect | Reference |
| EC50 | AMPA | HEK 293 cells (GluR1 subunit) | 50 µM | ~8-fold decrease in AMPA EC50 (from 139 µM to 18 µM) | [7] |
| EC50 | Kainate | Hippocampal Neurons | 30 µM | Decrease in Kainate EC50 (from 135 µM to 52 µM) | [11] |
| Current Potentiation | AMPA | Single glutamatergic neurons | 30 µM | 163.7 ± 6.1% of control | [12] |
| Current Potentiation | AMPA | Single glutamatergic neurons | 100 µM | 174.5 ± 11.6% of control | [12] |
| Current Potentiation | Kainate | Hippocampal Neurons | 100 µM | ~300% increase in maximum response | [11] |
Table 2: Effects of this compound on GABA-A Receptor Function
| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |
| IC50 | Evoked IPSCs | Autaptic neurons | ~57.6 µM | Inhibition of GABA-evoked currents |
| IPSC Inhibition | Autaptic neurons | 30 µM | 38.7 ± 4.9% reduction | [5] |
| IPSC Inhibition | Autaptic neurons | 100 µM | 64.6 ± 3.3% reduction | [5] |
| IPSC Inhibition | Autaptic neurons | 500 µM | 98.4 ± 0.8% reduction | [5] |
Key Experimental Protocols
The following are detailed methodologies for common experiments utilizing this compound.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is designed to measure the effects of this compound on synaptic currents in neurons within a relatively intact circuit.
1. Brain Slice Preparation:
- Anesthetize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Rapidly decapitate the animal and dissect the brain in the same ice-cold aCSF.
- Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
2. Recording Procedure:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
- For recording excitatory postsynaptic currents (EPSCs), the internal solution may contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
- For recording inhibitory postsynaptic currents (IPSCs), a high chloride internal solution can be used, for example (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Hold the neuron at a membrane potential of -70 mV to record EPSCs (as inward currents) or 0 mV to record IPSCs (as outward currents).
- Evoke synaptic responses by placing a stimulating electrode (e.g., a bipolar tungsten electrode) in the relevant afferent pathway.
3. Application of this compound:
- Prepare a stock solution of this compound (e.g., 20-50 mM in DMSO).[11][13]
- Dilute the stock solution in aCSF to the final desired concentration (e.g., 30-100 µM) immediately before use.
- To achieve maximal efficacy, particularly for AMPA receptor potentiation, pre-incubate the slice with the this compound-containing aCSF for at least 60 seconds before recording.[7]
- Record baseline synaptic currents, then switch the perfusion to the aCSF containing this compound and record the effects. A washout period with normal aCSF can be used to assess the reversibility of the effects.
Behavioral Seizure Induction in Rodents
This protocol describes the in vivo administration of this compound to study its convulsant effects.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats, housed individually with ad libitum access to food and water.
- Under anesthesia, surgically implant a guide cannula into the lateral ventricle of the brain.
- Allow the animals to recover from surgery for at least one week.
2. Drug Administration:
- Dissolve this compound in a vehicle such as DMSO.
- For intracerebroventricular (ICV) injection, gently restrain the rat and insert an injection cannula connected to a microsyringe into the guide cannula.
- Infuse a specific dose of this compound (e.g., 0.25-0.75 µmol) over a period of 1-2 minutes.[8] A control group should receive a vehicle-only injection.
3. Behavioral Observation:
- Immediately after injection, place the animal in an observation chamber.
- Videotape the animal's behavior for a period of at least 3 hours.
- Score the severity of seizures using a standardized scale, such as the Racine scale.[8]
- Quantify the number and duration of seizures for each animal.[8]
Visualizations of Signaling Pathways and Workflows
Diagram 1: this compound's Dual Mechanism at the Synapse
Caption: Dual action of this compound on excitatory and inhibitory receptors.
Diagram 2: Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for electrophysiological analysis of this compound's effects.
Diagram 3: Logical Flow of this compound's Effect on Neuronal Excitability
Caption: Logical diagram of how this compound increases neuronal excitability.
Conclusion
This compound is a remarkably versatile pharmacological agent that has significantly advanced our understanding of synaptic function. Its dual capacity to enhance AMPA receptor-mediated excitation and suppress GABA-A receptor-mediated inhibition makes it a unique tool for manipulating the excitatory/inhibitory balance in the central nervous system. The detailed data and protocols provided in this guide are intended to facilitate its effective use in a variety of research contexts, from single-channel recordings to in vivo behavioral studies. As research continues to unravel the complexities of neural circuits, the role of this compound as a precise and powerful modulator of synaptic transmission is certain to expand, offering further insights into the fundamental processes of brain function and the pathophysiology of neurological disorders.
References
- 1. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces seizure behavior in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothiazide's Dichotomous Impact on Neurotransmission: A Technical Guide to its Modulation of Glutamatergic and GABAergic Balance
For Immediate Release
This technical guide provides a comprehensive analysis of cyclothiazide's (CTZ) complex pharmacological profile, focusing on its dual modulatory effects on excitatory glutamatergic and inhibitory GABAergic neurotransmission. Primarily known as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, recent evidence has revealed its potent inhibitory action on γ-aminobutyric acid type A (GABA-A) receptors. This guide is intended for researchers, scientists, and drug development professionals investigating synaptic plasticity, excitatory-inhibitory balance, and the therapeutic potential of neuroactive compounds.
Executive Summary
This compound is a benzothiadiazide compound that profoundly alters the landscape of synaptic communication. It enhances excitatory signaling by potentiating AMPA receptor function, primarily through the inhibition of receptor desensitization.[1][2][3][4][5] This action leads to prolonged excitatory postsynaptic currents and increased neuronal excitability.[2][4] Concurrently, CTZ suppresses inhibitory neurotransmission by directly inhibiting GABA-A receptors, thereby reducing inhibitory postsynaptic currents.[2][6][7] This bimodal action positions this compound as a powerful tool for studying the interplay between excitation and inhibition in the central nervous system and highlights its potential, as well as its risks, in modulating neuronal network activity.
Impact on Glutamatergic Transmission
This compound's primary and most well-characterized effect is the potentiation of AMPA receptor-mediated currents.[1][3] This is achieved through a positive allosteric mechanism where CTZ binds to a site on the AMPA receptor complex distinct from the glutamate (B1630785) binding site.[4] This binding stabilizes the receptor in an open or active conformation, leading to two key consequences: a significant reduction in receptor desensitization and an increase in the apparent affinity of the receptor for glutamate.[1][3][4]
Quantitative Effects on AMPA Receptor Function
The potentiation of AMPA currents by this compound is dose-dependent. Studies have quantified these effects, providing valuable data for experimental design.
| Parameter | Agonist | CTZ Concentration | Effect | EC50/IC50 | Reference |
| Peak AMPA Current | 150 µM AMPA | 100 µM | 90-fold increase | 28 µM | [1][3] |
| Sustained AMPA Current | 150 µM AMPA | 100 µM | 636-fold increase | 46 µM | [1][3] |
| AMPA Current Integral | 150 µM AMPA | 100 µM | 730-fold increase | 41 µM | [1][3] |
| AMPA-evoked Currents | 10 µM AMPA | Variable | Potentiation | 10.4 µM | [7] |
| Evoked EPSCs | Endogenous Glutamate | 30 µM | 163.7 ± 6.1% of control | - | [2] |
| Evoked EPSCs | Endogenous Glutamate | 100 µM | 174.5 ± 11.6% of control | - | [2] |
| Presynaptic K+ Currents | - | Variable | Inhibition | ~14 µM | [8] |
Presynaptic Effects
In addition to its postsynaptic actions, this compound has been shown to exert presynaptic effects that further enhance glutamatergic transmission. It can increase the frequency of spontaneous glutamate release, an effect attributed to the inhibition of presynaptic potassium (K+) channels.[8] This inhibition leads to a broadening of the presynaptic action potential, which in turn prolongs calcium (Ca2+) influx and enhances vesicle fusion and neurotransmitter release.[8]
Impact on GABAergic Transmission
A pivotal discovery in understanding the full scope of this compound's action was its inhibitory effect on GABA-A receptors.[2][6][7] This finding revealed a second mechanism by which CTZ can shift the balance of neuronal activity towards excitation.
Quantitative Effects on GABA-A Receptor Function
This compound's inhibition of GABAergic currents is also dose-dependent and has been characterized in detail.
| Parameter | Agonist | CTZ Concentration | Effect | IC50 | Reference |
| GABA-evoked Inward Currents | 40 µM GABA | Variable | Inhibition | 57.6 µM | [2] |
| GABA-elicited Current (rho2 receptors) | GABA | Variable | Reduction | ~12 µM | [9][10] |
Single-channel analysis has revealed that this compound significantly reduces the open probability of GABA-A receptor channels without substantially affecting their conductance.[2][6][7] This suggests a direct interaction with the receptor-channel complex.
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the effects of this compound on glutamatergic and GABAergic systems.
Electrophysiological Recordings in Cell Cultures
Objective: To measure the effect of this compound on synaptic currents in cultured neurons.
Methodology:
-
Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic or neonatal rodents. Plate dissociated cells on a supportive layer of astrocytes and maintain in a controlled environment (5% CO2, 37°C) for 2-3 weeks to allow for synapse formation.[11]
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with an external solution (in mM: 128 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 25 HEPES, 30 Glucose; pH 7.3).[11]
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ and fill with an internal solution (e.g., for EPSCs, in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP; pH 7.2).
-
Establish a whole-cell recording configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).[2]
-
-
Drug Application:
-
Record baseline synaptic activity.
-
Bath-apply this compound at desired concentrations (e.g., 30-100 µM).[2] For studying AMPA receptor potentiation, a pre-incubation period of tens of seconds to a minute is often necessary to achieve maximal effect.[1][3]
-
To isolate specific currents, selective antagonists can be co-applied (e.g., bicuculline (B1666979) for GABA-A receptors, CNQX for AMPA receptors).[2]
-
-
Data Analysis: Analyze changes in the amplitude, frequency, and decay kinetics of synaptic currents before and after drug application.
Single-Channel Recording
Objective: To investigate the mechanism of this compound's action on individual ion channels.
Methodology:
-
Patch Preparation: Use the outside-out patch-clamp configuration, excising a small patch of membrane from the soma of a cultured neuron.[2]
-
Agonist and Modulator Application: Rapidly perfuse the excised patch with solutions containing the agonist (e.g., GABA or AMPA) alone or in combination with this compound.
-
Data Acquisition and Analysis: Record single-channel currents and analyze the open probability, conductance, and open/closed times of the channels in the presence and absence of this compound.
Signaling Pathways and Experimental Visualizations
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mechanisms underlying presynaptic facilitatory effect of this compound at the calyx of Held of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a subunit-specific inhibitor of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Features of Cyclothiazide Responsible for its Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide, a member of the benzothiadiazide class of compounds, exhibits a dual pharmacological profile, acting as both a diuretic and a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide provides a comprehensive analysis of the structural determinants of this compound responsible for these distinct biological activities. We delve into the key molecular features, structure-activity relationships (SAR), and mechanisms of action at its respective targets: the Na+-Cl- cotransporter (NCC) in the renal tubules and the ligand-binding domain of AMPA receptors in the central nervous system. This document synthesizes quantitative data from various studies into structured tables, presents detailed experimental protocols for assessing its activities, and utilizes visualizations to illustrate key pathways and workflows.
Introduction
This compound (6-chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a well-established diuretic and antihypertensive agent.[1] Beyond its renal effects, this compound has been identified as a potent positive allosteric modulator of AMPA receptors, a property that has made it a valuable tool in neuroscience research.[1] The ability of this single molecule to interact with two distinct protein targets with high efficacy underscores the importance of understanding the specific structural features that govern each activity. This guide aims to provide a detailed technical overview of the structure-activity relationships of this compound for both its diuretic and AMPA receptor modulating effects.
Diuretic Activity: Targeting the Na+-Cl- Cotransporter (NCC)
The diuretic effect of this compound and other thiazide-type diuretics is achieved through the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[2] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in a diuretic effect.[3]
Core Structural Requirements for Diuretic Activity
The diuretic activity of this compound is intrinsically linked to its 1,2,4-benzothiadiazine 1,1-dioxide core structure. Several key pharmacophoric features are essential for its interaction with the NCC:
-
The Sulfonamide Group at C7: A free sulfonamide group at the 7-position is critical for diuretic activity.[4] Modification or removal of this group significantly diminishes or abolishes the diuretic effect.
-
The Electron-Withdrawing Group at C6: The chlorine atom at the 6-position acts as an electron-withdrawing group, which enhances the diuretic potency.[4] Other electron-withdrawing groups, such as trifluoromethyl (CF3), are also found in potent thiazide diuretics.
-
The Dihydro-Benzothiadiazine Ring System: Saturation of the double bond between N2 and C3 to form the 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide scaffold, as seen in hydrochlorothiazide (B1673439) and this compound, generally increases diuretic potency compared to the unsaturated parent compounds like chlorothiazide.[4]
-
Substitution at the C3 Position: The nature of the substituent at the 3-position significantly influences the diuretic potency and duration of action. Lipophilic substituents at this position tend to increase potency.[4] In this compound, the bulky and lipophilic 5-norbornen-2-yl group contributes to its high diuretic efficacy.
Quantitative Structure-Activity Relationship (SAR) for Diuretic Activity
| Compound | R6 | R3 | Relative Diuretic Activity (Hydrochlorothiazide = 1) |
| Chlorothiazide | -Cl | -H | 0.1 |
| Hydrochlorothiazide | -Cl | -H (saturated C3-N4 bond) | 1 |
| This compound | -Cl | -5-norbornen-2-yl | ~10 |
| Bendroflumethiazide | -CF3 | -CH2-Ph | ~10 |
| Polythiazide | -Cl | -CH2-S-CH2-CF3 | ~100 |
This table is a compilation of data from multiple sources to illustrate general SAR trends. The relative activities are approximate.
Mechanism of Action at the NCC
This compound binds to a specific site on the NCC, which is believed to overlap with the chloride binding site.[5] This binding stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for the translocation of Na+ and Cl- ions across the apical membrane of the distal convoluted tubule cells.
Experimental Protocol: In Vivo Diuretic Activity Assay (Lipschitz Test)
This protocol describes a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound in a rat model.
2.4.1. Materials
-
Male Wistar rats (180-250 g)
-
Metabolic cages for individual housing and urine collection
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Test compound (this compound or its analogs)
-
Normal saline (0.9% NaCl) for hydration
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator for Cl- analysis
2.4.2. Procedure
-
Animal Acclimatization and Fasting: Acclimatize rats to the metabolic cages for at least 3 days before the experiment. Fast the animals overnight (approximately 18 hours) with free access to water.
-
Hydration: On the day of the experiment, administer an oral load of normal saline (25 mL/kg body weight) to all animals to ensure a uniform state of hydration and promote urine flow.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard diuretic
-
Group III, IV, etc.: Test compounds at various doses
-
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage. Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Urine Analysis:
-
Measure the total volume of urine collected at each time point.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and a chloride titrator.
-
2.4.3. Data Analysis
-
Diuretic Index: Calculate the ratio of the urine volume of the test group to the urine volume of the control group.
-
Natriuretic and Saluretic Activity: Compare the total excretion of Na+, K+, and Cl- in the test groups to the control group.
AMPA Receptor Modulatory Activity
This compound potentiates the activity of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system.[6] It achieves this by acting as a positive allosteric modulator.
Core Structural Features for AMPA Receptor Modulation
The interaction of this compound with AMPA receptors is highly specific and dependent on key structural elements:
-
The Benzothiadiazide Core: This scaffold serves as the foundation for binding to the allosteric site on the AMPA receptor.
-
The Norbornene Moiety at C3: The bicyclic structure at the 3-position is crucial for high-affinity binding and potentiation of AMPA receptors. The stereochemistry of this group can influence activity.
-
The Sulfonamide Group at C7 and Chlorine at C6: While essential for diuretic activity, modifications at these positions can also impact the interaction with AMPA receptors, though the C3 substituent is generally considered more critical for this activity.
Quantitative Structure-Activity Relationship (SAR) for AMPA Receptor Modulation
The following table summarizes the effects of this compound on AMPA receptor-mediated currents, providing quantitative data on its potentiation effects.
| Parameter | Condition | Value | Reference |
| EC50 for potentiation of AMPA-induced Ca2+ influx | Cultured rat brain neurons | 2.40 µM | [7] |
| EC50 for potentiation of peak AMPA current | HEK 293 cells expressing GluR1 | 28 µM | [8] |
| EC50 for potentiation of steady-state AMPA current | HEK 293 cells expressing GluR1 | 46 µM | [8] |
| Fold potentiation of peak AMPA current | 100 µM this compound | ~90-fold | [8] |
| Fold potentiation of steady-state AMPA current | 100 µM this compound | ~636-fold | [8] |
Data compiled from the specified sources.
Mechanism of Action at the AMPA Receptor
This compound binds to an allosteric site on the AMPA receptor, which is located at the interface of the ligand-binding domains of two adjacent subunits.[6] This binding stabilizes the receptor in its open conformation and inhibits the process of desensitization, where the receptor closes despite the continued presence of the agonist (glutamate).[6] By preventing desensitization, this compound prolongs the influx of cations through the receptor channel, thereby enhancing the postsynaptic response.
Experimental Protocol: Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol outlines a method for studying the effects of this compound on AMPA receptor-mediated currents in a heterologous expression system.
3.4.1. Materials
-
HEK293 cells stably or transiently transfected with the desired AMPA receptor subunit (e.g., GluA1).
-
Patch-clamp rig with an amplifier (e.g., Axopatch 200B), data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (pipette) solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2).
-
External (bath) solution (e.g., in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).
-
AMPA (agonist).
-
This compound (test compound).
3.4.2. Procedure
-
Cell Culture and Preparation: Culture the transfected HEK293 cells under standard conditions. On the day of recording, transfer a coverslip with adherent cells to the recording chamber on the microscope of the patch-clamp setup.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply the external solution containing a known concentration of AMPA to elicit a baseline current.
-
Co-apply AMPA with different concentrations of this compound to determine its effect on the AMPA-evoked current. A pre-application of this compound before co-application with AMPA is often used to allow the modulator to reach its binding site.
-
-
Data Acquisition and Analysis:
-
Record the currents using data acquisition software.
-
Measure the peak amplitude and the steady-state current in the presence and absence of this compound.
-
Construct dose-response curves to determine the EC50 for potentiation.
-
Conclusion
The dual activity of this compound as a diuretic and an AMPA receptor modulator is a fascinating example of how a single small molecule can interact with distinct protein targets. The structural features of the benzothiadiazine scaffold are finely tuned to confer these separate activities. For its diuretic effect, the sulfonamide and chloro groups on the benzene (B151609) ring are paramount for its interaction with the Na+-Cl- cotransporter. In contrast, for its neuromodulatory role, the bulky lipophilic substituent at the C3 position is a key determinant for its potent allosteric modulation of AMPA receptors. The detailed understanding of these structure-activity relationships, supported by quantitative data and robust experimental protocols, is invaluable for the design of more selective and potent drugs targeting either the NCC for renal disorders or AMPA receptors for neurological conditions. This guide provides a foundational resource for researchers and drug development professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]
- 6. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Cyclothiazide: Unlocking AMPA Receptor Dynamics in Electrophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide (CTZ) is a potent benzothiadiazide derivative widely utilized in neuroscience research as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] These receptors are fundamental for mediating fast excitatory synaptic transmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] this compound's primary mechanism of action involves the inhibition of AMPA receptor desensitization, a process where the receptor becomes unresponsive to the continued presence of the neurotransmitter glutamate (B1630785).[1][2][4] By binding to an allosteric site on the receptor complex, distinct from the glutamate binding site, this compound stabilizes the open conformation of the ion channel. This leads to a prolonged influx of cations and a potentiation of the glutamate-induced current.[1] These properties make this compound an invaluable tool for studying AMPA receptor function, composition, and the kinetics of synaptic transmission.[2][4]
Mechanism of Action
This compound enhances AMPA receptor activity through two main effects: a rapid inhibition of desensitization and a slower, more sustained potentiation of the current amplitude.[2][3][4] It exhibits selectivity for the "flip" splice variants of AMPA receptor subunits.[2] The binding of this compound to the dimer interface of the ligand-binding domains stabilizes the receptor in an active state, thereby increasing the apparent affinity of the receptor for agonists like AMPA and glutamate.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AMPA receptor function as reported in the literature. These values can serve as a reference for experimental design.
Table 1: this compound Potentiation of AMPA Receptor Currents in HEK293 Cells Expressing GluR1
| Parameter | Condition | Fold Increase | EC₅₀ | Hill Coefficient (n_H) |
| Peak Current | 150 µM AMPA + 100 µM CTZ (4s pre-treatment) | 90-fold | 28 µM | 2.8 |
| Steady-State Current | 150 µM AMPA + 100 µM CTZ (4s pre-treatment) | 636-fold | 46 µM | 3.6 |
| Current Integral | 150 µM AMPA + 100 µM CTZ (4s pre-treatment) | 730-fold | 41 µM | 4.5 |
Data sourced from Fucile et al., 2006.[2][4]
Table 2: Effect of this compound on AMPA Apparent Affinity in HEK293 Cells Expressing GluR1
| Condition | AMPA EC₅₀ |
| AMPA alone | 139 µM |
| AMPA + 50 µM CTZ | 18 µM |
Data sourced from Fucile et al., 2006.[2]
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on AMPA receptors using whole-cell patch-clamp electrophysiology.
Materials and Reagents
-
Cells: HEK293 cells stably transfected with the desired AMPA receptor subunit (e.g., GluR1 flip) or primary neurons.
-
This compound (CTZ): (MW: 389.87 g/mol )
-
AMPA: (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass (3-6 MΩ tip resistance).
-
Electrophysiology Setup: Patch-clamp amplifier, data acquisition system (e.g., Axopatch 200A, pCLAMP software), and perfusion system.
Stock Solution Preparation
-
This compound Stock (100 mM): Dissolve 38.99 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5]
-
Working Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
Electrophysiological Recording
-
Cell Preparation: Plate cells expressing the AMPA receptor of interest onto coverslips 1-3 days prior to recording.
-
Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a selected cell. Clamp the membrane potential at a holding potential of -60 mV to -70 mV.
-
Baseline Recording: Apply the AMPA solution (e.g., 150 µM) for a defined duration (e.g., 4-10 seconds) using a rapid perfusion system to evoke an inward current. Record the baseline response.
-
This compound Application:
-
Pre-application: For maximal potentiation, pre-incubate the cell with this compound (e.g., 100 µM) for a period ranging from a few seconds to several minutes before co-application with AMPA.[2][4] A 4-second pretreatment has been shown to be effective.[4]
-
Co-application: Alternatively, co-apply this compound and AMPA simultaneously.
-
-
Recording with this compound: Record the AMPA-evoked currents in the presence of this compound.
-
Washout: To assess the reversibility of the effect, perfuse the cell with the external solution to wash out this compound and then re-apply AMPA.
Data Analysis
-
Current Parameters: Measure the peak amplitude and the steady-state current (at the end of the agonist application) for both baseline and this compound conditions.
-
Desensitization Analysis: Calculate the extent of desensitization as the ratio of the steady-state current to the peak current.
-
Dose-Response Curves: To determine the EC₅₀ of this compound, apply varying concentrations of this compound and measure the potentiation of the AMPA-evoked current. Fit the data to the Hill equation.[4]
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.[4]
Important Considerations
-
Off-Target Effects: Be aware that at higher concentrations, this compound can also inhibit GABA_A receptors.[5][6]
-
Solvent Control: Always include a vehicle control (external solution with the same concentration of DMSO used for this compound) to ensure that the observed effects are not due to the solvent.
-
Flip/Flop Splice Variants: this compound shows marked selectivity for the flip variants of AMPA receptors.[2] The choice of cell line or neuronal population should take this into account.
-
Kainate Receptors: this compound can also potentiate responses to kainate in some neuronal preparations.[5]
By following these protocols and considering these key factors, researchers can effectively utilize this compound to investigate the intricate dynamics of AMPA receptor function in various physiological and pathological contexts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Cyclothiazide Concentration for In Vitro Neuronal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Cyclothiazide (CTZ) in in vitro neuronal studies. CTZ is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, primarily known for its ability to inhibit their rapid desensitization. This property makes it an invaluable tool for studying glutamatergic neurotransmission and synaptic plasticity. However, its effects are concentration-dependent, and it can also interact with other receptors, such as GABA-A receptors, necessitating careful dose selection for specific experimental goals.[1][2]
Application Notes
This compound's primary mechanism of action is the potentiation of AMPA receptor-mediated currents by blocking receptor desensitization.[3] This leads to an increased influx of cations upon glutamate (B1630785) binding, thereby enhancing synaptic transmission.[3] The efficacy of CTZ is influenced by the subunit composition of the AMPA receptors, with a marked selectivity for the "flip" splice variants.[4]
It is crucial to consider that at higher concentrations, CTZ can also inhibit GABA-A receptors, leading to a decrease in inhibitory neurotransmission.[1][2] This dual action on both excitatory and inhibitory systems can significantly impact neuronal network activity and should be factored into experimental design and data interpretation.[5] Chronic exposure to even low concentrations of CTZ (e.g., 5 µM for 48 hours) has been shown to induce long-lasting epileptiform activity in hippocampal cultures.[5]
The optimal concentration of CTZ will vary depending on the specific research question, the neuronal preparation (e.g., cell culture, brain slices), and the desired outcome. For studies focused on specifically modulating AMPA receptor desensitization to study synaptic plasticity, a lower concentration range is generally recommended. For experiments aiming to induce heightened network excitability, a higher concentration might be employed, keeping in mind the confounding effects on GABAergic transmission.
Quantitative Data Summary
The following tables summarize the quantitative effects of different concentrations of this compound on various parameters in in vitro neuronal preparations, as reported in the literature.
Table 1: Electrophysiological Effects of this compound on AMPA Receptor-Mediated Currents
| Concentration (µM) | Preparation | Effect | Reference |
| 0.3 - 100 | Cultured rat brain neurons | Increased AMPA-induced intracellular Ca2+ ([Ca2+]i) with an EC50 of 2.40 µM. | [6] |
| 3, 9, 30, 90 | Neonatal rat medullary slices | Dose-dependent increase in the amplitude and rate of respiratory-related nerve bursts 1-hour post-treatment. | [7] |
| 10 | Cultured rat brain neurons | Potentiated glutamate-induced [Ca2+]i responses in the presence of NMDA receptor antagonists. | [6] |
| 28 (EC50) | HEK 293 cells expressing GluR1 | 90-fold increase in peak AMPA currents (with 150 µM AMPA). | [4] |
| 46 (EC50) | HEK 293 cells expressing GluR1 | 636-fold increase in currents at the end of AMPA application. | [4] |
| 100 | Neonatal rat medullary slices | Significantly increased the frequency and amplitude of endogenously generated respiratory rhythm. | [8] |
| 100 | Rat hippocampal pyramidal cells | Increased the rise time (2.3 to 6.5 ms) and decay time (9.9 to 22.2 ms) of mEPSCs. | [9] |
| 100 | HEK 293 cells expressing GluR1 | Maximized the effects of CTZ on AMPA currents. | [4] |
| 1 - 300 | Rat hippocampal prisms | Concentration-dependent reversal of AMPA receptor desensitization. | [10] |
Table 2: Effects of this compound on Inhibitory Neurotransmission
| Concentration (µM) | Preparation | Effect | Reference |
| 5 (chronic, 48h) | Hippocampal cultures | Decreased the frequency of miniature inhibitory postsynaptic currents (mIPSCs) to 50% of control. | [5] |
| 50 - 100 (acute) | Hippocampal neurons | Decreased the amplitude of mIPSCs. | [5] |
| 100 | Hippocampal microisland cultures | Potently reduced the amplitude of inhibitory postsynaptic currents (IPSCs). | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring AMPA Current Potentiation
This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in primary neuronal cultures or HEK293 cells expressing AMPA receptors.
Materials and Reagents:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing a specific AMPA receptor subunit (e.g., GluA1).
-
Extracellular (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Continuously bubble with 95% O₂ – 5% CO₂.
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH.
-
Agonist: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).
-
Modulator: this compound (stock solution in DMSO).[4]
-
Antagonists (optional, for isolating AMPA currents): Picrotoxin (100 µM) for GABA-A receptors, D-AP5 (50 µM) for NMDA receptors, and Strychnine (10 µM) for glycine (B1666218) receptors.[7]
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation: Plate neurons or HEK293 cells on coverslips suitable for microscopy and recording.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal on a selected neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.
-
Baseline Recording: Perfuse the cell with the extracellular solution. Apply a brief pulse of AMPA (e.g., 150 µM for 10-20 ms) to evoke a baseline inward current.
-
This compound Application: Pre-incubate the cell with the desired concentration of this compound in the extracellular solution for a defined period (e.g., 10 seconds to several minutes) before co-applying it with AMPA.[4] The duration of pre-incubation can influence the degree of potentiation.[4]
-
Data Acquisition: Record the AMPA-evoked currents in the presence of this compound.
-
Dose-Response Analysis: To determine the optimal concentration, apply increasing concentrations of this compound and measure the potentiation of the AMPA-induced current. Ensure adequate washout periods between applications.
Preparation of this compound Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Procedure:
-
Based on the molecular weight of your specific batch of this compound (e.g., 389.87 g/mol ), calculate the required mass to prepare a stock solution of a desired concentration (e.g., 50 mM).[4]
-
Dissolve the calculated mass of this compound in the appropriate volume of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock in the extracellular recording solution to the final desired concentration. It is important to keep the final DMSO concentration in the working solution low (typically <0.1%) to avoid solvent effects.[7]
Visualizations
Signaling Pathway of this compound Action on AMPA Receptors
Caption: this compound's mechanism of action on AMPA receptors.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing CTZ concentration.
References
- 1. pnas.org [pnas.org]
- 2. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of neural network activity in vitro by this compound, a drug that blocks desensitization of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Cyclothiazide Stock Solutions in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothiazide (CTZ) is a potent benzothiadiazide compound widely utilized in neuroscience research as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It effectively blocks the rapid desensitization of these receptors, thereby potentiating glutamatergic neurotransmission.[3][4] Additionally, this compound has been shown to inhibit GABA-A receptors and metabotropic glutamate (B1630785) receptor 1 (mGluR1).[5][6] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell culture-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing these stock solutions due to the low aqueous solubility of this compound. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO for cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 389.87 g/mol | [6] |
| Solubility in DMSO | 78 mg/mL (200.06 mM) | [7] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 1 year (in aliquots) | [7] |
| Typical Working Concentration | 5 µM - 100 µM | [1][2] |
| Recommended Final DMSO Concentration in Culture | < 0.5% (ideally ≤ 0.1%) | [8][9] |
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 50 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparations : Before handling this compound, ensure all necessary calculations are complete and the workspace is clean. It is recommended to perform the weighing and initial dissolution in a chemical fume hood.
-
Weighing this compound : Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.49 mg of this compound (Molecular Weight: 389.87 g/mol ).
-
Dissolution in DMSO :
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 50 mM stock solution from 19.49 mg of this compound, add 1 mL of DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[7]
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution if necessary.
-
-
Sterilization (Optional) : 100% DMSO is generally considered to be bactericidal, making filter sterilization of the stock solution often unnecessary.[10] However, if your experimental protocol requires absolute sterility, you may filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE). Be aware that this may lead to a slight loss of the compound due to binding to the filter membrane.
-
Aliquoting and Storage :
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[7][8]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7]
-
Protocol for Treating Cells with this compound
-
Thawing the Stock Solution : When ready to use, remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Preparing the Working Solution :
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to treat 10 mL of cell culture medium with a final concentration of 50 µM this compound from a 50 mM stock solution, you will need 10 µL of the stock solution (a 1:1000 dilution).
-
It is good practice to first dilute the stock solution in a small volume of pre-warmed sterile cell culture medium before adding it to the entire culture volume. This helps to ensure even distribution and prevent precipitation of the compound.
-
-
Cell Treatment :
-
Add the diluted this compound working solution to your cell culture plates or flasks. Gently swirl the plate or flask to ensure the compound is evenly distributed throughout the medium.
-
Remember to include a vehicle control in your experiment. This should be an equivalent volume of DMSO (without this compound) added to a separate set of cells to account for any effects of the solvent on cell viability or function.[8] The final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines to minimize cytotoxicity.[9]
-
-
Incubation : Incubate the cells for the desired period as determined by your experimental design. The incubation time can range from a few seconds to 48 hours or longer, depending on the cell type and the specific research question.[1]
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: this compound's dual modulation of AMPA and GABA-A receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 2259-96-3 [sigmaaldrich.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: In Vivo Application of Cyclothiazide for Epilepsy Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Cyclothiazide (CTZ) to induce epileptiform activity and behavioral seizures in rat models. This model is a valuable tool for studying the cellular and molecular mechanisms of epileptogenesis and for the preclinical screening of potential antiepileptic drugs.
Introduction
This compound (CTZ) is a potent neuroactive compound that was initially developed as a diuretic and antihypertensive agent.[1][2] Subsequent research revealed its significant effects on the central nervous system. CTZ acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and as a negative allosteric modulator of GABA-A receptors.[2][3][4] This dual mechanism of enhancing excitatory glutamatergic neurotransmission while simultaneously inhibiting inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability, making CTZ a reliable convulsant for inducing seizures in animal models.[1][5][6]
The CTZ-induced epilepsy model offers distinct advantages over other chemically induced seizure models, such as those using kainic acid or pentylenetetrazol (PTZ). Notably, CTZ induces robust epileptiform activity without causing significant neuronal death, which can be a confounding factor in other models.[1][6] This allows for the study of epileptogenesis in the absence of drug-induced neurotoxicity.
Data Presentation
The following tables summarize the quantitative data from studies utilizing CTZ to induce seizures in rats.
Table 1: Dose-Dependent Induction of Behavioral Seizures with a Single Intracerebroventricular (i.c.v.) Injection of CTZ
| Total Dose (µmol) | Administration Protocol | Percentage of Rats with Racine Score III or higher | Percentage of Rats with Racine Score IV-V | Seizure Number (within 3 hours) | Seizure Duration (seconds, within 3 hours) |
| 0.25 | Single i.c.v. injection | Low | Not specified | Not specified | Not specified |
| 0.50 | 0.25 µmol i.c.v. injection daily for 2 days | Not specified | Not specified | 2.5 ± 0.9 | Not specified |
| 0.75 | 0.25 µmol i.c.v. injection daily for 3 days | 86% | 71% | 3.9 ± 0.4 | Not specified |
Data adapted from Qi et al., 2006 and another related study.[1][5]
Table 2: Electrophysiological and Behavioral Onset of Epileptiform Activity
| Parameter | Value | Notes |
| Onset Latency for Spontaneous Epileptiform Bursts (in vivo) | 97 ± 17 minutes (range: 40-177 minutes) | Following a single i.c.v. injection of 5 µmol CTZ in anesthetized rats.[1] |
| Mean Epileptiform Burst Number (in vivo) | 7 ± 1 (range: 4-11) | Over a 30-minute analysis period in anesthetized rats.[1] |
| Onset of Behavioral Seizures | Within 3 hours | In freely moving rats following i.c.v. administration.[5] |
Experimental Protocols
Protocol 1: Induction of Epileptiform Activity in Anesthetized Rats
This protocol is designed for observing electrophysiological evidence of epileptiform activity in the hippocampus following CTZ administration.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound (CTZ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9%)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the skull over the desired brain region for electrode placement and drug injection.
-
Implant a recording electrode in the hippocampal CA1 region.
-
A guide cannula for intracerebroventricular (i.c.v.) injection into the lateral ventricle can also be implanted.
-
-
Drug Preparation:
-
Drug Administration:
-
Slowly infuse 5 µl of the CTZ solution (or vehicle control) into the lateral ventricle via the implanted cannula using a microsyringe pump over several minutes.
-
-
Data Acquisition:
-
Record spontaneous and evoked field potentials from the hippocampal CA1 region for at least 3 hours post-injection.[1]
-
Monitor for the appearance of spontaneous recurrent epileptiform bursts and changes in evoked potentials (e.g., the transformation of a single population spike into a multi-peaked display).[1]
-
Protocol 2: Induction of Behavioral Seizures in Freely Moving Rats
This protocol is designed to observe and score behavioral seizures in conscious, freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g) with chronically implanted guide cannulas
-
This compound (CTZ)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9%)
-
Microsyringe
-
Observation chamber
-
Video recording equipment (optional but recommended)
Procedure:
-
Animal Preparation:
-
Surgically implant a guide cannula directed at a lateral ventricle under anesthesia. Allow the animals to recover for at least one week.
-
-
Drug Preparation:
-
Prepare CTZ and vehicle solutions as described in Protocol 1. Doses can be administered in a cumulative manner (e.g., 0.25 µmol per day for three consecutive days to reach a total dose of 0.75 µmol).[5]
-
-
Drug Administration:
-
Gently restrain the rat and inject the desired volume of CTZ or vehicle solution into the lateral ventricle through the implanted cannula using a microsyringe.
-
-
Behavioral Observation and Scoring:
-
Place the rat in an observation chamber immediately after injection.
-
Observe the animal continuously for at least 3 hours for seizure-related behaviors.[5]
-
Score the severity of seizures using the Racine scale:
-
Stage I: Mouth and facial movements.
-
Stage II: Head nodding.
-
Stage III: Forelimb clonus.
-
Stage IV: Rearing with forelimb clonus.
-
Stage V: Rearing and falling with generalized tonic-clonic seizures.
-
-
Record the latency to the first seizure, the number of seizures, and the duration of each seizure.
-
Mandatory Visualizations
Signaling Pathway of this compound's Pro-Convulsant Action
References
- 1. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound induces seizure behavior in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothiazide: Application Notes and Protocols for Studying Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclothiazide (CTZ), a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, for the study of long-term potentiation (LTP). CTZ's primary mechanism of action involves the inhibition of AMPA receptor desensitization, leading to enhanced synaptic transmission and providing a valuable tool to investigate the mechanisms underlying synaptic plasticity.[1][2][3]
Mechanism of Action
This compound enhances AMPA receptor activity by binding to a specific site on the receptor complex.[2] This binding event has two main consequences:
-
Inhibition of Desensitization: In the presence of the neurotransmitter glutamate (B1630785), AMPA receptors typically undergo rapid desensitization, a process that reduces their responsiveness to subsequent stimuli.[2] CTZ effectively blocks this desensitization, prolonging the time the receptor channel remains open in response to glutamate binding.[2][4]
-
Increased Channel Open Probability: By stabilizing the active conformation of the receptor, CTZ increases the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby amplifying the synaptic response.[2]
Beyond its postsynaptic effects, some studies suggest that CTZ may also have presynaptic actions, including an increase in presynaptic glutamate release and an inhibitory effect on presynaptic K+ currents, which could further contribute to the enhancement of synaptic transmission.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of synaptic transmission, as reported in the literature.
Table 1: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Parameter | Species/Preparation | CTZ Concentration | Effect | Reference |
| Amplitude | Rat Hippocampal Neurons | 100 µM | ↑ ~38.8% (from 29.1 to 40.4 pA) | [6] |
| Rat Hippocampal Neurons | 5 µM | No significant change | [1] | |
| Rat Calyx of Held | 100 µM | No effect | [5] | |
| Rat Hippocampal CA1 | 100 µM | No significant effect | [4] | |
| Frequency | Rat Hippocampal Neurons | 100 µM | ↑ ~134% (from 1.00 to 2.34 Hz) | [6] |
| Rat Hippocampal Neurons | 5 µM | ↑ ~47-93% | [1] | |
| Rat Calyx of Held | 100 µM | ↑ ~234% | [5] | |
| Decay Time | Rat Hippocampal Neurons | 5 µM | ↑ ~56% | [1] |
| Rat Hippocampal CA1 | 100 µM | ↑ ~124% (from 9.9 to 22.2 ms) | [4] | |
| Rise Time | Rat Hippocampal CA1 | 100 µM | ↑ ~182% (from 2.3 to 6.5 ms) | [4] |
Table 2: Effect of this compound on Evoked Postsynaptic Currents
| Parameter | Species/Preparation | CTZ Concentration | Effect | Reference |
| AMPA-EPSC Amplitude | Rat Calyx of Held | 100 µM | Significant increase | [5] |
| Rat Hippocampal CA1 (Potentiated Synapses) | Not Specified | Greater enhancement compared to control | [7] | |
| AMPA-EPSC Decay Time | Rat Hippocampal CA1 | Not Specified | Significantly slowed | [7] |
| Rat Hippocampal CA1 (Control vs. Potentiated) | Not Specified | Prolonged to the same extent in both | [8] | |
| AMPA-EPSC Rise Time | Rat Hippocampal CA1 (Control vs. Potentiated) | Not Specified | Prolonged to the same extent in both | [8] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on LTP in hippocampal slices. Specific parameters may require optimization depending on the experimental setup.
Protocol 1: Preparation of Hippocampal Slices
-
Anesthetize and Decapitate: Anesthetize a young adult rat (e.g., Sprague-Dawley, P21-P35) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: Use a vibratome to prepare 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature (22-25°C) for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
-
Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to record excitatory postsynaptic currents (EPSCs).
-
Baseline Recording: After obtaining a stable recording, stimulate at a low frequency (e.g., 0.05 Hz) for 15-20 minutes to establish a stable baseline.
-
This compound Application: To study its effect on baseline transmission or on LTP, perfuse the slice with ACSF containing the desired concentration of this compound (typically 50-100 µM). Allow at least 20-30 minutes for the drug to equilibrate.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval).
-
Post-Induction Recording: Continue recording for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's modulation of the AMPA receptor signaling pathway.
Experimental Workflow for LTP Studies with this compound
Caption: Workflow for an LTP experiment incorporating this compound treatment.
Logical Relationship of this compound's Effect on LTP
Caption: How this compound's mechanism logically leads to LTP enhancement.
References
- 1. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Effect of this compound on spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying presynaptic facilitatory effect of this compound at the calyx of Held of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of early hippocampal CA1 LTP does not lead to changes in AMPA-EPSC kinetics or sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothiazide in Patch Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide (CTZ) is a benzothiadiazide compound widely utilized in neuroscience research as a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Initially developed as a diuretic and antihypertensive agent, its profound effects on glutamatergic neurotransmission have made it an invaluable tool in studying the biophysical properties of AMPA receptors, synaptic plasticity, and for screening potential therapeutic compounds.[3][4]
This document provides a comprehensive guide for the application of this compound in patch clamp experiments, detailing its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
This compound enhances AMPA receptor activity primarily by inhibiting their rapid desensitization.[1][2][5] When glutamate (B1630785) binds to AMPA receptors, the ion channel opens, allowing cation influx, but then quickly enters a desensitized state, even in the continued presence of the agonist. This compound binds to an allosteric site on the receptor, distinct from the glutamate binding site, and stabilizes the receptor in its open or active conformation.[5] This action prolongs the duration of the channel opening and reduces the rate of entry into the desensitized state.[1][2][5]
The primary effects of this compound on AMPA receptors observed in patch clamp experiments include:
-
Inhibition of Desensitization: A fast and pronounced reduction in the decay of the current in the presence of the agonist.[1][2]
-
Potentiation of Current Amplitude: A slower, more delayed increase in the peak amplitude of the whole-cell currents.[1][2]
-
Increased Agonist Affinity: A leftward shift in the dose-response curve for agonists like AMPA and glutamate, indicating an increased apparent affinity.[1]
-
Slowing of Deactivation: A slower decay of the current after the removal of the agonist.[6]
This compound shows selectivity for the "flip" splice variants of AMPA receptor subunits over the "flop" variants.[1] It is also important to note that in addition to its effects on AMPA receptors, this compound has been reported to inhibit GABA-A receptors at higher concentrations.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's effects from patch clamp studies.
Table 1: Dose-Response Characteristics of this compound on AMPA Receptor Currents
| Parameter | Agonist (Concentration) | Cell Type | This compound EC₅₀ | Hill Coefficient (n_H) | Reference |
| Peak AMPA Current Potentiation | AMPA (150 µM) | HEK293 cells (GluR1 subunit) | 28 µM | 2.8 | [1] |
| Steady-State AMPA Current Potentiation | AMPA (150 µM) | HEK293 cells (GluR1 subunit) | 46 µM | 3.6 | [1] |
| Integrated AMPA Current Potentiation | AMPA (150 µM) | HEK293 cells (GluR1 subunit) | 41 µM | 4.5 | [1] |
Table 2: Effect of this compound on AMPA Receptor Kinetics
| Parameter | Condition | Change Observed | Cell Type/Preparation | Reference |
| AMPA EC₅₀ | Control | 139 µM | HEK293 cells (GluR1 subunit) | [1] |
| AMPA EC₅₀ | With this compound (50 µM) | ~8-fold decrease | HEK293 cells (GluR1 subunit) | [1] |
| Miniature EPSC Rise Time (τ_r) | Control | 2.3 ms | Rat Hippocampal CA1 Pyramidal Cells | [9] |
| Miniature EPSC Rise Time (τ_r) | With this compound (100 µM) | Increased to 6.5 ms | Rat Hippocampal CA1 Pyramidal Cells | [9] |
| Miniature EPSC Decay Time (τ_d) | Control | 9.9 ms | Rat Hippocampal CA1 Pyramidal Cells | [9] |
| Miniature EPSC Decay Time (τ_d) | With this compound (100 µM) | Increased to 22.2 ms | Rat Hippocampal CA1 Pyramidal Cells | [9] |
| Deactivation Rate (GluRAi subunit) | Control | - | HEK293 cells | [6] |
| Deactivation Rate (GluRAi subunit) | With this compound (100 µM) | Slowed by 2.4-fold | HEK293 cells | [6] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on AMPA receptor-mediated currents using the whole-cell patch clamp technique.
Solution Preparation
Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Store the stock solution at -20°C. Note that the final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent effects.[1]
Extracellular (Bath) Solution (example):
-
140 mM NaCl
-
2.8 mM KCl
-
2 mM CaCl₂
-
2 mM MgCl₂
-
10 mM HEPES-NaOH
-
10 mM Glucose
-
Adjust pH to 7.3 with NaOH.[1]
Intracellular (Pipette) Solution (example for whole-cell voltage-clamp):
-
140 mM CsCl
-
2 mM MgATP
-
10 mM HEPES-CsOH
-
5 mM BAPTA
-
Adjust pH to 7.3 with CsOH.[1]
-
Note: Cesium is used to block potassium channels. BAPTA is a calcium chelator to buffer intracellular calcium.
Cell Preparation
-
Experiments can be performed on a variety of preparations, including cultured neurons (e.g., hippocampal or cortical), acute brain slices, or heterologous expression systems (e.g., HEK293 or Xenopus oocytes) expressing specific AMPA receptor subunits.[1][10][11]
-
For cultured cells or slices, transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated extracellular solution.
Patch Clamp Recording
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.[1]
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[12]
-
Compensate for series resistance (70-90%) to minimize voltage-clamp errors.[1]
Experimental Procedure for Assessing this compound Effects
-
Baseline Recording:
-
Application of this compound:
-
Bath apply the desired concentration of this compound (typically 10-100 µM).[1][10][13]
-
Note that the potentiation of the peak current by this compound can be slow to develop, requiring a pre-incubation period of several seconds to minutes to reach maximal effect.[1][2]
-
Alternatively, for faster application, a rapid perfusion system can be used to co-apply this compound with the agonist.
-
-
Recording in the Presence of this compound:
-
Once the effect of this compound has reached a steady state, apply the agonist again and record the potentiated current.
-
Observe the changes in the current's amplitude and kinetics (slower decay).
-
-
Dose-Response Curve:
-
To determine the EC₅₀ of this compound, apply increasing concentrations of the compound and record the potentiation of the AMPA-evoked current at each concentration.
-
Ensure adequate washout between concentrations if the effects are reversible.
-
-
Washout:
-
Perfuse the cell with the this compound-free extracellular solution to wash out the drug and observe the reversal of its effects.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cyclothiazide in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide (CTZ) is a potent benzothiadiazide compound widely utilized in neuroscience research as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Its primary mechanism of action involves the inhibition of AMPA receptor desensitization, a process that normally curtails the receptor's response to the neurotransmitter glutamate.[1][3] By blocking desensitization, CTZ prolongs the duration of synaptic currents and potentiates the overall response to glutamate, making it an invaluable tool for studying synaptic transmission, plasticity, and the molecular composition of AMPA receptors.[1][2][3]
This document provides detailed protocols for the application of this compound to cultured neurons, covering its use in electrophysiological recordings and calcium imaging experiments. It also summarizes key quantitative data and illustrates relevant signaling pathways and experimental workflows. While CTZ is a powerful modulator of AMPA receptors, it is important to note its dual effect as an inhibitor of GABA-A receptors, which should be considered when designing and interpreting experiments.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cultured neurons as reported in the literature.
Table 1: Potentiation of AMPA Receptor-Mediated Responses by this compound
| Cell Type/Expression System | Assay Type | Modulatory Effect | Potency (EC₅₀) | Maximum Potentiation | Reference |
| HEK 293 cells expressing GluR1 | Whole-Cell Patch Clamp | Potentiation of AMPA-induced peak current | 28 µM | 90-fold increase | [1] |
| HEK 293 cells expressing GluR1 | Whole-Cell Patch Clamp | Potentiation of current at the end of AMPA application | 46 µM | 636-fold increase | [1] |
| Cultured Rat Brain Neurons | Microspectrofluorimetry (Ca²⁺ imaging) | Potentiation of AMPA-induced Ca²⁺ influx | 2.40 µM | 428% of control | [5] |
| Cultured Hippocampal Neurons | Whole-Cell Patch Clamp | Potentiation of kainate-evoked currents | 48 µM (in the presence of CTZ) | 3.7-fold increase in max response | [6] |
Table 2: Effects of this compound on Inhibitory Neurotransmission
| Cell Type | Assay Type | Modulatory Effect | Potency (IC₅₀) | Reference |
| Hippocampal Neurons | Whole-Cell Patch Clamp | Inhibition of GABA-evoked currents | 57.6 µM | [2] |
Signaling Pathway and Mechanism of Action
This compound enhances excitatory neurotransmission by modulating the function of AMPA receptors. The diagram below illustrates its mechanism of action.
Caption: Mechanism of this compound action on AMPA receptors.
Experimental Protocols
Electrophysiological Recording of AMPA Receptor Currents
This protocol details the whole-cell patch-clamp recording of AMPA receptor-mediated currents in cultured neurons and their modulation by this compound.
Materials and Reagents:
-
Cultured neurons (e.g., hippocampal or cortical neurons) plated on glass coverslips
-
External (bath) solution: 128 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 30 mM Glucose, 25 mM HEPES; pH adjusted to 7.3 with NaOH.[4]
-
Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM Mg-ATP, 0.3 mM GTP-NaCl, 40 mM HEPES; pH adjusted to 7.2 with KOH.[7]
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) stock solution (e.g., 10 mM in water)
-
This compound (CTZ) stock solution (e.g., 10 mM in DMSO)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (optional, 0.5 µM)
-
Bicuculline to block GABA-A receptors (optional, 20 µM)
Experimental Workflow:
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Epileptiform Activity with Cyclothiazide In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothiazide (CTZ) is a potent pharmacological agent utilized in neuroscience research to induce epileptiform activity in in vitro models. Originally developed as a diuretic, its utility in epilepsy research stems from its dual mechanism of action on key neurotransmitter systems. CTZ acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and an inhibitor of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] This combined action shifts the delicate balance of excitation and inhibition in neuronal networks towards a state of hyperexcitability, providing a robust and reproducible model for studying the cellular and network mechanisms of epilepsy and for screening potential anti-epileptic drugs.[5][6][7][8]
Unlike some other chemoconvulsants such as kainic acid, CTZ-induced epileptiform activity is not typically associated with significant neurotoxicity, making it an advantageous model for investigating the mechanisms of epileptogenesis without the confounding factor of cell death.[5][6][8] The epileptiform activity induced by CTZ can be long-lasting, persisting even after the removal of the drug, which suggests stable changes in neural network properties.[5][6][7][8]
These application notes provide detailed protocols for the use of this compound to induce epileptiform activity in acute hippocampal brain slices, a common in vitro preparation for studying synaptic physiology and network dynamics.
Data Presentation
Table 1: this compound Concentration and Effects on Receptor Function
| Parameter | This compound (CTZ) Concentration | Effect | Neuronal Preparation | Reference |
| AMPA Receptor Modulation | ||||
| EC50 for AMPA Current Potentiation | 10.4 µM | Potentiation of AMPA-evoked currents | Cultured Hippocampal Neurons | [2] |
| EC50 for Peak AMPA Current Increase | 28 µM | 90-fold increase in peak AMPA currents | HEK 293 cells expressing GluR1 | [9] |
| EC50 for Sustained AMPA Current Increase | 46 µM | 636-fold increase in current at the end of AMPA application | HEK 293 cells expressing GluR1 | [9] |
| GABA-A Receptor Inhibition | ||||
| IC50 for GABA-evoked Current Inhibition | 57.6 µM | Inhibition of GABA-evoked inward currents | Cultured Hippocampal Neurons | [2] |
| Induction of Epileptiform Activity | ||||
| Chronic Treatment | 5 µM (for 48h) | Induces robust, long-lasting epileptiform activity in ~80% of neurons | Cultured Hippocampal Neurons | [5][7][8] |
| Acute Application (low concentration) | 5 µM (for <2h) | Unable to induce epileptiform activity in most neurons | Cultured Hippocampal Neurons | [7] |
| Acute Application (high concentration) | 20-50 µM | Effectively elicits epileptiform activity | Cultured Hippocampal Neurons | [7] |
| Acute Application in Slices | 30 µM | No significant effect on seizure-like event dynamics | Juvenile Rat Hippocampal Slices | [10] |
| Acute Application in Slices | 100 µM | Prolongs tonic-like discharges and seizure-like events | Juvenile Rat Hippocampal Slices | [10] |
| Acute Application in Slices | 300 µM | Induces endless seizure-like events in 50% of slices | Juvenile Rat Hippocampal Slices | [10] |
Signaling Pathways and Mechanisms
The epileptogenic effect of this compound arises from its simultaneous modulation of excitatory and inhibitory neurotransmission. The following diagram illustrates the dual mechanism of action of CTZ at the synaptic level.
Figure 1: Dual mechanism of this compound action on synaptic transmission.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
Materials and Reagents:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 220 sucrose, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 D-glucose.
-
Recording aCSF, bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Incubation chamber
-
Carbogen gas tank (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated sucrose-aCSF to clear blood from the brain vasculature.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated sucrose-aCSF.
-
Isolate the hippocampus and prepare it for slicing. A coronal or horizontal slicing angle can be used depending on the specific hippocampal subfields of interest.
-
Mount the brain tissue on the vibratome stage, submerged in ice-cold, oxygenated sucrose-aCSF.
-
Cut 300-400 µm thick slices.
-
Transfer the slices to an incubation chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated recording aCSF until they are used for recording.
Figure 2: Workflow for acute hippocampal slice preparation.
Protocol 2: Induction and Recording of Epileptiform Activity
Materials and Reagents:
-
Acute hippocampal slices (prepared as in Protocol 1)
-
Recording aCSF
-
This compound (CTZ) stock solution (e.g., 10-50 mM in DMSO)
-
Electrophysiology rig with perfusion system
-
Recording electrodes (glass micropipettes filled with aCSF for field recordings)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a hippocampal slice to the recording chamber of the electrophysiology rig and continuously perfuse with oxygenated recording aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Position a recording electrode in the stratum pyramidale of the CA1 or CA3 region of the hippocampus to record extracellular field potentials.
-
Record a stable baseline of spontaneous activity for at least 10-15 minutes.
-
Prepare the desired final concentration of CTZ in recording aCSF from the stock solution. A final DMSO concentration should be kept below 0.1%.
-
Switch the perfusion to the CTZ-containing aCSF.
-
Monitor the field potential recording for the emergence of epileptiform activity. This may manifest as spontaneous, recurrent sharp waves, polyspikes, or seizure-like events characterized by tonic and clonic phases.
-
The onset of epileptiform activity will depend on the concentration of CTZ used. Higher concentrations (e.g., 100 µM) will typically induce activity more rapidly than lower concentrations.
-
Once a stable pattern of epileptiform activity is established, pharmacological agents can be co-applied with CTZ to investigate their anti-epileptic potential.
-
To study the long-lasting effects of CTZ, after a period of application (e.g., 1 hour), switch the perfusion back to the control recording aCSF (washout). Continue recording to observe if the epileptiform activity persists.
Figure 3: Experimental workflow for inducing and recording epileptiform activity.
Troubleshooting and Considerations
-
Solubility of CTZ: this compound has limited solubility in aqueous solutions. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the recording aCSF is low (e.g., <0.1%) to avoid off-target effects.
-
Slice Health: The quality of the acute brain slices is critical for obtaining robust and reliable results. Ensure proper dissection and slicing technique to minimize tissue damage.
-
Concentration of CTZ: The effective concentration of CTZ can vary between different brain regions, animal ages, and slice preparations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental paradigm.
-
Duration of Application: For studies on the induction of long-term plasticity-like changes, a longer application of CTZ may be necessary, as suggested by studies on cultured neurons.[5][7][8] For acute induction of seizure-like events, a shorter application of a higher concentration is typically sufficient.
-
Data Analysis: Epileptiform discharges can be quantified by measuring their frequency, duration, amplitude, and the number of spikes per burst.
By following these protocols and considering the key variables, researchers can effectively utilize this compound to establish a reliable in vitro model of epileptiform activity for advancing our understanding of epilepsy and facilitating the development of novel therapeutics.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionary.com [precisionary.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prolongs low [Mg2+]-induced seizure-like events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclothiazide Administration in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cyclothiazide (CTZ) in the study of synaptic plasticity. This compound is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, making it an invaluable tool for investigating the mechanisms underlying synaptic transmission and plasticity, such as long-term potentiation (LTP).[1] This document outlines the mechanism of action of this compound, provides detailed protocols for its application in electrophysiological studies, and presents quantitative data on its effects.
Mechanism of Action
This compound enhances excitatory neurotransmission primarily through its interaction with AMPA receptors. Its principal mechanism involves binding to an allosteric site on the AMPA receptor complex, which stabilizes the receptor in its open conformation and inhibits its desensitization.[2] This leads to a prolonged influx of cations (Na+ and Ca2+) in response to glutamate (B1630785) binding, thereby potentiating excitatory postsynaptic currents (EPSCs).
Beyond its effects on AMPA receptors, this compound has also been shown to:
-
Increase presynaptic glutamate release : This further enhances excitatory signaling.[3]
-
Inhibit GABA-A receptors : This dual action of enhancing excitation while suppressing inhibition can significantly shift the balance of neural networks towards excitability.[3][4][5]
Due to these properties, this compound is a powerful tool for dissecting the roles of AMPA receptor kinetics and overall network excitability in synaptic plasticity.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission as reported in the literature.
Table 1: Dose-Dependent Effects of this compound on AMPA Receptor-Mediated Responses
| Concentration | Effect | Reference |
| 2.40 µM | EC50 for potentiation of AMPA-induced increases in intracellular Ca2+ | --INVALID-LINK--[6] |
| 5 µM | Chronic treatment (48h) induces epileptiform activity in the majority of hippocampal neurons (80%).[3] | --INVALID-LINK--[7] |
| 10.4 µM | EC50 for potentiation of AMPA-evoked peak currents. | --INVALID-LINK--[4] |
| 28 µM | EC50 for increasing peak AMPA currents by up to 90-fold in GluR1-HEK cells. | --INVALID-LINK--[8] |
| 30 µM | Significantly inhibits evoked IPSCs (38.7 ± 4.9% reduction).[4] | --INVALID-LINK--[4] |
| 50 µM | Reduces the fast component of EPSC paired-pulse depression. | --INVALID-LINK--[9] |
| 57.6 µM | IC50 for inhibition of GABA-evoked currents.[4] | --INVALID-LINK--[4] |
| 90 µM | Treatment for 1 hour increases integrated XII nerve burst amplitude to 262 ± 23% of control.[10] | --INVALID-LINK--[10] |
| 100 µM | Potentiates AMPA-induced responses by approximately 150%.[11] | --INVALID-LINK--[12] |
| 100 µM | Significantly inhibits evoked IPSCs (64.6 ± 3.3% reduction).[4] | --INVALID-LINK--[4] |
| 100 µM | Increases the maximum response to a saturating concentration of kainate by approximately 300%.[13] | --INVALID-LINK--[13] |
| 300 µM | Induces prolonged seizure-like events in hippocampal slices.[14] | --INVALID-LINK--[14] |
| 500 µM | Almost completely abolishes evoked IPSCs (98.4 ± 0.8% reduction).[4] | --INVALID-LINK--[4] |
Table 2: Effects of this compound on Miniature Excitatory and Inhibitory Postsynaptic Currents (mEPSCs and mIPSCs)
| Parameter | Condition | Effect | Reference |
| mEPSC Frequency | Acute application of 5 µM CTZ | Increased to 147 ± 11% of control.[7] | --INVALID-LINK--[7] |
| Chronic pre-treatment with 5 µM CTZ | Increased to 193 ± 35% of control.[7] | --INVALID-LINK--[7] | |
| Application of 100 µM CTZ | Increased to 234% of control.[4] | --INVALID-LINK--[4] | |
| mEPSC Amplitude | Acute or chronic treatment with 5 µM CTZ | No significant change.[7] | --INVALID-LINK--[7] |
| Application of 100 µM CTZ | Increased to 139% of control.[4] | --INVALID-LINK--[4] | |
| mEPSC Decay Time | Acute application of 5 µM CTZ | Increased to 156 ± 12% of control.[7] | --INVALID-LINK--[7] |
| Chronic pre-treatment with 5 µM CTZ | No significant change.[7] | --INVALID-LINK--[7] | |
| mIPSC Frequency | Application of 100 µM CTZ | Decreased to 44% of control.[4] | --INVALID-LINK--[4] |
| mIPSC Amplitude | Application of 100 µM CTZ | Decreased to 70% of control.[4] | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent : this compound (MW: 389.85 g/mol )
-
Solvent : Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure :
-
To prepare a 100 mM stock solution, dissolve 3.9 mg of this compound in 100 µL of DMSO.
-
Sonication may be required to fully dissolve the compound.[8]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution :
-
On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 10-100 µM).
-
Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent-induced effects.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is adapted from standard whole-cell patch-clamp procedures and tailored for the investigation of this compound's effects on synaptic plasticity.
-
Slice Preparation :
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat, P14-P28) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a low-Ca2+, high-Mg2+ aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup :
-
Transfer a single slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Internal Solution (example for EPSC recording) :
-
135 mM Cs-methanesulfonate
-
10 mM HEPES
-
10 mM EGTA
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated Na+ channels)
-
pH adjusted to 7.2-7.3 with CsOH, Osmolarity ~290 mOsm.
-
-
-
Whole-Cell Recording :
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a GΩ seal (≥ 1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Hold the neuron in voltage-clamp mode at -70 mV to record EPSCs.
-
-
This compound Application :
-
Establish a stable baseline recording of synaptic activity (e.g., evoked EPSCs or mEPSCs) for at least 10 minutes.
-
Bath-apply this compound at the desired final concentration by switching the perfusion to an aCSF solution containing the drug.
-
Record the changes in synaptic responses for the duration of the drug application. Note that the effects of this compound may take time to fully develop, especially in thicker slices from adult animals.[15]
-
To study washout, switch the perfusion back to the control aCSF. Be aware that this compound may have long-lasting effects due to its sequestration in the lipid bilayer.[10]
-
Protocol 3: Induction of Long-Term Potentiation (LTP) with this compound
-
Baseline Recording :
-
Following the whole-cell patch-clamp protocol, obtain a stable baseline of evoked EPSCs for 10-20 minutes by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) with a bipolar stimulating electrode at a low frequency (e.g., 0.05-0.1 Hz).
-
-
LTP Induction :
-
Apply this compound (e.g., 50-100 µM) to the bath and allow it to potentiate the synaptic responses.
-
Once a stable potentiated response is achieved, deliver an LTP-inducing stimulus protocol. A common protocol is theta-burst stimulation (TBS) :
-
A train of 10 bursts, with each burst consisting of 4 pulses at 100 Hz. The bursts are delivered at 5 Hz.
-
-
Alternatively, a pairing protocol can be used where low-frequency presynaptic stimulation (1-2 Hz) is paired with postsynaptic depolarization (to ~0 mV) for 1-3 minutes.
-
-
Post-Induction Recording :
-
Continue to record evoked EPSCs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and expression of LTP.
-
The presence of this compound during induction is expected to enhance the magnitude of LTP by increasing AMPA receptor-mediated depolarization.
-
Mandatory Visualizations
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Requirements for LTP induction by pairing in hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. This compound prolongs low [Mg2+]-induced seizure-like events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on synaptic responses in slices of adult and neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Whole-Cell Voltage Clamp Recordings with Cyclothiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclothiazide (CTZ) is a benzothiadiazide compound initially developed as a diuretic and antihypertensive agent.[1] In neuroscience research, it is widely utilized as a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] Its primary mechanism of action involves the potent inhibition of rapid AMPA receptor desensitization.[3][4] This property makes CTZ an invaluable tool for studying the kinetics, pharmacology, and physiological roles of AMPA receptors in synaptic transmission. By stabilizing the active state of the receptor, CTZ enhances excitatory postsynaptic currents (EPSCs), facilitating detailed investigation of glutamatergic signaling.[2][4] These notes provide a comprehensive guide to using this compound in whole-cell voltage clamp experiments.
Mechanism of Action
This compound enhances AMPA receptor function by binding to an allosteric site on the receptor complex, which is distinct from the glutamate (B1630785) binding site.[3] This binding event, preferentially affecting the "flip" splice variants of AMPA receptor subunits, stabilizes the receptor in its open conformation.[5] The primary consequences of this interaction are:
-
Inhibition of Desensitization: CTZ produces a rapid and potent block of AMPA receptor desensitization, the process where the receptor closes despite the continued presence of the agonist glutamate.[3][4][5]
-
Potentiation of Current: By preventing desensitization and stabilizing the open channel, CTZ causes a significant, albeit slower, potentiation of the total charge transfer, leading to a larger and more prolonged current in response to AMPA or glutamate application.[4][5][6]
-
Increased Agonist Affinity: The modulation by CTZ results in an increased apparent affinity of the receptor for its agonist, meaning a lower concentration of glutamate is required to elicit a response.[4][5]
Beyond its effects on AMPA receptors, it is important to note that CTZ can also inhibit GABA-A receptors at similar concentrations, an effect that should be considered when designing experiments and interpreting results.[6][7]
Caption: AMPA Receptor Modulation by this compound.
Data Presentation: Quantitative Effects of this compound
The following table summarizes key quantitative data from whole-cell voltage clamp studies using this compound on various preparations.
| Parameter | Cell Type / Preparation | Agonist | CTZ Concentration | Observed Effect | Reference(s) |
| EC₅₀ (Peak Current) | HEK293 cells (GluR1) | 150 µM AMPA | Dose-Response | 28 µM | [4][5][6] |
| EC₅₀ (Steady-State Current) | HEK293 cells (GluR1) | 150 µM AMPA | Dose-Response | 46 µM | [4][5] |
| EC₅₀ (Current Integral) | HEK293 cells (GluR1) | 150 µM AMPA | Dose-Response | 41 µM | [4][5] |
| EC₅₀ (Potentiation) | Hippocampal Neurons | 10 µM AMPA | Dose-Response | 10.4 µM | [7] |
| Peak Current Potentiation | HEK293 cells (GluR1) | 150 µM AMPA | 100 µM | 90-fold increase | [4][5] |
| Steady-State Current Potentiation | HEK293 cells (GluR1) | 150 µM AMPA | 100 µM | 636-fold increase | [4][5] |
| Agonist Affinity Shift | HEK293 cells (GluR1) | AMPA | 50 µM | ~8-fold decrease in AMPA EC₅₀ (139 µM to 18 µM) | [5] |
| Kainate Current Potentiation | Hippocampal Neurons | Kainate | 100 µM | ~300% increase in max response | [8] |
| Kinetics of Potentiation | HEK293 cells (GluR1) | 150 µM AMPA | 100 µM | Time constant of ~4.8 seconds for onset | [5] |
| IC₅₀ (K+ Current) | Calyx of Held | - | Dose-Response | ~14 µM on presynaptic K+ currents | [9] |
Experimental Protocols
Materials and Reagents
-
Cell Preparations:
-
Solutions & Chemicals:
-
This compound (CTZ): Prepare a 50 mM stock solution in DMSO. Store at -20°C.[5]
-
Agonist: AMPA or L-Glutamate. Prepare a stock solution in water or appropriate buffer.
-
External (Bath) Solution (Example): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.3 with NaOH.[5]
-
Internal (Pipette) Solution (Example): 140 mM CsCl, 2 mM Mg-ATP, 10 mM HEPES, 5 mM BAPTA (or EGTA). Adjust pH to 7.3 with CsOH.[5] Note: The composition can be varied significantly based on the specific currents being isolated.
-
-
Equipment:
-
Patch-clamp amplifier and digitizer (e.g., Axopatch 200A, Multiclamp 700A).[5][11]
-
Inverted microscope with appropriate optics.
-
Micromanipulators.
-
Rapid solution perfusion system for fast drug application.[5]
-
Borosilicate glass capillaries for pipette pulling.
-
Data acquisition and analysis software (e.g., pCLAMP).[5]
-
Experimental Workflow
The general workflow for a whole-cell voltage clamp experiment to investigate the effects of CTZ is outlined below.
Caption: Whole-Cell Voltage Clamp Workflow with CTZ.
Detailed Protocol Steps
-
Cell Preparation:
-
Achieving Whole-Cell Configuration:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.[5][11]
-
Mount the filled pipette on the headstage and apply positive pressure.
-
Under visual guidance, approach a target cell. Once the pipette tip touches the membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.[10]
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. The cell's interior is now continuous with the pipette solution.[12][13]
-
-
Recording and Drug Application:
-
Clamp the membrane potential at a holding voltage of -60 mV or -70 mV.[5][11]
-
Allow the cell to stabilize for a few minutes.
-
Baseline Recording: Using a fast-perfusion system, apply a brief pulse of the AMPA receptor agonist (e.g., 150 µM AMPA for 10-20 ms) to elicit a baseline current.[5][10] Repeat this every 15-30 seconds to ensure a stable response.
-
CTZ Application: To measure its effect, pre-incubate the cell with the desired concentration of CTZ (e.g., 10-100 µM) for a duration ranging from a few seconds to a minute before co-applying it with the agonist.[5][10] The final concentration of DMSO should be kept minimal (<0.1%) to avoid solvent effects.[14]
-
Modulated Recording: Record the AMPA-evoked current in the presence of CTZ. A significant increase in amplitude and a dramatic slowing of the decay rate should be observed.
-
Washout: Perfuse the cell with the standard external solution to wash out the CTZ and observe the reversal of the effect.
-
Dose-Response: To determine the EC₅₀, repeat the application step with increasing concentrations of CTZ.[10]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current before and after CTZ application.
-
Analyze the current kinetics by fitting the decay phase of the response to an exponential function to quantify desensitization.
-
Calculate the total charge transfer by integrating the area under the curve of the current response.
-
Plot the potentiation of the peak current or charge transfer as a function of CTZ concentration to generate a dose-response curve and calculate the EC₅₀.[5]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Mechanisms underlying presynaptic facilitatory effect of this compound at the calyx of Held of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homepages.gac.edu [homepages.gac.edu]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
Application Notes: Utilizing Cyclothiazide for the Study of AMPA Receptor Trafficking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cyclothiazide (CTZ), a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as a tool to investigate AMPA receptor trafficking. CTZ is instrumental in dissecting the mechanisms of receptor insertion, internalization, and recycling by preventing the rapid desensitization of AMPA receptors, thereby stabilizing them on the neuronal surface.
Introduction to this compound and AMPA Receptor Trafficking
AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their dynamic trafficking to and from the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, learning, and memory.[1] Studying this trafficking is crucial for understanding both normal brain function and the pathophysiology of neurological disorders.
This compound is a potent positive allosteric modulator of AMPA receptors.[2] It binds to a site on the receptor complex distinct from the glutamate (B1630785) binding site, stabilizing the receptor in an open conformation and inhibiting its desensitization.[3][4] This property makes CTZ an invaluable tool for studying AMPA receptor populations, as it effectively "traps" receptors in an active state at the cell surface, allowing for more accurate quantification and analysis of their trafficking dynamics.
Key Applications of this compound in AMPA Receptor Trafficking Studies:
-
Stabilizing Surface AMPA Receptors: By inhibiting desensitization, CTZ prolongs the open state of the AMPA receptor channel, which can be used to enhance the detection of surface-expressed receptors in various assays.
-
Investigating Receptor Internalization: By potentiating AMPA receptor activity, CTZ can be used to study activity-dependent internalization mechanisms. The enhanced receptor activation can drive endocytosis, which can then be measured using various techniques.
-
Dissecting Receptor Recycling Pathways: CTZ can be used in pulse-chase experiments to follow the fate of surface-labeled AMPA receptors, helping to elucidate the pathways of receptor recycling back to the plasma membrane.
-
Modulating Synaptic Plasticity: As AMPA receptor trafficking is a key component of long-term potentiation (LTP) and long-term depression (LTD), CTZ can be used to modulate these processes and study the underlying changes in receptor distribution.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AMPA receptor function, providing key parameters for experimental design.
Table 1: Electrophysiological Effects of this compound on AMPA Receptors
| Parameter | Value | Cell Type/Preparation | Conditions | Reference |
| Potentiation of AMPA-induced Ca2+ influx | ||||
| EC50 | 2.40 µM | Cultured Rat Brain Neurons | AMPA-induced changes in intracellular Ca2+ | [3] |
| Maximum Potentiation | 428% of control | Cultured Rat Brain Neurons | AMPA-induced changes in intracellular Ca2+ | [3] |
| Potentiation of AMPA Current (HEK 293 cells expressing GluR1) | ||||
| Peak Current Increase (100 µM CTZ) | 90-fold | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA, 4-s pretreatment with CTZ | [4][6] |
| Peak Current EC50 | 28 µM | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA | [4][6] |
| End-of-application Current Increase (100 µM CTZ) | 636-fold | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA | [4][6] |
| End-of-application Current EC50 | 46 µM | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA | [4][6] |
| Current Integral Increase (100 µM CTZ) | 730-fold | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA | [4][6] |
| Current Integral EC50 | 41 µM | HEK 293 cells (rat GluR1 flip) | 150 µM AMPA | [4][6] |
| Effect on AMPA EC50 (HEK 293 cells expressing GluR1) | ||||
| AMPA EC50 (Control) | 139 µM | HEK 293 cells (rat GluR1 flip) | [4] | |
| AMPA EC50 (with 50 µM CTZ) | 18 µM | HEK 293 cells (rat GluR1 flip) | [4] | |
| Potentiation of AMPA Responses in Neurons | ||||
| Spinal Cord Neurons | 6.8-fold | Cultured Rat Spinal Cord Neurons | [7] | |
| Cortical Neurons | 4.8-fold | Cultured Rat Cortical Neurons | [7] |
Table 2: this compound in Receptor Binding and Antagonist Interaction Studies
| Parameter | Effect of this compound | Preparation | Conditions | Reference |
| GYKI 52466 (AMPA antagonist) Interaction | ||||
| GYKI 52466 IC50 (Control) | 12.0 µM | Cultured Rat Brain Neurons | AMPA-induced Ca2+ influx | [3] |
| GYKI 52466 Potency | Significantly decreased by 10 µM CTZ | Cultured Rat Brain Neurons | AMPA-induced Ca2+ influx | [3] |
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of this compound action on AMPA receptors.
Figure 2: General experimental workflow for studying AMPA receptor internalization.
Experimental Protocols
Protocol 1: Surface Biotinylation Assay to Measure AMPA Receptor Internalization
This protocol is designed to quantify the amount of AMPA receptors internalized from the cell surface following a specific stimulus.
Materials:
-
Primary neuronal cultures or HEK293 cells expressing AMPA receptors
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS) with 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS-CM)
-
Sulfo-NHS-SS-Biotin
-
Glutathione (B108866) solution (50 mM glutathione, 75 mM NaCl, 10 mM EDTA, 1% BSA, pH 8.6)
-
Quenching solution (100 mM glycine (B1666218) in PBS-CM)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
AMPA receptor subunit-specific antibodies (e.g., anti-GluA1, anti-GluA2)
-
This compound (CTZ)
-
Agonist for inducing internalization (e.g., NMDA, AMPA)
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Surface Biotinylation: a. Place culture dishes on ice and wash twice with ice-cold PBS-CM. b. Incubate cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS-CM) for 15-20 minutes at 4°C with gentle agitation. c. Quench the biotinylation reaction by washing the cells three times with ice-cold quenching solution.
-
Induction of Internalization: a. Warm the cells to 37°C and incubate with pre-warmed DMEM containing the desired agonist (e.g., 50 µM NMDA for 5-10 minutes). b. To assess the role of AMPA receptor activation in the absence of desensitization, pre-incubate with 100 µM CTZ for 5-10 minutes before and during agonist application.
-
Removal of Surface Biotin: a. To remove biotin from proteins remaining on the cell surface, incubate the cells with glutathione solution twice for 15 minutes each at 4°C. This step cleaves the disulfide bond in Sulfo-NHS-SS-Biotin, releasing the biotin tag from surface proteins. b. Wash the cells three times with ice-cold PBS-CM.
-
Cell Lysis and Biotinylated Protein Isolation: a. Lyse the cells in lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to isolate the biotinylated (internalized) proteins.
-
Quantification: a. Wash the beads extensively with lysis buffer. b. Elute the bound proteins by boiling in SDS-PAGE sample buffer. c. Analyze the eluted proteins by Western blotting using antibodies against specific AMPA receptor subunits. The resulting bands represent the population of internalized receptors.
Protocol 2: Antibody-Feeding Assay for Visualizing AMPA Receptor Internalization
This immunofluorescence-based protocol allows for the visualization of internalized AMPA receptors.
Materials:
-
Primary neuronal cultures on coverslips
-
Antibody against an extracellular epitope of an AMPA receptor subunit
-
Live-cell imaging medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Fluorescently labeled secondary antibodies
-
This compound (CTZ)
-
Agonist for inducing internalization
Procedure:
-
Labeling of Surface Receptors: a. Incubate live neurons with an antibody targeting an extracellular domain of the desired AMPA receptor subunit (e.g., anti-GluA1 N-terminus) in live-cell imaging medium for 15-30 minutes at 37°C.
-
Induction of Internalization: a. Wash the cells to remove unbound primary antibody. b. Incubate the cells with the desired agonist (e.g., 100 µM AMPA) in the presence or absence of 100 µM CTZ for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 10 minutes. b. Permeabilize the cells with 0.25% Triton X-100 for 5 minutes.
-
Staining and Imaging: a. Block non-specific binding with blocking solution for 1 hour. b. Incubate with a fluorescently labeled secondary antibody to visualize the internalized primary antibody-receptor complexes. c. Mount the coverslips and image using fluorescence microscopy. The fluorescent puncta within the cell represent internalized AMPA receptors.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the complex processes of AMPA receptor trafficking. By preventing receptor desensitization, it allows for the stabilization and enhanced detection of surface receptors, providing a clearer window into their dynamic regulation. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to further our understanding of synaptic plasticity and its role in health and disease.
References
- 1. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 2. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclothiazide Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclothiazide. The focus is on addressing the challenges associated with its limited solubility in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a lipophilic molecule, meaning it is more readily dissolved in fats, oils, and non-polar solvents than in water-based solutions. Its chemical structure results in it being "practically insoluble in water".[1] This inherent hydrophobicity is the primary reason for its low solubility in aqueous buffers like PBS, TRIS, or citrate (B86180) buffers.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for this purpose.[2][3] this compound is reported to be soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[2]
Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer?
A3: The standard method is to perform a serial dilution from your organic stock solution into the aqueous buffer of your choice. It is crucial to add the stock solution to the buffer in a stepwise manner while vortexing or stirring to ensure proper mixing and to minimize the risk of precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum, ideally below 0.5% for cell-based assays, to avoid solvent-induced artifacts.[4]
Q4: Does pH affect the solubility of this compound in aqueous solutions?
A4: Yes, the solubility of ionizable drugs can be pH-dependent.[5] For thiazide diuretics like hydrochlorothiazide, which is structurally related to this compound, solubility is low in the pH range of 1.0 to 7.4 but increases significantly in more alkaline conditions (pH 10.2–11.6).[6] While specific data for this compound across a wide pH range is limited, it is reasonable to expect a similar trend. However, it's important to consider the stability of the compound at high pH, as alkaline conditions can promote hydrolysis.[6]
Q5: My this compound precipitated after I diluted the stock solution into my buffer. What happened?
A5: Precipitation upon dilution into an aqueous buffer is a common issue and typically occurs when the concentration of this compound exceeds its solubility limit in the final solution. This can be caused by several factors, including a high final concentration of this compound, a high percentage of the organic co-solvent, or the temperature and pH of the buffer.[7][8]
Q6: How should I store my this compound solutions?
A6: this compound powder should be stored at -20°C for long-term stability.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[4][9] Aqueous working solutions are less stable and it is generally not recommended to store them for more than one day.[10] It is best to prepare them fresh for each experiment.
Quantitative Data: this compound Solubility
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | up to 125 mg/mL (approx. 320 mM)[3], up to 100 mM[2] |
| Ethanol | up to 25 mM[2] |
| Methanol | Freely soluble[1] |
| Acetone | Freely soluble[1] |
| Ethyl Acetate | Freely soluble[1] |
| Water | Practically insoluble[1] |
| Chloroform | Practically insoluble[1] |
| Ether | Practically insoluble[1] |
| 1:1 DMF:PBS (pH 7.2) | Approx. 0.5 mg/mL (for Hydrochlorothiazide)[10] |
Note: Data for some solvents may be qualitative ("freely soluble," "practically insoluble") as precise quantitative values are not always available in the literature.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be used to make working solutions in aqueous buffers.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Ultrasonic water bath (optional)
Procedure:
-
Acclimatization: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated balance, carefully weigh the desired amount of this compound powder into a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 389.87 g/mol ), weigh out 38.99 mg.
-
Solvent Addition: Add the calculated volume of high-quality DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not dissolve completely, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[9] Gentle warming to 37°C can also aid dissolution.[9]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[9] Store these aliquots at -20°C or -80°C.
Troubleshooting Guide
Q: My this compound precipitated out of my buffer during my experiment. What can I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded.
-
Immediate Action: If possible, gently warm the solution (e.g., to 37°C) and agitate to see if the precipitate redissolves.[8] However, be aware that this may not be suitable for all experimental setups.
-
For Future Experiments:
-
Lower the Final Concentration: The most effective solution is to use a lower final concentration of this compound in your working solution.
-
Reduce the Organic Solvent Percentage: Ensure the final concentration of DMSO or ethanol is as low as possible (ideally <0.5%).[4] A higher percentage of organic solvent can sometimes lead to precipitation when diluted into an aqueous buffer.
-
Use a Co-solvent: In some cases, the use of a co-solvent like PEG400 or cyclodextrin (B1172386) in the final buffer can help maintain solubility.[4][11]
-
Prepare Fresh: Always prepare the final working solution immediately before use.
-
Q: The required final concentration of DMSO is toxic to my cells/organism. How can I prepare my working solution?
A: This is a common challenge with water-insoluble compounds.
-
Prepare a More Concentrated Stock: If you can dissolve this compound at a higher concentration in DMSO (e.g., 125 mg/mL)[3], you can add a smaller volume to your aqueous buffer, thereby reducing the final DMSO concentration.
-
Serial Dilution: Perform an intermediate dilution step. For example, dilute your 100 mM DMSO stock 1:10 in ethanol, and then dilute this intermediate stock into your final aqueous buffer. This can sometimes help, but you must still be mindful of the final total solvent concentration.
-
Alternative Solvents: While DMSO and ethanol are most common, for certain applications, other organic solvents might be tolerated differently by your experimental system. However, extensive validation would be required.
Q: I see a film or crystals in my frozen DMSO stock solution. Is it still usable?
A: This can happen if the stock solution was not fully dissolved initially or if it has come out of solution during freezing.
-
Attempt to Redissolve: Before use, bring the aliquot to room temperature and then warm it to 37°C.[9] Vortex thoroughly and sonicate if necessary to redissolve the compound.[9]
-
Visual Confirmation: The solution must be completely clear and free of particulates before you use it for dilution. If you cannot redissolve the crystals, the stock solution should be discarded as its concentration is no longer accurate.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway
Caption: this compound's role as a positive allosteric modulator (PAM).
References
- 1. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, AMPA receptor desensitisation inhibitor (CAS 2259-96-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cyclothiazide Cytotoxicity in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cyclothiazide (CTZ) in primary neuronal cultures. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CTZ) in neuronal cultures?
A1: this compound is primarily known as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate (B1630785) receptor crucial for fast excitatory synaptic transmission in the central nervous system.[1] CTZ binds to a site on the AMPA receptor complex distinct from the glutamate-binding site, stabilizing the receptor in an open conformation.[1] This action potentiates the effect of glutamate by inhibiting the rapid desensitization of the receptor, leading to a prolonged influx of cations (Na+ and Ca2+) and enhanced synaptic transmission.[1] Additionally, CTZ has been shown to inhibit γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory neurotransmission.[2][3] This dual effect of enhancing excitatory and suppressing inhibitory signaling significantly shifts the neuronal network towards a state of hyperexcitation.[2]
Q2: Is this compound directly cytotoxic to primary neurons?
A2: Studies suggest that this compound itself, particularly at concentrations effective for modulating AMPA receptors, does not cause significant direct neurotoxicity.[2] For instance, chronic treatment of hippocampal cultures with 5 µM CTZ for 48 hours did not result in apparent neuronal death, in stark contrast to the significant cell death observed with kainic acid (KA), another epileptogenic agent.[2] However, by preventing the desensitization of AMPA receptors, CTZ can unmask or potentiate excitotoxicity when used in conjunction with AMPA receptor agonists like AMPA or glutamate.[4] This excessive activation of AMPA receptors can lead to a pathological influx of calcium, ultimately causing neuronal damage and death.[1]
Q3: At what concentrations should I use this compound in my experiments?
A3: The optimal concentration of this compound depends on the specific experimental goals. For studies on AMPA receptor desensitization and potentiation, concentrations typically range from 5 µM to 100 µM.[2][3][4] A concentration of 10 µM has been used to unmask AMPA excitotoxicity in overnight treatments.[4] For inducing epileptiform activity in hippocampal cultures, a chronic treatment with 5 µM CTZ for 48 hours has been shown to be effective.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental endpoint.
Q4: How long-lasting are the effects of this compound?
A4: The effects of this compound can be persistent. Some studies suggest that CTZ may sequester in the lipid bilayer of the neuronal plasma membrane, leading to prolonged effects even after washout.[5] For example, epileptiform activity induced by chronic CTZ treatment in hippocampal cultures has been observed to last for more than 48 hours after the drug has been removed from the medium.[2] This persistence should be considered when designing experiments, particularly those involving washout and recovery periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of neuronal death observed after CTZ treatment. | Co-application with AMPA receptor agonists (e.g., glutamate in the medium, or experimental addition of AMPA/kainate). | 1. Reduce the concentration of the AMPA receptor agonist. 2. Use a culture medium with lower glutamate levels for the duration of the experiment.[6] 3. Confirm the specificity of the effect by co-incubating with an AMPA receptor antagonist like NBQX.[7] |
| CTZ concentration is too high for the specific neuronal cell type or culture age. | Perform a dose-response experiment to determine the EC50 for the desired effect and a separate cytotoxicity assay (e.g., LDH or MTT) to determine the TC50 (toxic concentration). | |
| Inconsistent or no potentiation of AMPA receptor currents. | Insufficient pre-incubation time with CTZ. | The potentiation of AMPA currents by CTZ can be slow to develop. A pre-incubation time of at least 60 seconds is recommended to achieve maximal efficacy.[8] |
| Degradation of CTZ stock solution. | Prepare fresh stock solutions of CTZ. A 10 mM stock in ethanol (B145695) may require sonication to fully dissolve. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Unexpected changes in inhibitory synaptic transmission. | Off-target effects of CTZ on GABA-A receptors. | Be aware that CTZ can inhibit GABA-A receptors, which can affect the overall network activity.[2][3] Consider this when interpreting data on neuronal excitability. |
| Variability in experimental results. | Differences in primary culture health and maturity. | Standardize the primary neuronal culture protocol, including the age of the embryos/pups, plating density, and the number of days in vitro (DIV) before starting the experiment. Cultures are typically ready between 7 and 14 DIV.[9] |
| Solvent (e.g., DMSO) effects. | Always include a vehicle control (the solvent used to dissolve CTZ, e.g., DMSO) in your experiments at the same final concentration used for the CTZ treatment.[5] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Neuronal Assays
| Parameter | Neuronal Preparation | Concentration | Effect | Reference |
| EC50 for AMPA-induced [Ca2+]i potentiation | Cultured rat brain neurons | 2.40 µM | Potentiation of intracellular calcium increase | [10] |
| Effective concentration for unmasking AMPA excitotoxicity | Embryonic rat hippocampal cultures | 10 µM | Vulnerability to AMPA-induced toxicity | [4] |
| Effective concentration for inducing epileptiform activity | Postnatal rat hippocampal cultures | 5 µM (chronic, 48h) | Induction of robust epileptiform activity | [2] |
| IC50 for inhibition of GABA-evoked currents | Cultured hippocampal neurons | 57.6 µM | Inhibition of GABA-A receptor currents | [3] |
Table 2: Comparison of this compound and Kainic Acid Cytotoxicity
| Treatment | Neuronal Preparation | Neuronal Death Rate (%) | Reference |
| Control | Hippocampal cultures | 3.8 ± 0.5 | [2] |
| 5 µM this compound (48h) | Hippocampal cultures | 6.1 ± 1.3 | [2] |
| 20 µM this compound | Hippocampal cultures | 4.9 ± 1.3 | [2] |
| 5 µM Kainic Acid (48h) | Hippocampal cultures | 24.2 ± 4.9 | [2] |
| 20 µM Kainic Acid (24h) | Hippocampal cultures | 81.8 ± 6.6 | [2] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from methods described for preparing primary neuronal cultures.[2][9]
-
Preparation: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) overnight, then rinse with sterile water and allow to dry.
-
Dissection: Dissect the hippocampal CA1-CA3 region from P0-P1 Sprague-Dawley rat pups.
-
Digestion: Incubate the tissue in a 0.05% trypsin-EDTA solution for 30 minutes at 37°C.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin) and plate at a density of 1-2 x 10^5 cells/cm².
-
Maintenance: Incubate at 37°C in a humidified incubator with 5% CO2. After 24 hours, and every 3-4 days thereafter, replace half of the medium with fresh maintenance medium. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Assessing this compound-Induced Cytotoxicity using LDH Assay
This protocol is based on the principles of lactate (B86563) dehydrogenase (LDH) release assays to measure cell death.[4]
-
Cell Culture: Plate primary neurons as described in Protocol 1 and allow them to mature for 7-14 DIV.
-
Treatment:
-
Test Wells: Treat neurons with various concentrations of this compound.
-
Positive Control (Maximum LDH Release): Treat a set of wells with a lysis buffer (provided with the LDH assay kit) 1 hour before the endpoint.
-
Vehicle Control: Treat a set of wells with the same concentration of the solvent used to dissolve CTZ.
-
Untreated Control: Leave a set of wells with only culture medium.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate cytotoxicity as a percentage of the maximum LDH release.
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for assessing CTZ cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment unmasks AMPA excitotoxicity in rat primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound Selectively Inhibits mGluR1 Receptors Interacting with a Common Allosteric Site for Non-competitive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclothiazide (CTZ) Concentration for Patch Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cyclothiazide (CTZ) concentration for their patch clamp recording experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in patch clamp recordings?
This compound (CTZ) is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It is widely used in patch clamp electrophysiology to inhibit the rapid desensitization of AMPA receptors, thereby potentiating AMPA receptor-mediated currents.[1][2][3][4][5] This allows for a more detailed study of synaptic transmission and receptor properties. CTZ is particularly selective for the "flip" splice variants of AMPA receptor subunits.[1][2]
Q2: What is the general mechanism of action of this compound on AMPA receptors?
CTZ binds to an allosteric site on the AMPA receptor, stabilizing the open state of the ion channel and slowing the rate of desensitization that normally occurs in the presence of the agonist, glutamate (B1630785).[2][3] This results in a prolonged and enhanced current in response to AMPA receptor activation. The effects of CTZ include a rapid inhibition of desensitization and a slower potentiation of the AMPA current.[2][3]
Q3: Does this compound affect other receptors?
Yes, in addition to its primary action on AMPA receptors, CTZ has been shown to:
-
Potentiate kainate receptor responses: CTZ can abolish the desensitization of responses to kainate in hippocampal neurons and increase the maximum response to a saturating concentration of kainate.[6][7][8]
-
Inhibit GABAA receptors: CTZ can also inhibit GABAA receptors, which could shift the balance of excitation and inhibition in the neuronal network.[8][9] This is an important consideration for interpreting experimental results.
Q4: What is a typical working concentration range for this compound in patch clamp experiments?
The optimal concentration of CTZ can vary depending on the specific cell type, receptor subunit composition, and experimental goals. However, a general working concentration range is between 10 µM and 100 µM.[4][6][7][8][10] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of CTZ | 1. Degraded CTZ stock solution: CTZ solutions can degrade over time, especially if not stored properly.[11][12]2. Insufficient CTZ concentration: The concentration used may be too low for the specific receptor subtype or cell type.3. Receptor subtype insensitivity: The AMPA receptors in your preparation may be predominantly of the "flop" splice variant, which are less sensitive to CTZ. | 1. Prepare a fresh stock solution of CTZ. Store aliquots at -20°C or -80°C and protect from light.[8][11]2. Perform a concentration-response experiment, testing a range of concentrations (e.g., 10 µM, 30 µM, 100 µM).3. If possible, use molecular techniques to identify the AMPA receptor subunits present. |
| Unexpected potentiation of evoked EPSCs with other antagonists | Off-target effects of other drugs or complex network activity: In slice preparations, blocking certain receptors (e.g., with APV for NMDA receptors) can sometimes lead to network-level changes that are further modulated by CTZ in unexpected ways.[10] CTZ can also enhance axon excitability.[10] | 1. Simplify the experimental paradigm where possible to isolate the effect of CTZ.2. Carefully consider the wash-in time for all drugs to ensure they have reached their full effect.[10]3. Be mindful of potential recurrent excitation in hippocampal slices when GABAergic inhibition is blocked.[10] |
| Irreversible or slowly washing out effect | High lipophilicity of CTZ: CTZ may partition into the cell membrane, leading to a slow washout. | 1. Allow for a longer washout period.2. If the effect persists, it may be a characteristic of the drug's interaction with the receptor and membrane in your preparation. |
| Signs of excitotoxicity or cell death | Excessive Ca2+ influx: By potentiating AMPA receptor currents, CTZ can lead to increased intracellular calcium, which can be excitotoxic.[13] Chronic exposure to CTZ can induce epileptiform activity.[14] | 1. Reduce the concentration of CTZ or the duration of its application.2. Ensure the recording medium has appropriate ionic concentrations.3. Monitor cell health throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of CTZ.[1][15][16]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 50 mM, to minimize the final volume of DMSO in the recording solution.[2]
-
Procedure:
-
Accurately weigh the appropriate amount of CTZ powder.
-
Dissolve the powder in the required volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
Protocol 2: Application of this compound in Patch Clamp Recordings
-
Final Dilution: On the day of the experiment, thaw an aliquot of the CTZ stock solution. Dilute it to the final working concentration in your external recording solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Solvent Control: Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.[17] It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to rule out any solvent-induced effects.
-
Application: Apply the CTZ-containing solution to the patched cell via a perfusion system. The wash-in time for CTZ can vary, so it is important to monitor the potentiation of the AMPA receptor-mediated current until it reaches a stable plateau.[10]
Visualizations
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal neurons exhibit this compound-sensitive rapidly desensitizing responses to kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 16. jneurosci.org [jneurosci.org]
- 17. benchchem.com [benchchem.com]
Navigating the Nuances of Cyclothiazide: A Guide to Off-Target Effects in Neuroscience Research
Technical Support Center
Cyclothiazide (CTZ) is a potent positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, widely utilized in neuroscience to inhibit their rapid desensitization.[1][2] This property allows for the amplification and prolongation of excitatory signals, making it a valuable tool for studying synaptic transmission and plasticity.[3][4][5] However, the utility of CTZ is often complicated by its off-target effects, which can lead to misinterpretation of experimental results. This guide provides researchers with a comprehensive resource to understand, identify, and troubleshoot these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: Beyond its well-documented action on AMPA receptors, this compound has been shown to significantly inhibit GABAergic transmission through direct interaction with GABAA and GABAc receptors.[3][4][6][7][8] It can also modulate presynaptic voltage-gated ion channels and has been reported to inhibit TMEM16A calcium-activated chloride channels.[9][10]
Q2: I'm seeing an unexpected increase in neuronal excitability that seems disproportionate to AMPA receptor modulation alone. What could be the cause?
A2: This is a common observation and is likely due to this compound's inhibitory effect on GABAA receptors.[4] By suppressing inhibitory synaptic currents (IPSCs), CTZ can lead to a net increase in neuronal firing and network excitability, which may manifest as spontaneous epileptiform activity in some preparations.[4][11]
Q3: My long-term potentiation (LTP) results are difficult to interpret when using this compound. Why might this be?
A3: The dual effect of CTZ on both enhancing glutamatergic and inhibiting GABAergic transmission can complicate the interpretation of synaptic plasticity experiments.[4] The observed potentiation may not be solely attributable to the modulation of AMPA receptors, as GABAergic inhibition is also known to play a crucial role in regulating synaptic plasticity.[4]
Q4: Is there a risk of neurotoxicity when using this compound in my cell cultures?
A4: Yes, particularly when co-applied with AMPA receptor agonists like kainate or AMPA.[12][13][14] By blocking AMPA receptor desensitization, CTZ can lead to excessive calcium influx, resulting in excitotoxicity and cell death.[12][15] However, some studies suggest that chronic CTZ treatment alone may not cause significant cell death, unlike agonists such as kainic acid.[11]
Q5: Are there subunit-specific off-target effects I should be aware of?
A5: Yes, the inhibitory effect of this compound on GABAc receptors is subunit-specific. It inhibits receptors containing the ρ2 subunit but has no effect on those with the ρ1 subunit.[6] This specificity is determined by a single amino acid in the second transmembrane domain.[6][16]
Troubleshooting Guide
Issue 1: Unexpected Hyperexcitability or Spontaneous Seizure-Like Activity
-
Potential Cause: Inhibition of GABAA receptors by this compound.[4][11]
-
Troubleshooting Steps:
-
Confirm GABAA Receptor Involvement: Perform control experiments with a known GABAA receptor antagonist (e.g., bicuculline) to see if it mimics or occludes the effect of CTZ on neuronal firing.
-
Dose-Response Analysis: Carefully titrate the concentration of CTZ to find the lowest effective dose for AMPA receptor modulation that minimizes the effect on GABAergic transmission.
-
Record Inhibitory Currents: Directly measure inhibitory postsynaptic currents (IPSCs) in the presence and absence of CTZ to quantify its impact on GABAergic synapses in your preparation.[4]
-
Issue 2: Confounding Results in Synaptic Plasticity Studies
-
Potential Cause: Dual modulation of excitatory (AMPA) and inhibitory (GABA) systems.[4]
-
Troubleshooting Steps:
-
Isolate AMPA Receptor Component: In conjunction with CTZ, apply a GABAA receptor agonist (e.g., muscimol) to clamp inhibitory tone and better isolate the effects of CTZ on glutamatergic plasticity.
-
Alternative AMPA Modulators: Consider using other AMPA receptor modulators with a different off-target profile, such as IDRA-21, which has been reported to have a lower neurotoxic liability.[13]
-
Control for Presynaptic Effects: CTZ can increase the frequency of spontaneous glutamate release.[4] Analyze miniature excitatory postsynaptic currents (mEPSCs) to assess presynaptic effects in your experiments.[4][10]
-
Issue 3: Observed Neurotoxicity in Cell Cultures
-
Potential Cause: Excitotoxicity from prolonged AMPA receptor activation.[12][14]
-
Troubleshooting Steps:
-
Limit Exposure Time: Reduce the duration of this compound and agonist application to the minimum required to observe the desired effect.
-
Monitor Cell Viability: Use standard cell viability assays (e.g., LDH release, Propidium Iodide staining) to quantify the extent of cell death under different experimental conditions.
-
Block Downstream Pathways: Co-apply antagonists for downstream effectors of excitotoxicity, such as NMDA receptor antagonists (e.g., D-AP5) or inhibitors of nitric oxide synthase, to see if toxicity is mitigated.[15]
-
Quantitative Data Summary
Table 1: this compound Potency at Target and Off-Target Receptors
| Receptor Target | Effect | Reported Potency (IC50 / EC50) | Reference |
| AMPA Receptors | Positive Allosteric Modulator (Potentiation) | EC50 = 10.4 µM | [4] |
| GABAA Receptors | Inhibition | IC50 = 57.6 µM | [4] |
| GABAc (ρ2) Receptors | Inhibition | IC50 ≈ 12 µM | [6] |
| GABAc (ρ1) Receptors | No Effect | --- | [6] |
| TMEM16A Channels | Inhibition | IC50 = 2.1 µM | [9] |
Table 2: Effects of this compound (100 µM) on Synaptic Currents
| Synaptic Current | Parameter | Effect | % Change from Control | Reference |
| Evoked IPSCs | Amplitude | Decrease | -64.6% | [4] |
| Evoked EPSCs | Amplitude | Increase | +174.5% | [4] |
| mIPSCs | Amplitude | Decrease | -30.1% | [4] |
| mIPSCs | Frequency | Decrease | -55.7% | [4] |
| mEPSCs | Amplitude | Increase | Significant Increase | [4] |
| mEPSCs | Frequency | Increase | Remarkable Increase | [4] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol is adapted from studies investigating the effects of this compound on evoked and miniature synaptic currents.[4]
-
Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition software. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Internal Solution (for EPSCs): Contains (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Internal Solution (for IPSCs): Contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
External Solution: Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Recording Procedure:
-
Establish a whole-cell recording configuration. Hold neurons at -70 mV.
-
To record EPSCs, add a GABAA receptor antagonist (e.g., bicuculline) to the ACSF.
-
To record IPSCs, add an AMPA/kainate receptor antagonist (e.g., CNQX) to the ACSF.
-
For miniature currents (mEPSCs, mIPSCs), add tetrodotoxin (B1210768) (TTX) to block action potentials.
-
Obtain a stable baseline recording for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Record for a sufficient period to observe the drug's effect.
-
Wash out the drug to check for reversibility.
-
-
Data Analysis: Analyze the amplitude, frequency, and decay kinetics of synaptic events using appropriate software.
Visualizations
Caption: Dual effects of this compound on excitatory and inhibitory synapses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound: a subunit-specific inhibitor of GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Mechanisms underlying presynaptic facilitatory effect of this compound at the calyx of Held of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of desensitization of AMPA receptors on the neuronal viability and on the [Ca2+]i changes in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuronal nitric oxide synthase proteolysis limits the involvement of nitric oxide in kainate-induced neurotoxicity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: a subunit-specific inhibitor of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected electrophysiological results with Cyclothiazide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cyclothiazide (CTZ) in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the central nervous system?
This compound is best known as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It binds to a site on the AMPA receptor complex distinct from the glutamate (B1630785) binding site, stabilizing the receptor in an open conformation.[1] This action primarily results in the inhibition of rapid receptor desensitization, leading to a prolonged and potentiated current in response to glutamate.[2] CTZ shows selectivity for the "flip" splice variants of AMPA receptor subunits.
Q2: I'm observing a much slower and more potentiation of the AMPA current than expected, in addition to the fast block of desensitization. Is this normal?
Yes, this is a known characteristic of this compound's action on AMPA receptors. The effects of CTZ are biphasic: a fast inhibition of desensitization that occurs within seconds, followed by a much slower potentiation of the peak current amplitude that can take tens of seconds to reach its maximum effect.[2][3] This slow potentiation is associated with an increased apparent affinity of the receptor for glutamate.[2]
Q3: My application of this compound is causing hyperexcitability and seizure-like activity in my neuronal cultures or slice preparations. Why is this happening?
This compound is a potent convulsant that can induce robust epileptiform activity both in vitro and in vivo.[4][5] This is attributed to its dual mechanism of action: not only does it enhance excitatory glutamatergic neurotransmission by potentiating AMPA receptors, but it also inhibits inhibitory GABAergic neurotransmission by acting as a negative allosteric modulator of GABA-A receptors.[4][6][7] This combined effect shifts the excitation-inhibition balance towards hyperexcitation.[4][6]
Q4: Does this compound have effects on other receptors besides AMPA and GABA-A receptors?
Yes, this compound has been shown to have off-target effects on other receptors. It can potentiate responses mediated by kainate receptors, another subtype of ionotropic glutamate receptors.[8][9] Additionally, it can act as a subunit-specific inhibitor of GABA-C receptors, with a notable effect on ρ2 subunits.[10][11] Furthermore, CTZ has been identified as a selective, non-competitive antagonist of metabotropic glutamate receptor 1 (mGluR1).[12][13]
Q5: I'm seeing a decrease in inhibitory postsynaptic currents (IPSCs) after applying this compound. Is this an expected result?
Yes, this is an expected off-target effect. This compound is a known inhibitor of GABA-A receptors, which mediate the majority of fast inhibitory neurotransmission in the brain.[6][7] It reduces the open probability of GABA-A receptor channels, leading to a decrease in the amplitude of both evoked and spontaneous IPSCs.[6][7]
Troubleshooting Guide
This guide addresses common unexpected results and technical issues encountered during electrophysiology experiments with this compound.
Issue 1: Unexpectedly large and prolonged excitatory currents, leading to cell death.
-
Question: After applying CTZ, my recorded neurons are showing massive inward currents and dying. What's happening and how can I prevent it?
-
Answer: This is likely due to excitotoxicity caused by the potentiation of AMPA receptors and the subsequent excessive Ca2+ influx.[1]
-
Troubleshooting & Optimization:
-
Reduce CTZ Concentration: You may be using a concentration that is too high for your specific preparation. Perform a dose-response curve to find the optimal concentration for your experiment.
-
Lower Agonist Concentration: If you are co-applying an agonist like glutamate or AMPA, consider lowering its concentration.
-
Limit Application Time: Reduce the duration of CTZ application to minimize the excitotoxic insult.
-
Use Ca2+-free or low Ca2+ external solution: If your experimental design allows, temporarily switching to a low calcium solution can mitigate excitotoxicity.
-
-
Issue 2: High variability in the potentiation of AMPA currents between experiments.
-
Question: The degree of potentiation of AMPA currents by CTZ is inconsistent across my experiments. What could be the cause of this variability?
-
Answer: Several factors can contribute to this variability.
-
Troubleshooting & Optimization:
-
Pre-incubation Time: The slow component of CTZ's potentiation effect requires a consistent pre-incubation period to reach a steady state.[2][3] Ensure you are using a standardized pre-application protocol.
-
Receptor Subunit Composition: The effect of CTZ is dependent on the specific AMPA receptor subunits and their splice variants ("flip/flop") present in your cells.[14] The expression of these subunits can vary between cell cultures and even within different neuronal populations in a slice.
-
Drug Stability and Solubility: this compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration is low and consistent. Prepare fresh working solutions from your stock for each experiment to avoid degradation.
-
-
Issue 3: Observation of spontaneous, rhythmic depolarizations resembling epileptiform discharges.
-
Question: My baseline recording has become unstable after CTZ application, showing spontaneous, seizure-like activity. How can I investigate my intended synaptic responses?
-
Answer: You are likely observing the epileptogenic properties of CTZ.[4][15]
-
Troubleshooting & Optimization:
-
Lower CTZ Concentration: High concentrations of CTZ are more likely to induce this activity.[16]
-
Isolate Synaptic Components: To study specific synaptic pathways, consider using synaptic blockers to isolate the components of interest. For example, use a GABA-A receptor antagonist like bicuculline (B1666979) if you are only interested in the excitatory effects of CTZ.
-
Record from Younger Animals: In slice preparations, tissue from younger animals may have less developed recurrent excitatory circuits and might be less prone to generating epileptiform activity.
-
-
Issue 4: No effect or a much smaller than expected effect of this compound.
-
Question: I am not observing the expected potentiation of AMPA currents with CTZ. What could be wrong?
-
Answer: This could be due to several experimental factors.
-
Troubleshooting & Optimization:
-
AMPA Receptor Subunit Expression: The cells you are recording from may express AMPA receptor subunits that are less sensitive to CTZ, such as the "flop" splice variants.
-
Drug Application: Ensure your perfusion system is delivering the drug effectively to the cell. Check for clogs in the perfusion lines.
-
Incorrect Agonist: Double-check that you are using an appropriate agonist (e.g., AMPA or glutamate) to activate the receptors.
-
Verify Compound Activity: If possible, test your batch of this compound on a well-characterized positive control cell line to confirm its activity.
-
-
Data Presentation
Table 1: Quantitative Effects of this compound on Various Receptors
| Receptor Target | Effect | Agonist | Preparation | EC50 / IC50 | Reference(s) |
| AMPA Receptor | Potentiation of peak current | AMPA (10 µM) | Cultured hippocampal neurons | EC50 = 10.4 µM | [6] |
| Potentiation of Ca2+ influx | AMPA | Cultured rat brain neurons | EC50 = 2.40 µM | [17] | |
| Potentiation of peak current | AMPA (150 µM) | GluR1-expressing HEK293 cells | EC50 = 28 µM | [2] | |
| Potentiation of steady-state current | AMPA (150 µM) | GluR1-expressing HEK293 cells | EC50 = 46 µM | [2] | |
| GABA-A Receptor | Inhibition of peak current | GABA (40 µM) | Cultured hippocampal neurons | IC50 = 57.6 µM | [6] |
| GABA-C Receptor | Inhibition of ρ2 subunit current | GABA | Oocytes/HEK cells | IC50 ≈ 12 µM | [10][11] |
| mGluR1 | Non-competitive inhibition | ACPD (100 µM) | mGluR1a-expressing HEK293 cells | IC50 = 33 µM | [12] |
Table 2: Kinetic Parameters of this compound's Effect on AMPA Receptors
| Parameter | Value | Preparation | Reference(s) |
| Time constant for slow potentiation of AMPA current | 16 ± 4 s | GluR1-expressing HEK293 cells | [3] |
| Time to onset of fast inhibition of desensitization | < 1 s | GluR1-expressing HEK293 cells | [2] |
| Time constant for desensitization of kainate-evoked currents (in the absence of CTZ) | 2.2 ms | Outside-out patches from hippocampal neurons | [8][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings from Cultured Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are cultured on glial microislands.
-
Recording Solutions:
-
External Solution (in mM): 128 NaCl, 30 D-glucose, 25 HEPES, 1.5 CaCl2, 1 MgCl2, and 0.001 tetrodotoxin (B1210768) (TTX) to block action potentials. pH adjusted to 7.3.
-
Internal Solution (in mM): 120 CsCl, 2 MgATP, 10 HEPES-CsOH, and 5 BAPTA. pH adjusted to 7.3. For recording evoked inhibitory postsynaptic currents (IPSCs), 120 mM CsCl can be replaced with CsMeSO3.
-
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings are performed using an appropriate amplifier.
-
Patch pipettes (2–4 MΩ) are pulled from borosilicate glass.
-
The cell is held at a membrane potential of -70 mV.
-
Series resistance is monitored and compensated.
-
-
Drug Application:
-
This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the external solution on the day of the experiment.
-
Agonists and antagonists are applied via a fast-perfusion system.
-
Mandatory Visualizations
Caption: Signaling pathways for this compound's dual modulation of AMPA and GABA-A receptors.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces seizure behavior in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hippocampal neurons exhibit this compound-sensitive rapidly desensitizing responses to kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound: a subunit-specific inhibitor of GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Selectively Inhibits mGluR1 Receptors Interacting with a Common Allosteric Site for Non-competitive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound selectively inhibits mGluR1 receptors interacting with a common allosteric site for non-competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 15. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prolongs low [Mg2+]-induced seizure-like events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Cyclothiazide in solution for experiments
This technical support center provides guidance on the long-term stability of Cyclothiazide in solution for experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 25 mM). For most biological experiments, DMSO is the preferred solvent for creating a high-concentration stock solution, which can then be diluted to the final experimental concentration in an aqueous buffer.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to prepare aliquots of your this compound stock solution in tightly sealed vials and store them at -20°C. Generally, these solutions are usable for up to one month. For short-term storage, 2-8°C is also an option.[1] To minimize degradation, it is advisable to use freshly prepared solutions whenever possible.[1]
Q3: How stable is this compound in aqueous solutions?
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for chlorinated thiazides like this compound is the hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system.[1] This can be exacerbated by exposure to high temperatures, alkaline pH, and light.[1] Oxidative conditions can also contribute to degradation.
Q5: I see an unexpected peak in my HPLC analysis of a this compound solution. What could it be?
A5: An unexpected peak in your HPLC chromatogram likely represents a degradation product. For chlorinated thiazides, the most common degradation product resulting from hydrolysis is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACB).[1] To confirm the identity of this peak, you can use a certified reference standard of ACB for co-elution or employ mass spectrometry (LC-MS) for identification.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot new stock solutions and store them at -20°C for no longer than one month. Avoid multiple freeze-thaw cycles. |
| Loss of drug activity | Improper storage of diluted aqueous solutions. | Prepare aqueous dilutions of this compound immediately before each experiment. If the experimental design allows, use a slightly acidic buffer to increase stability.[1] |
| Appearance of unknown peaks in HPLC | Sample degradation or contamination. | Review sample preparation and storage procedures. Ensure samples are protected from light and stored at the recommended temperature.[1] Analyze a blank (solvent only) to check for contamination.[2] Perform a forced degradation study to identify potential degradation products.[2] |
| Poor peak resolution in HPLC | Suboptimal HPLC method. | Optimize the mobile phase composition (e.g., adjust the solvent ratio or pH). Consider using a different HPLC column.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage (up to one month) or at 2-8°C for short-term storage.[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products. This protocol is adapted from studies on related thiazide diuretics.[1][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2 and 4 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M NaOH.
-
Heat the solution at 60°C.
-
Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with 3% H₂O₂.
-
Keep the solution at room temperature.
-
Monitor the degradation over time and dilute samples with the mobile phase for analysis.[1]
-
-
Thermal Degradation:
-
Expose solid this compound powder to 60°C in a hot air oven for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light.
-
Monitor the degradation over time and dilute samples for analysis.[1]
-
HPLC Analysis Method (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate monobasic, adjusted to pH 2.9-3.2 with phosphoric acid) and acetonitrile (B52724) (e.g., 93:7 v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 30°C
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Signaling pathway of this compound as a positive allosteric modulator of AMPA receptors.
References
Technical Support Center: Troubleshooting Cyclothiazide Precipitation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with cyclothiazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (CTZ) is a benzothiadiazide compound.[1][2] In research, it is widely used as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] It potentiates AMPA receptor currents and inhibits their desensitization, making it a valuable tool for studying glutamatergic neurotransmission.[3][4]
Q2: What are the known solubility properties of this compound?
This compound is practically insoluble in water.[1] Its solubility is significantly influenced by the solvent and pH. It is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and moderately soluble in ethanol. Like other thiazide diuretics, its aqueous solubility is expected to be low in acidic to neutral pH and to increase in alkaline conditions.
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.99 | 100 |
| Ethanol | 9.75 | 25 |
| Water | Practically Insoluble | Practically Insoluble |
This data is provided for guidance only. For batch-specific data, please refer to the Certificate of Analysis.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound precipitated after diluting the DMSO stock solution in my aqueous experimental buffer (e.g., aCSF, PBS).
Potential Cause 1: Low Aqueous Solubility at Neutral pH
This compound is poorly soluble in aqueous solutions at physiological pH (typically 7.2-7.4). When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration of this compound may exceed its solubility limit, causing it to precipitate.
Solution:
-
Decrease the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Increase the final DMSO concentration: A slightly higher final concentration of DMSO in your working solution can help maintain this compound solubility. However, always consider the potential effects of DMSO on your experimental model and keep it at the lowest effective concentration (typically <0.5%).
-
Adjust the pH of the buffer (with caution): Since the solubility of related thiazide diuretics increases with pH, slightly increasing the pH of your experimental buffer might help. However, this must be done cautiously as it can affect the stability of this compound and the biological system under study. Thiazide diuretics are generally more stable in acidic conditions and can undergo hydrolysis at alkaline pH.
Potential Cause 2: Buffer Composition and Temperature
The composition of your experimental buffer and the temperature can influence this compound's solubility. Some components of buffers like artificial cerebrospinal fluid (aCSF) can be prone to precipitation themselves.[5] Temperature can also affect solubility, with many compounds being less soluble at lower temperatures.[6]
Solution:
-
Prepare fresh buffer: Always use freshly prepared and filtered experimental buffer.
-
Maintain a constant temperature: Prepare and use your this compound solutions at a consistent and appropriate temperature for your experiment. Avoid sudden temperature changes.
-
Consider the order of addition: When preparing your final working solution, add the this compound stock solution to the buffer while vortexing or stirring to ensure rapid and even dispersion.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol for Preparing this compound Working Solution in Experimental Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous experimental buffer.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., aCSF, PBS), pre-warmed to the experimental temperature
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the experimental buffer to the temperature at which the experiment will be conducted.
-
Vortex the experimental buffer.
-
While the buffer is vortexing, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions of this compound.
Visual Guides
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitation of local anesthetic drugs in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases [3H]AMPA binding to rat brain membranes: evidence that AMPA receptor desensitization increases agonist affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclothiazide (CTZ) Application in Electrophysiology
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cyclothiazide (CTZ) in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTZ) and what is its primary mechanism of action in electrophysiology?
This compound (CTZ) is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Its primary role is to inhibit the rapid desensitization of AMPA receptors, particularly the "flip" splice variants.[1][4] By binding to an allosteric site, CTZ stabilizes the open conformation of the receptor channel in the presence of glutamate (B1630785).[3] This action leads to a prolonged influx of cations (like Na+ and Ca2+) and an overall potentiation of the AMPA receptor-mediated current.[1][3]
Q2: How should I prepare and store CTZ solutions for my experiments?
CTZ is typically stored as a concentrated stock solution. It is soluble in DMSO at concentrations up to 100 mM and in ethanol (B145695) up to 25 mM. For long-term storage, it is advisable to keep the stock solution at -20°C. Before an experiment, the stock solution should be diluted to the final working concentration in the extracellular/bath solution. It's important to note that the final concentration of DMSO should be kept low (typically <0.1%) to avoid off-target effects.[1]
Q3: What is a typical working concentration for CTZ and how long should I apply it?
The effective concentration of CTZ can range from 1 µM to 300 µM, depending on the experimental goals and preparation.[5] A commonly used concentration to maximize its effects is 100 µM.[1][4] The duration of CTZ application is a critical parameter. The potentiation of AMPA currents by CTZ can be slow to develop.[1] For maximal efficacy, a pre-incubation period of at least 60 seconds is recommended to achieve a stable effect on blocking desensitization and potentiating the current.[6]
Q4: Does CTZ have effects other than blocking AMPA receptor desensitization?
Yes, CTZ has several other documented effects that researchers should be aware of:
-
Increased Agonist Affinity: CTZ can increase the apparent affinity of AMPA receptors for glutamate, resulting in a leftward shift of the dose-response curve.[1]
-
Inhibition of GABAergic Neurotransmission: CTZ can act as an inhibitor of GABA-A receptors, which can shift the excitation-inhibition balance towards hyperexcitability.[7][8]
-
Increased Presynaptic Glutamate Release: Some studies have shown that CTZ can enhance presynaptic glutamate release.[7][9]
-
Induction of Epileptiform Activity: Due to its potentiation of excitatory signaling and inhibition of inhibitory signaling, CTZ can induce robust epileptiform activity both in vitro and in vivo.[7][10]
Troubleshooting Guide
Issue 1: Excessive Neuronal Excitability or Seizure-Like Events
-
Question: After applying CTZ, my recordings show spontaneous, uncontrolled firing or seizure-like events that obscure the intended signals. What can I do?
-
Answer: This is a known consequence of CTZ's powerful potentiation of glutamatergic transmission and its inhibitory effect on GABAergic signaling.[7][8][10]
-
Solution 1: Reduce CTZ Concentration: Try using a lower concentration of CTZ. While 100 µM is often used for maximal effect, a lower concentration (e.g., 5-20 µM) might be sufficient to block desensitization without causing excessive hyperexcitability.[7]
-
Solution 2: Shorter Application Time: Reduce the duration of CTZ application or pre-incubation.
-
Solution 3: Modulate Bathing Solution: Consider adjusting the ionic composition of your recording solution, for instance, by slightly increasing the Mg2+ concentration, to reduce overall network excitability.
-
Issue 2: Inconsistent or Irreversible Effects After Washout
-
Question: The effects of CTZ seem to persist long after I've washed it out of the bath, making it difficult to perform within-experiment controls. Why is this happening?
-
Answer: CTZ can have a prolonged bioavailability in tissue slices, leading to long-lasting effects that are not easily reversible with standard washout protocols.[11] Epileptiform activity induced by CTZ has been observed to last for more than 48 hours after washout.[7]
-
Solution 1: Experimental Design: Design experiments where CTZ is applied only at the end of the recording session. For comparisons, use a separate, parallel control group of cells or slices that are not exposed to CTZ.
-
Solution 2: Prolonged Washout: Attempt a much longer washout period (hours), although complete reversal may not be possible.[11]
-
Solution 3: Acknowledge the Limitation: In your data analysis and interpretation, acknowledge the persistent nature of CTZ's effects.
-
Issue 3: CTZ Solution Precipitation in Aqueous Buffer
-
Question: When I dilute my CTZ stock into my recording solution, I sometimes see a precipitate form. How can I avoid this?
-
Answer: CTZ has limited solubility in aqueous solutions. Precipitation can occur if the final concentration is too high or if the solution is not mixed properly.
-
Solution 1: Ensure Proper Dilution: Prepare the final working solution by adding the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersal.
-
Solution 2: Fresh Preparation: Prepare the final diluted solution fresh for each experiment.
-
Solution 3: Check DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally below 0.1%) as higher concentrations of the co-solvent might affect the solubility of other components in your buffer.
-
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Notes | Reference |
| EC50 for Current Potentiation | 28 µM (Peak Current) | HEK 293 cells with GluR1 | 150 µM AMPA, 4s CTZ pretreatment | [1][6] |
| 46 µM (End of Pulse) | HEK 293 cells with GluR1 | 150 µM AMPA, 4s CTZ pretreatment | [1][6] | |
| EC50 for AMPA Affinity Shift | 139 µM (AMPA alone) | HEK 293 cells with GluR1 | EC50 of AMPA dose-response | [1][6] |
| 18 µM (AMPA + 50 µM CTZ) | HEK 293 cells with GluR1 | EC50 of AMPA dose-response | [1][6] | |
| Effective Concentration Range | 1 - 300 µM | Rat Hippocampal Slices | Concentration-dependent reversal of desensitization | [5] |
| Concentration for Epileptiform Activity | 5 µM (long-term) | Cultured Hippocampal Neurons | 10-day treatment | [7] |
| 50 µM (short-term) | Cultured Hippocampal Neurons | 2-hour treatment induced activity in 100% of neurons | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess CTZ Effect on AMPA-Mediated Currents
-
Preparation: Prepare hippocampal slices or cultured neurons as per standard laboratory procedures.
-
Solutions:
-
Internal Solution (pipette): Containing (in mM): 140 CsCl, 2 MgATP, 10 HEPES-CsOH, 5 BAPTA, pH 7.3.
-
External Solution (bath): Containing (in mM): 128 NaCl, 30 Glucose, 25 HEPES, 5 KCl, 2 CaCl2, 1 MgCl2, pH 7.3. Also include antagonists for NMDA receptors (e.g., 50 µM D-APV) and GABA-A receptors (e.g., 10 µM bicuculline) to isolate AMPA receptor currents.
-
CTZ Stock: 50 mM CTZ in DMSO.[1]
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron. Clamp the cell at -70 mV.
-
Obtain a stable baseline recording of AMPA-evoked currents by puffing or perfusing a known concentration of AMPA (e.g., 150 µM) for a short duration (e.g., 10 seconds).
-
Wash out the AMPA.
-
-
CTZ Application:
-
Perfuse the bath with the external solution containing the desired concentration of CTZ (e.g., 100 µM) for a pre-incubation period of at least 60 seconds.[6]
-
Co-apply AMPA and CTZ and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude and the steady-state current (at the end of the AMPA application).
-
Calculate the potentiation factor by dividing the current amplitude in the presence of CTZ by the control amplitude.
-
Calculate the desensitization index: (I_peak - I_end) / I_peak.[6]
-
Visualizations
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying presynaptic facilitatory effect of this compound at the calyx of Held of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prolongs low [Mg2+]-induced seizure-like events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothiazide Application in Brain Slice Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of cyclothiazide (CTZ) in brain slice preparations. This compound is a potent positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, primarily used to inhibit their desensitization. Understanding its application and removal kinetics is critical for robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical working concentration of this compound in brain slice experiments?
A1: The most commonly used concentration of this compound in brain slice electrophysiology is 100 µM.[1] However, effective concentrations can range from 3 µM to 300 µM depending on the specific research question and brain region.[2][3][4]
Q2: How long should the wash-in period be for this compound?
A2: The wash-in time for this compound can vary significantly. In neonatal rat hippocampal slices, a 30-minute application may be sufficient.[1] However, in adult rat hippocampal slices, prolonged application times of 60 to 120 minutes are often necessary to observe a stable effect, likely due to diffusion barriers in the more mature tissue.[1] It is recommended to monitor the physiological response (e.g., EPSP decay time) to determine the appropriate wash-in duration for your specific preparation.
Q3: Is it possible to completely wash out this compound from brain slices?
A3: Complete wash-out of this compound from brain slices is challenging and may not be fully achievable within typical experimental timeframes. Due to its lipophilic nature, this compound exhibits prolonged bioavailability within the tissue.[5] One study found that physiologically relevant concentrations of CTZ remained in medullary slices for at least 6 hours following a 1-hour application.[5]
Q4: How long do the effects of this compound last after wash-out is initiated?
A4: The effects of this compound can be remarkably persistent. In some preparations, the physiological effects can last for hours after the drug has been removed from the perfusion solution. For instance, in neonatal rat medullary slices, a 1-hour treatment with 90 µM CTZ resulted in an increase in respiratory-related nerve activity that lasted for at least 12 hours.[5] Furthermore, chronic treatment of hippocampal cultures with CTZ can induce epileptiform activity that persists for over 48 hours after wash-out.[6]
Q5: What are the known off-target effects of this compound?
A5: Besides its primary action on AMPA receptors, this compound has been shown to inhibit GABAA receptors, which can contribute to neuronal hyperexcitability.[6] It has also been reported to selectively inhibit metabotropic glutamate receptor 1 (mGluR1).[7][8] Researchers should consider these off-target effects when interpreting their data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in the magnitude of CTZ effect | Incomplete wash-in, particularly in thicker or older slices. | Increase the wash-in duration and monitor the response until a stable plateau is reached. Consider using a higher perfusion rate. |
| Differences in tissue preparation (e.g., slice thickness). | Standardize the slice preparation protocol, including thickness and recovery time. | |
| Incomplete reversal of CTZ effects after wash-out | Prolonged bioavailability of CTZ within the slice due to its lipophilic nature. | Be aware that complete wash-out is unlikely. If a reversal is necessary for the experimental design, consider using a structurally unrelated AMPA receptor potentiator with faster kinetics if available. For experimental controls, it may be necessary to use separate sets of slices for control and CTZ conditions. |
| The long-lasting effects may not be readily reversible. | Design experiments that do not rely on the complete reversibility of CTZ's effects. Clearly report the duration of the wash-out attempt in your methodology. | |
| Observation of epileptiform activity | Dual effect of CTZ: potentiation of excitatory glutamatergic transmission and inhibition of inhibitory GABAergic transmission. | Reduce the concentration of CTZ. Ensure that the slice preparation is healthy and not predisposed to hyperexcitability. |
Experimental Protocols
This compound Wash-in and Wash-out in Brain Slice Electrophysiology
This protocol provides a general framework for applying and attempting to wash out this compound in acute brain slices for electrophysiological recordings.
Materials:
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2.
-
This compound (CTZ) stock solution (e.g., 100 mM in DMSO).
-
Brain slice preparation of choice.
-
Electrophysiology recording setup.
Procedure:
-
Baseline Recording: After obtaining a stable whole-cell recording or field potential recording in standard ACSF, record baseline synaptic activity for a sufficient period (e.g., 10-20 minutes) to ensure stability.
-
This compound Wash-in:
-
Prepare the working concentration of CTZ (e.g., 100 µM) in ACSF. Note that DMSO concentration should be kept low (typically <0.1%).
-
Switch the perfusion from standard ACSF to the CTZ-containing ACSF.
-
Continuously monitor the synaptic response. For example, in studies of AMPA receptor-mediated currents, an increase in the decay time of the excitatory postsynaptic potential (EPSP) is expected.
-
Continue perfusion with CTZ until the effect reaches a stable plateau. This may take anywhere from 30 minutes to over an hour, depending on the preparation.[1]
-
-
Recording in this compound: Once the effect is stable, proceed with the planned experimental manipulations in the presence of CTZ.
-
This compound Wash-out:
-
Switch the perfusion back to standard ACSF.
-
Continuously perfuse the slice with ACSF at a steady rate (e.g., 2-4 mL/min).
-
Monitor the synaptic response for reversal. Be aware that a complete return to baseline may not occur within a typical experimental timeframe due to the persistent nature of CTZ's effects.[5][6] The duration of the attempted wash-out should be determined by the experimental plan and duly noted.
-
Data Presentation
Summary of this compound Application Parameters in Brain Slice Studies
| Brain Region | Animal Model | CTZ Concentration (µM) | Wash-in Time (min) | Wash-out Attempt Duration | Observed Effects & Reversibility | Reference |
| Hippocampus (CA1) | Adult Rat | 100 | 60-120 | Not specified | Increased field EPSP decay times. | [1] |
| Hippocampus (CA1) | Neonatal Rat | 100 | 30 | Not specified | Large and long-lasting increases in response decay times. | [1] |
| Medullary Slices | Neonatal Rat | 90 | 60 | >12 hours | Profound and long-lasting (at least 12 hours) increase in respiratory-related XII nerve activity. Attributed to prolonged bioavailability. | [5] |
| Hippocampal Cultures | Neonatal Rat | 5 (chronic) | 48 hours | >48 hours | Induced epileptiform activity that lasted for more than 48 hours after wash-out. | [6] |
Visualizations
Caption: A flowchart illustrating the key stages of a typical brain slice experiment involving the application and subsequent wash-out of this compound.
Caption: A diagram showing how this compound modulates AMPA receptor function by binding to an allosteric site, which in turn inhibits receptor desensitization and leads to prolonged postsynaptic currents.
References
- 1. Effects of this compound on synaptic responses in slices of adult and neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound prolongs low [Mg2+]-induced seizure-like events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Selectively Inhibits mGluR1 Receptors Interacting with a Common Allosteric Site for Non-competitive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound selectively inhibits mGluR1 receptors interacting with a common allosteric site for non-competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cyclothiazide-Induced Excitotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cyclothiazide (CTZ)-induced excitotoxicity in cell cultures.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| High background cell death in control cultures (no CTZ/agonist). | 1. Suboptimal primary culture health due to harsh dissociation.[1] 2. Coating substrate degradation.[1] 3. Inappropriate cell seeding density.[1] 4. Excitotoxicity from components in the culture medium (e.g., L-cysteine in Neurobasal). | 1. Use a gentler dissociation method, such as papain instead of trypsin, and minimize mechanical trituration.[1] 2. Use poly-D-lysine (PDL) instead of poly-L-lysine (PLL) as it is more resistant to enzymatic degradation. Ensure the coating does not dry out before plating cells.[1][2] 3. Optimize plating density. Neurons thrive at higher densities which promote the formation of mature networks.[1] 4. If using Neurobasal medium, be aware of its potential to induce NMDA receptor-mediated excitotoxicity. Consider using a different basal medium like MEM for sensitive experiments. |
| Inconsistent or high variability in excitotoxicity across wells/replicates. | 1. Uneven cell seeding. 2. "Edge effects" in multi-well plates due to evaporation.[3] 3. Inconsistent drug application. | 1. Ensure a homogenous single-cell suspension before plating. After plating, allow cells to rest at room temperature before placing in the incubator to ensure even settling.[3] 2. To minimize evaporation from outer wells, fill the empty spaces between wells and the on-plate reservoirs with sterile water or PBS.[3] 3. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid aerosolization and ensure proper mixing. |
| No significant excitotoxicity observed after co-application of CTZ and AMPA/Kainate. | 1. Insufficient concentration of CTZ or the AMPA receptor agonist. 2. Low expression of AMPA receptors in the cell type used. 3. Rapid desensitization of AMPA receptors is not sufficiently blocked. | 1. Perform a dose-response titration for both CTZ and the agonist to determine the optimal concentrations for your specific cell type. 2. Confirm the expression of AMPA receptors in your cell culture model. Primary hippocampal or cortical neurons are generally responsive.[4] 3. Ensure CTZ is pre-incubated with the cells before adding the agonist to effectively block desensitization. A pre-incubation of at least 10 minutes is often used.[5] |
| Unexpected results from viability assays. | 1. Incorrect timing of the assay. 2. Interference of compounds with the assay reagents. 3. For LDH assays, LDH release from sources other than lysed cells. | 1. Cell death is a process that occurs over time. Ensure you are measuring viability at an appropriate time point post-treatment (e.g., 24 hours). 2. Run controls to check if your test compounds interfere with the colorimetric or fluorescent readouts of your viability assay. 3. For LDH assays, use serum-free medium during the experiment as serum can contain LDH, leading to high background. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced excitotoxicity?
A1: this compound (CTZ) itself is generally not neurotoxic. Its excitotoxic effects are unmasked when co-applied with an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonist, like AMPA or kainic acid.[4] CTZ is a positive allosteric modulator of AMPA receptors, which means it binds to a site on the receptor different from the glutamate (B1630785) binding site.[6][7] This binding action has two primary effects:
-
Inhibition of Desensitization: CTZ potently inhibits the rapid desensitization of AMPA receptors that normally occurs in the prolonged presence of an agonist.[7][8]
-
Potentiation of Current: It enhances the flow of ions through the AMPA receptor channel, leading to a much larger and more sustained neuronal depolarization.[7][9]
This prolonged and amplified activation of AMPA receptors leads to excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death, a process known as excitotoxicity.[5] Furthermore, CTZ also acts as a negative allosteric modulator of GABA-A receptors, inhibiting inhibitory neurotransmission and further shifting the balance towards excitation.[7]
Q2: What are the typical concentrations of this compound and AMPA/kainate used to induce excitotoxicity?
A2: The optimal concentrations can vary depending on the cell type and culture conditions. However, a common starting point is a pre-treatment with 10-100 µM of this compound for about 10 minutes, followed by the addition of 10-100 µM of AMPA or kainic acid.[4][5] It is highly recommended to perform a dose-response curve for both compounds to determine the optimal concentrations for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is a powder that should be stored at 2-8°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 100 mM). This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[10] When preparing your working solution, dilute the stock in your culture medium to the final desired concentration.
Q4: What are the best cell types to use for studying this compound-induced excitotoxicity?
A4: Primary neuronal cultures, particularly from the hippocampus or cortex, are excellent models as they express a high density of AMPA receptors and are known to be susceptible to excitotoxicity.[4] These cultures should be allowed to mature in vitro (typically 12-15 days) to form synaptic connections and express a mature profile of glutamate receptors.
Q5: What neuroprotective agents can be used as positive controls to mitigate this form of excitotoxicity?
A5: Several classes of compounds can be used to protect against AMPA receptor-mediated excitotoxicity:
-
Non-competitive AMPA receptor antagonists: These compounds, such as GYKI 52466, block the AMPA receptor channel and can prevent the excessive ion influx.
-
NMDA receptor antagonists: Although the primary insult is through AMPA receptors, the resulting massive depolarization can lead to the activation of NMDA receptors, contributing to calcium overload. Antagonists like D-APV or MK-801 can be effective.
-
GABA Receptor Agonists: Enhancing inhibitory neurotransmission with GABA-A receptor agonists like muscimol (B1676869) or GABA-B receptor agonists like baclofen (B1667701) has been shown to be protective in some models.[5]
-
Calcium Chelators: Both intracellular and extracellular calcium chelators can help buffer the excessive calcium influx that is a key driver of excitotoxicity.
Quantitative Data Summary
Table 1: Dose-Response of this compound Potentiation of AMPA Currents (Data synthesized from studies on HEK 293 cells expressing GluR1 subunits and hippocampal neurons)
| This compound (CTZ) Concentration | Agonist (AMPA) Concentration | Reported Effect | Reference |
| 100 µM | 150 µM | ~90-fold increase in peak AMPA current | [9] |
| EC₅₀ ≈ 28 µM | 150 µM | Half-maximal potentiation of peak AMPA current | [9] |
| EC₅₀ ≈ 10.4 µM | 10 µM | Half-maximal potentiation of AMPA-evoked peak currents in neurons | [7] |
| 1-300 µM | 100 µM | Concentration-dependent reversal of AMPA receptor desensitization | [11] |
Table 2: this compound's Dual Modulation of AMPA and GABA-A Receptors (Data from studies on cultured neurons)
| Receptor Target | Modulator | Effect | Potency | Reference |
| AMPA Receptor | This compound | Positive Allosteric Modulation (Potentiation) | EC₅₀ = 10.4 µM | [7] |
| GABA-A Receptor | This compound | Negative Allosteric Modulation (Inhibition) | IC₅₀ = 57.6 µM | [7] |
Experimental Protocols
Protocol 1: Induction of this compound-Mediated Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons from E17-19 rat embryos on poly-D-lysine coated 96-well plates at a density of 1-2 x 10⁵ cells/well. Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days.
-
Medium Change: Before the experiment, gently replace the culture medium with a pre-warmed, serum-free experimental buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound Pre-treatment: Add this compound to the desired final concentration (e.g., 100 µM) and incubate for 10 minutes at 37°C.
-
Agonist Application: Add the AMPA receptor agonist (e.g., AMPA or Kainic Acid) to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the plate for the desired duration of excitotoxic insult (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator.
-
Assessment of Viability: Following incubation, assess cell viability using one of the methods described below (e.g., LDH assay).
Protocol 2: Assessment of Cell Viability using Lactate (B86563) Dehydrogenase (LDH) Assay
This protocol is adapted from commercially available colorimetric LDH assay kits.
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells to which you will add a lysis buffer (e.g., 10X Lysis Solution provided in the kit) 45 minutes before the end of the experiment.
-
Medium Background: Wells containing only culture medium.
-
-
Sample Collection: After the experimental incubation, if your cells are adherent, carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[6] For suspension cells, it is recommended to centrifuge the plate at ~400 x g for 5 minutes and then collect the supernatant.[12]
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the Stop Solution (provided in the kit) to each well.[6]
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Live/Dead Cell Staining with Calcein-AM and Ethidium Homodimer-1 (EthD-1)
This method allows for fluorescent visualization of live (green) and dead (red) cells.
-
Prepare Staining Solution: Prepare a working solution by adding 5 µL of Calcein-AM stock and 20 µL of EthD-1 stock to 10 mL of sterile PBS.[13][14]
-
Wash Cells: Gently wash the cells once with PBS to remove any residual serum esterases.
-
Staining: Remove the PBS and add 100-200 µL of the staining solution to each well.[13]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[14]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters (FITC/GFP filter for Calcein-AM and TRITC/RFP filter for EthD-1). Live cells will fluoresce green, and dead cells will fluoresce red.
Visualizations
References
- 1. dendrotek.ca [dendrotek.ca]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Best Practices for in vitro Potency Assays on the Maestro Z | Axion Biosystems [axionbiosystems.com]
- 4. This compound treatment unmasks AMPA excitotoxicity in rat primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ptglab.com [ptglab.com]
Technical Support Center: Cyclothiazide & DMSO in In Vitro Experiments
Welcome to the technical support center for the use of Cyclothiazide (CTZ) in in vitro research. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A: this compound is practically insoluble in water but is freely soluble in organic solvents like DMSO.[1][2] DMSO is a powerful solvent that allows for the preparation of high-concentration stock solutions of this compound, which can then be diluted to working concentrations in aqueous culture media.
Q2: What is the recommended final concentration of DMSO for in vitro experiments?
A: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% to 0.5%.[3][4] For sensitive cell types like primary neurons, concentrations should be even lower, at or below 0.25%, as concentrations of 0.5% and higher can cause neuronal damage and morphological changes.[5][6]
Q3: Can the DMSO vehicle itself affect my experimental results?
A: Yes, even at low concentrations, DMSO can have biological effects. For instance, in primary cultured neurons, a DMSO concentration of 0.5% or greater can disrupt neuronal morphology and reduce viability.[5] In contrast, the same concentrations may enhance astrocyte proliferation.[5] It is crucial to include a vehicle control group (culture medium with the same final DMSO concentration as the experimental group) in all experiments to account for these potential effects.[7]
Q4: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, dissolve this compound powder in 100% sterile DMSO to a desired high concentration (e.g., 50 mM).[8] Ensure the powder is completely dissolved. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q5: My this compound solution appears cloudy after dilution in culture medium. What should I do?
A: Cloudiness or precipitation indicates that the this compound has come out of solution, likely due to its low aqueous solubility. This can happen if the final concentration of this compound is too high or if the dilution from the DMSO stock was not performed properly. To resolve this, try vortexing the solution vigorously. If the precipitate remains, you may need to lower the final concentration of this compound or use a co-solvent. Always prepare fresh dilutions from your DMSO stock for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Effect | 1. Precipitation: this compound may have precipitated out of the aqueous culture medium. 2. Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. 3. Incorrect Concentration: Calculation error leading to a lower than intended final concentration. | 1. Ensure Solubility: Prepare fresh dilutions and vortex thoroughly. Consider a slightly higher final DMSO concentration if acceptable for your cell type. 2. Proper Storage: Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Verify Calculations: Double-check all calculations for dilutions from the stock solution to the final working concentration. |
| High Cell Death in Vehicle Control | 1. DMSO Toxicity: The final DMSO concentration is too high for your specific cell type.[5][6] 2. Contamination: The DMSO or stock solution may be contaminated. | 1. Lower DMSO Concentration: Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cells (e.g., test 0.01%, 0.1%, 0.5%, 1%). Aim for a final concentration of ≤0.25% for neuronal cultures.[5] 2. Use Sterile Reagents: Use sterile, cell culture grade DMSO and prepare stock solutions under sterile conditions. |
| Inconsistent or Variable Results | 1. Inconsistent DMSO Concentration: Slight variations in the final DMSO concentration between experiments. 2. Uneven Drug Distribution: Inadequate mixing of the this compound stock solution into the culture medium. 3. Cell Health: Variability in the health and density of the cell cultures. | 1. Precise Pipetting: Use calibrated pipettes and be meticulous when adding the DMSO stock to the medium. 2. Thorough Mixing: After adding the this compound stock, mix the medium well before applying it to the cells. 3. Standardize Cell Culture: Maintain consistent cell seeding densities and ensure cultures are healthy and in the logarithmic growth phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Sterile, anhydrous 100% DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Stock Solution Preparation (e.g., 50 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a 50 mM concentration.[8] For example, for 1 mL of a 50 mM stock, dissolve 19.49 mg of this compound (MW: 389.87 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed sterile cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.2%, dilute the 50 mM stock solution 1:500 in the culture medium.
-
Vortex the working solution thoroughly before adding it to your cells.
-
Important: Always prepare a vehicle control with the same final concentration of DMSO in the culture medium.
-
Protocol 2: DMSO Cytotoxicity Assay
-
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Sterile cell culture medium
-
Sterile, anhydrous 100% DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your culture medium to achieve final concentrations ranging from, for example, 0.01% to 5.0%. Include a no-DMSO control.
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for a period relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. This will allow you to determine the maximum non-toxic concentration of DMSO for your specific cells and experimental duration.
-
Visual Guides
References
- 1. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CAS [[2259-96-3]] | BIOZOL [biozol.de]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Diffusion barriers for Cyclothiazide in adult vs. neonatal brain slices
Here is a technical support center for researchers studying the diffusion barriers of Cyclothiazide.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effects of this compound (CTZ), a positive allosteric modulator of AMPA receptors, in acute brain slice preparations. The content specifically addresses the challenges arising from differential diffusion barriers in brain tissue from animals of different ages.
Frequently Asked Questions (FAQs)
Q1: Why is the onset of this compound's effect significantly slower in adult brain slices compared to neonatal slices?
A1: The slow action of this compound in adult brain slices is likely due to the presence of significant diffusion barriers within the more mature tissue.[1] A study on rat hippocampal slices found that while a 30-minute application of 100 µM CTZ was sufficient to produce large, long-lasting effects in neonatal slices, prolonged applications of 60-120 minutes were required to achieve a reliable effect in adult slices.[1] This difference is not due to age-dependent changes in receptor binding properties, which were found to be similar, pointing towards a physical barrier to drug penetration in the denser, more myelinated adult tissue.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[2][3] It binds to a specific site on the AMPA receptor complex, distinct from the glutamate binding site, and works by inhibiting the receptor's rapid desensitization process.[2][4] By preventing desensitization, CTZ allows the receptor channel to remain open for a longer duration in response to glutamate, thereby increasing the influx of cations and enhancing excitatory synaptic transmission.[2]
Q3: Are there any known off-target effects of this compound that I should be aware of during my experiments?
A3: Yes. In addition to its primary action on AMPA receptors, this compound has been shown to inhibit GABA-A receptors, the main source of fast inhibitory neurotransmission in the brain.[5] This dual action—enhancing excitation and suppressing inhibition—can lead to robust epileptiform or seizure-like activity in neuronal networks, both in vitro and in vivo.[6][7] Researchers observing unexpected network hyperexcitability should consider these off-target effects in their data interpretation.
Q4: What is a typical working concentration for this compound in brain slice experiments?
A4: A concentration of 100 µM is frequently used to reliably block AMPA receptor desensitization in brain slice studies.[1][3] However, effects can be seen at lower concentrations (e.g., 30 µM), and dose-response curves show an EC50 value of approximately 2.40 µM for potentiating AMPA-induced increases in intracellular calcium in cultured neurons.[5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific preparation and experimental question.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of CTZ in adult brain slices. | 1. Insufficient Application Time: Adult tissue has significant diffusion barriers.[1]2. Poor Slice Health: Adult brain tissue is less forgiving than neonatal tissue and more susceptible to damage during slicing.[9]3. Drug Solubility/Stability: CTZ may precipitate out of solution, especially in cold aCSF, or degrade over time.[10][11] | 1. Increase Application Time: For adult hippocampal slices, apply CTZ for at least 60-120 minutes to ensure adequate penetration.[1]2. Optimize Slicing Protocol: Use a neuroprotective cutting solution (e.g., NMDG-based aCSF) and implement a "protective recovery" step at a physiological temperature (e.g., 32-34°C) for 10-15 minutes immediately after slicing before transferring to standard aCSF.[9][10]3. Ensure Proper Solubilization: Prepare fresh stock solutions of CTZ in a suitable solvent like DMSO. On the day of the experiment, dilute the stock into aCSF, ensuring it is fully dissolved. Warming or sonicating the solution may help.[11][12] |
| Recordings show seizure-like or epileptiform activity after CTZ application. | 1. Known Pharmacological Effect: CTZ potentiates excitatory AMPA receptors and can also inhibit inhibitory GABA-A receptors, leading to network hyperexcitability.[5][6][7] | 1. Acknowledge and Analyze: This may be an expected outcome of the drug's mechanism. Quantify the epileptiform activity as part of your results.2. Reduce Concentration: If the goal is to study synaptic potentiation without inducing seizures, try using a lower concentration of CTZ.3. Isolate Synaptic Events: To study individual synaptic events, perform recordings in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials and analyze miniature EPSCs (mEPSCs).[6] |
| Signal-to-noise ratio is low, or baseline is unstable. | 1. Poor Seal Resistance: A seal of less than 1 GΩ in patch-clamp recordings will introduce significant noise.2. Receptor Rundown: AMPA or GABA-A receptors can "run down" during prolonged whole-cell recordings, causing a gradual decrease in current amplitude.[10]3. Environmental Noise: Electrical noise from surrounding equipment can contaminate the signal.[10] | 1. Optimize Patching: Ensure pipettes are clean and properly shaped. Use healthy-looking neurons for patching. For slices, ensure optimal recovery conditions.[10]2. Maintain Receptor Function: Include ATP and GTP in your intracellular solution to preserve receptor function during whole-cell recordings.[10]3. Isolate Your Setup: Use a Faraday cage and ensure the recording rig is properly grounded to shield it from electrical noise.[10] |
Quantitative Data Summary
The primary difference in this compound's action between adult and neonatal tissue is the time required to observe an effect, which is attributed to diffusion barriers.
Table 1: this compound Application Time in Hippocampal Slices
| Animal Age | CTZ Concentration | Application Time for Effect | Observation | Reference |
|---|---|---|---|---|
| Neonatal Rat | 100 µM | 30 minutes | Large and long-lasting increase in EPSP decay times. | [1] |
| Adult Rat | 100 µM | 60 - 120 minutes | Reliable increase in AMPA receptor-mediated field EPSP decay times. |[1] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol provides a method for preparing acute hippocampal slices, with modifications for adult tissue to enhance viability.
-
Prepare Solutions:
-
Slicing Solution (NMDG-based, for Adult): Prepare ice-cold, neuroprotective slicing solution (e.g., containing NMDG-Cl instead of NaCl, plus antioxidants) and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).[9]
-
Slicing Solution (Sucrose-based, for Neonatal): Prepare ice-cold, sucrose-based aCSF and continuously bubble with carbogen.[10]
-
Artificial Cerebrospinal Fluid (aCSF): Prepare standard aCSF, bubble with carbogen, and pre-warm to 32-34°C.
-
-
Dissection:
-
Anesthetize and decapitate the animal (neonatal or adult rat).
-
Rapidly dissect the brain and place it in the appropriate ice-cold, oxygenated slicing solution.[10]
-
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Cut 250-400 µm thick coronal or sagittal slices while submerged in ice-cold, oxygenated slicing solution.[10]
-
-
Recovery:
-
For Adult Slices: Immediately transfer the slices to a holding chamber containing the NMDG-based slicing solution pre-warmed to 32-34°C for a "protective recovery" period of 10-12 minutes.[9]
-
For All Slices: After the initial recovery (if applicable), transfer slices to a holding chamber containing standard aCSF, bubbled with carbogen, at 32-34°C for 30 minutes. Then, allow the slices to equilibrate to room temperature for at least 1 hour before recording.[10]
-
Protocol 2: Electrophysiological Recording and CTZ Application
This protocol describes how to measure the effect of CTZ on synaptic responses.
-
Setup:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min.
-
-
Recording:
-
Using a glass microelectrode, obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) in the CA1 region of the hippocampus.
-
Stimulate Schaffer collaterals and record the response in the stratum radiatum.
-
Record a stable baseline for at least 15-20 minutes.
-
-
This compound Application:
-
Data Analysis:
-
Measure the decay time of the fEPSP before and after CTZ application. The primary effect of CTZ is a prolongation of the EPSP decay, reflecting the blockage of AMPA receptor desensitization.[1]
-
Diagrams and Workflows
Caption: Mechanism of this compound action on AMPA receptors.
Caption: Workflow for CTZ experiments in brain slices.
Caption: Troubleshooting flowchart for CTZ application.
References
- 1. Effects of this compound on synaptic responses in slices of adult and neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of extrasynaptic GABAA receptors inhibits this compound-induced epileptiform activity in hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. This compound-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyclothiazide and GYKI 52466: Mechanisms of AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: the positive allosteric modulator Cyclothiazide and the non-competitive antagonist GYKI 52466. Understanding the distinct mechanisms of these compounds is crucial for neuroscience research and the development of therapeutics targeting glutamatergic signaling.
Overview of Mechanisms
This compound and GYKI 52466 both exert their effects on AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. However, they do so through fundamentally different allosteric mechanisms, leading to opposing functional outcomes.
This compound is a positive allosteric modulator (PAM) that enhances AMPA receptor function.[1] It binds to a site distinct from the glutamate (B1630785) binding pocket, located at the dimer interface of the ligand-binding domains.[1] This binding event stabilizes the receptor in an open or active conformation, thereby potentiating the effects of glutamate.[2] The primary consequences of this compound's action are the inhibition of receptor desensitization, an increase in the apparent affinity for glutamate, and a prolongation of channel opening times.[1][3]
GYKI 52466 , a 2,3-benzodiazepine, acts as a non-competitive antagonist or negative allosteric modulator (NAM) of AMPA receptors.[4][5] It binds to a unique site on the receptor, believed to be in the transmembrane domain, which is separate from both the glutamate and this compound binding sites.[2][6] GYKI 52466 does not directly compete with glutamate but instead inhibits channel opening, effectively decoupling agonist binding from ion channel gating.[6] This results in a reduction of the amplitude of AMPA receptor-mediated currents.[5] Interestingly, some evidence suggests that at low concentrations, GYKI 52466 may exhibit some positive modulatory effects on the steady-state current.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and GYKI 52466 on AMPA receptor function as determined by electrophysiological experiments.
Table 1: Potentiation and Inhibition
| Parameter | This compound | GYKI 52466 | Reference(s) |
| Effect on Peak Current | Potentiation (up to 90-fold increase with 100 µM CTZ) | Inhibition | [1] |
| EC₅₀ for Potentiation | 28 µM (for peak current) | N/A | [1] |
| IC₅₀ for Inhibition | N/A | 10-20 µM (for AMPA-induced responses) | [4][7] |
| Effect on Steady-State Current | Strong Potentiation (up to 636-fold increase with 100 µM CTZ) | Inhibition (at higher concentrations); Potential potentiation (at low concentrations, e.g., 10 µM) | [1] |
Table 2: Effects on AMPA Receptor Kinetics
| Parameter | This compound | GYKI 52466 | Reference(s) |
| Desensitization | Potent inhibition, slows the rate of onset | Does not significantly alter the rate of desensitization | [8][9] |
| Deactivation | Slows deactivation kinetics | Does not significantly alter the deactivation time constant | [9][10] |
| Agonist Affinity (EC₅₀) | Increases apparent affinity (shifts dose-response curve to the left) | N/A (non-competitive antagonist) | [1] |
| Single-Channel Openings | Lengthens duration | N/A | [3] |
Binding Sites and Allosteric Interactions
Recent structural and functional studies have confirmed that this compound and GYKI 52466 bind to distinct sites on the AMPA receptor.
-
This compound Binding Site: Located at the interface between the ligand-binding domains of two adjacent subunits in a dimer. Its binding stabilizes the dimer interface, which is crucial for preventing desensitization.[1]
-
GYKI 52466 Binding Site: Situated within the transmembrane domain, in the ion channel collar. This site is separate from the agonist and this compound binding sites.[6]
An important aspect of their interaction is the allosteric competition between the positive modulation by this compound and the negative modulation by GYKI 52466. The binding of GYKI 52466 can induce a conformational change in the receptor that disrupts the this compound binding site, thereby preventing its positive modulatory effects.[6] Conversely, the presence of this compound can reduce the inhibitory potency of GYKI 52466.[8]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application and to study the effects of modulators like this compound and GYKI 52466.
Objective: To record AMPA receptor-mediated currents from cultured neurons or brain slices and to quantify the effects of this compound and GYKI 52466 on current amplitude and kinetics.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution (ACSF) containing (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal pipette solution containing (in mM): 120 Cs-gluconate, 20 HEPES, 10 EGTA, 4 MgCl₂, 4 ATP-Mg, 0.4 GTP-Na, pH 7.3.
-
Agonist: L-glutamate or AMPA.
-
Modulators: this compound and GYKI 52466.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cells or slices and place them in the recording chamber perfused with ACSF.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron under visual guidance and form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the agonist using a rapid application system to evoke AMPA receptor-mediated currents.
-
To study the effect of modulators, pre-incubate the cell with either this compound or GYKI 52466 for a defined period before co-applying it with the agonist.
-
Record and analyze the changes in peak current amplitude, steady-state current, and the kinetics of desensitization and deactivation.
Radioligand Binding Assay
This method is employed to determine the binding affinity of compounds to the AMPA receptor.
Objective: To measure the binding of a radiolabeled ligand (e.g., [³H]AMPA) to AMPA receptors in the presence and absence of this compound or GYKI 52466.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus).
-
Radioligand: [³H]AMPA.
-
Unlabeled ligands: AMPA, this compound, GYKI 52466.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare brain membrane homogenates.
-
Incubate the membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound (this compound or GYKI 52466) in the binding buffer.
-
For competition binding assays, use a range of concentrations of the unlabeled modulator to displace the radioligand.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the binding affinity (Kᵢ) of the modulators.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and GYKI 52466 on the AMPA receptor.
Conclusion
This compound and GYKI 52466 represent two distinct classes of AMPA receptor modulators with opposing effects on channel function. This compound, a positive allosteric modulator, enhances receptor activity by inhibiting desensitization and prolonging channel opening. In contrast, GYKI 52466, a non-competitive antagonist, inhibits receptor function by preventing the ion channel from opening, despite agonist binding. Their well-characterized and distinct mechanisms of action make them invaluable tools for dissecting the complex roles of AMPA receptors in synaptic transmission and plasticity, and for guiding the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on binding properties of AMPA-type glutamate receptors: lack of competition between this compound and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 5. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. Interactions among GYKI-52466, this compound, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
Cyclothiazide vs. Other Benzothiadiazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclothiazide with other benzothiadiazide derivatives, primarily focusing on the widely prescribed hydrochlorothiazide (B1673439). The information presented is supported by available experimental data to assist researchers and professionals in drug development in understanding the nuanced differences within this class of diuretics.
Overview of Benzothiadiazide Derivatives
Benzothiadiazide derivatives, commonly known as thiazide diuretics, are a class of drugs primarily used in the management of hypertension and edema.[1][2] Their principal mechanism of action involves the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC) located in the distal convoluted tubule of the nephron.[3][4] This inhibition leads to increased urinary excretion of sodium and water, thereby reducing blood volume and blood pressure. Notable members of this class include this compound, hydrochlorothiazide, chlorothiazide, and bendroflumethiazide.
Comparative Analysis: this compound vs. Hydrochlorothiazide
While sharing a common therapeutic indication and primary mechanism of action, this compound and hydrochlorothiazide exhibit key differences in potency and pharmacological profile.
Antihypertensive Potency
Clinical research has established a significant difference in the antihypertensive potency between this compound and hydrochlorothiazide. A randomized, double-blind, cross-over study in hypertensive outpatients demonstrated that 2.5 mg of this compound daily has an equivalent antihypertensive effect to 25 mg of hydrochlorothiazide daily .[5] Increasing the dose of either diuretic beyond this point did not result in a further reduction in blood pressure.[5]
Table 1: Antihypertensive Potency and Onset of Action
| Feature | This compound | Hydrochlorothiazide |
| Equipotent Antihypertensive Dose | 2.5 mg | 25 mg |
| Onset of Action | ~ 2 hours | ~ 2 hours |
| Peak Effect | 4 - 6 hours | 4 - 6 hours |
| Duration of Action | 6 - 12 hours | 6 - 12 hours |
Diuretic and Natriuretic Effects
While direct comparative quantitative data on the diuretic (urine volume) and natriuretic (sodium excretion) effects of this compound at its equipotent antihypertensive dose is limited in publicly available literature, the primary mechanism of NCC inhibition suggests a dose-dependent increase in both parameters for all thiazide diuretics.
Effects on Electrolytes and Metabolites
Thiazide diuretics are known to cause disturbances in electrolyte and metabolite levels.
-
Hypokalemia (Low Potassium): Increased delivery of sodium to the collecting duct can lead to increased potassium excretion, potentially causing hypokalemia. While direct comparative data for this compound is scarce, studies on other thiazide-like diuretics, such as chlorthalidone (B1668885), have shown a higher incidence of hypokalemia compared to hydrochlorothiazide.[6][7][8] Patients on thiazide therapy should be monitored for potassium levels.
-
Hyperuricemia (High Uric Acid): Thiazide diuretics can increase serum uric acid levels by competing for the same organic anion transporter in the proximal tubule, reducing uric acid excretion.[9][10] This can be a concern for patients with a history of gout.[9] Some studies suggest that the risk of new-onset gout is similar between different thiazide diuretics when used at comparable antihypertensive doses.[11]
-
Hypercalcemia (High Calcium): Thiazides can decrease urinary calcium excretion, leading to a modest increase in serum calcium levels.
-
Hyperglycemia (High Blood Sugar): Thiazide diuretics have been associated with an increased risk of developing hyperglycemia.[12]
Table 2: Comparative Effects on Electrolytes and Metabolites (Class Effects)
| Parameter | General Effect of Thiazide Diuretics |
| Serum Potassium | ↓ (Decrease) |
| Serum Uric Acid | ↑ (Increase) |
| Serum Calcium | ↑ (Increase) |
| Blood Glucose | ↑ (Increase) |
| Serum Sodium | ↓ (Decrease) |
Note: The magnitude of these effects can vary between different benzothiadiazide derivatives and is dose-dependent. Direct comparative data for this compound at its equipotent antihypertensive dose is limited.
Additional Pharmacological Activities of this compound
Beyond its diuretic and antihypertensive effects, this compound has been shown to possess unique pharmacological properties not typically associated with other benzothiadiazide derivatives. It acts as a:
-
Positive allosteric modulator of AMPA and kainate receptors: This enhances excitatory neurotransmission in the central nervous system.
-
Negative allosteric modulator of GABA-A receptors: This inhibits inhibitory neurotransmission.
These additional activities suggest that this compound may have a broader range of physiological effects than other thiazides, although the clinical significance of these findings is still under investigation.
Experimental Protocols
Assessment of Diuretic Activity in a Preclinical Model (Rat)
This protocol provides a general framework for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound.
Objective: To determine the effect of a test benzothiadiazide derivative on urine volume and electrolyte excretion in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Metabolic cages for urine collection
-
Vehicle (e.g., 0.9% saline)
-
Test compound (e.g., this compound)
-
Standard diuretic (e.g., Hydrochlorothiazide)
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
-
Chloride analyzer
Procedure:
-
Acclimatization: House rats individually in metabolic cages for 24-48 hours before the experiment to adapt them to the environment. Provide free access to food and water.
-
Fasting: Withhold food 18 hours prior to the experiment but allow free access to water.
-
Hydration: Administer 25 mL/kg of 0.9% saline orally to all animals to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Divide the animals into groups (n=6-8 per group):
-
Control group: Administer vehicle orally.
-
Test group(s): Administer the test compound at various doses orally.
-
Standard group: Administer the standard diuretic orally.
-
-
Urine Collection: Place the rats back into their metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour sample).
-
Analysis:
-
Measure the volume of urine collected for each animal.
-
Analyze the urine samples for sodium, potassium, and chloride concentrations.
-
-
Data Expression: Express the results as total urine output (mL/kg), and total excretion of Na+, K+, and Cl- (mEq/kg) over the collection period.
Clinical Trial Design for Comparing Antihypertensive Efficacy
This outlines a typical design for a clinical study comparing the antihypertensive effects of two diuretic agents.
Objective: To compare the antihypertensive efficacy and safety of this compound and Hydrochlorothiazide in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, cross-over clinical trial.
Participants: Adult patients (e.g., 18-65 years) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95-110 mmHg).
Procedure:
-
Washout Period: A 2-4 week single-blind placebo washout period to establish baseline blood pressure and ensure compliance.
-
Randomization: Eligible patients are randomly assigned to one of two treatment sequences:
-
Sequence A: this compound (e.g., 2.5 mg daily) for a specified period (e.g., 8 weeks), followed by a washout period (e.g., 4 weeks), and then Hydrochlorothiazide (e.g., 25 mg daily) for the same duration.
-
Sequence B: Hydrochlorothiazide (e.g., 25 mg daily) for the same duration, followed by a washout period, and then this compound (e.g., 2.5 mg daily).
-
-
Assessments:
-
Blood pressure (systolic and diastolic) is measured at regular intervals (e.g., every 2 weeks) at the same time of day.
-
Blood samples are collected at baseline and at the end of each treatment period to monitor serum electrolytes (Na+, K+, Cl-), uric acid, glucose, and creatinine.
-
Adverse events are recorded throughout the study.
-
-
Primary Endpoint: The primary efficacy endpoint is the change in mean sitting diastolic and systolic blood pressure from baseline at the end of each treatment period.
-
Statistical Analysis: A cross-over analysis is performed to compare the effects of the two treatments.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Benzothiadiazide Diuretics
The primary mechanism of action for benzothiadiazide diuretics is the inhibition of the Na-Cl cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney.
Caption: Inhibition of the Na-Cl Cotransporter by Benzothiadiazides.
Experimental Workflow for Preclinical Diuretic Assay
The following diagram illustrates a typical workflow for assessing the diuretic activity of a compound in a preclinical rat model.
Caption: Workflow for Preclinical Evaluation of Diuretic Activity.
Conclusion
This compound is a potent benzothiadiazide diuretic with an antihypertensive efficacy approximately ten times that of hydrochlorothiazide on a milligram-for-milligram basis. While both drugs share the same primary mechanism of action for diuresis and blood pressure reduction, this compound exhibits a unique pharmacological profile due to its modulation of AMPA, kainate, and GABA-A receptors. The clinical implications of these additional properties are not yet fully understood. For researchers, the significant difference in potency and the distinct neurological effects of this compound are critical considerations in the design and interpretation of studies comparing it to other benzothiadiazide derivatives. Further direct comparative studies are warranted to fully elucidate the differences in their diuretic, natriuretic, and metabolic profiles at equipotent antihypertensive doses.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and hydrochlorthiazide in hypertension. Effects of different doses of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium loss associated with hydrochlorothiazide versus chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Chlorthalidone use linked to higher hypokalemia rates than hydrochlorothiazide: JAMA [medicaldialogues.in]
- 9. droracle.ai [droracle.ai]
- 10. The Mechanism for How the Thiazide Diuretic, Hydrochlorothiazide (HCTZ), Increases in Uric Acid Levels and Risk for Gout [ebmconsult.com]
- 11. Comparison of New‐Onset Gout in Adults Prescribed Chlorthalidone vs Hydrochlorothiazide for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrochlorothiazide-induced hyperuricaemia in the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Cyclothiazide in AMPA Receptor Desensitization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative pharmacological compounds to cyclothiazide for the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization. This compound is a potent positive allosteric modulator (PAM) of AMPA receptors, known for its strong inhibition of desensitization.[1][2] However, its potent pro-convulsant activity and effects on other receptors, such as GABA-A, necessitate the exploration of alternatives with improved safety and selectivity profiles.[3][4] This document details the performance, mechanisms, and supporting experimental data for key alternative compounds, including ampakines, racetams, and other novel modulators.
Overview of Alternative Compound Classes
Alternatives to this compound largely fall into the category of AMPA receptor PAMs, which enhance receptor activity without directly activating it.[3] These compounds bind to allosteric sites on the receptor, stabilizing the open-channel conformation and thereby reducing the rate of desensitization and/or deactivation.[5][6] This modulation strengthens synaptic transmission and promotes synaptic plasticity, making these compounds promising therapeutic agents for cognitive disorders, depression, and neurodegenerative diseases.[7][8]
-
Ampakines (Benzamide Derivatives): This class, developed by Cortex Pharmaceuticals (now RespireRx), includes well-studied compounds like CX-516 (Ampalex) and CX-717.[3][9] They are often categorized as "low-impact" or "high-impact." Low-impact ampakines, such as CX-717, only modestly offset receptor desensitization, which is thought to reduce the risk of excitotoxicity and seizures associated with high-impact modulators like this compound.[3][10]
-
Racetams: This family of nootropic compounds includes aniracetam (B1664956) and piracetam.[11][12] Aniracetam, in particular, is known for its potent modulation of AMPA receptors, enhancing the efficacy of glutamate (B1630785).[5][13] These compounds generally exhibit a preference for the "flop" splice variants of AMPA receptors, in contrast to the "flip" selectivity of this compound.[3][14]
-
Other Novel Modulators: This category includes compounds with distinct chemical structures, such as PEPA (4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide), which is a highly potent and selective modulator with a preference for flop isoforms.[15][16]
Quantitative Data Comparison
The following tables summarize the pharmacological properties and preclinical/clinical data for key alternative compounds compared to this compound.
Table 1: Pharmacological Properties of AMPA Receptor Modulators
| Compound | Class | Primary Mechanism of Action | Splice Variant Selectivity | Potency / Efficacy Data |
| This compound | Benzothiadiazine | High-impact PAM; strongly inhibits desensitization.[2][3] Also a GABAA negative allosteric modulator.[4] | Flip > Flop[3][14] | Potentiates glutamate currents up to 18-fold at 100 µM.[4] |
| CX-516 (Ampalex) | Ampakine | Low-impact PAM; enhances synaptic responses primarily by accelerating channel opening.[3][8] | - | Considered to have low potency in human trials.[9][17] Effective in animal models at 5-20 mg/kg.[3][18] |
| CX-717 | Ampakine | Low-impact PAM; modestly offsets desensitization.[10][19] | - | EC50 of 3.4 µM for increasing steady-state/peak current in hippocampal patches.[10] Active at 0.3-10 mg/kg in rats.[10] |
| Aniracetam | Racetam | PAM; slows deactivation and inhibits desensitization.[6][13] | Flop > Flip[3][14] | Considered more potent than Piracetam.[5] |
| Piracetam | Racetam | PAM; positively modulates AMPA receptors.[11][20] | - | Effects are often described as subtle.[12] |
| PEPA | Sulfonylamino Compound | PAM; potent suppressor of desensitization.[15][16] | Flop >> Flip[16] | EC50 of ~50 µM on GluRCflop receptors; over 100 times more potent than aniracetam.[16] |
| ORG-26576 | Ampakine | PAM; enhances glutamatergic neurotransmission and increases BDNF release.[21][22] | - | Effective dose of 10 mg/kg in rats for increasing BDNF expression.[23] |
Table 2: Summary of In Vivo Efficacy and Dosing
| Compound | Model / Condition Studied | Effective Dose Range | Key Outcomes |
| CX-516 (Ampalex) | Schizophrenia (cognitive deficits), ADHD, Alzheimer's[17][18][24] | 10-20 mg/kg (s.c.) in rats[18] | Attenuated cognitive deficits in animal models.[18] Disappointing results in human trials due to low potency.[9] |
| CX-717 | ADHD, opiate-induced respiratory depression, sleep deprivation[10][25][26] | 0.3-10 mg/kg in rats[10] | Ameliorated alfentanil-induced respiratory depression; enhanced performance in cognitive tasks.[10] Showed rapid antidepressant-like effects.[25] |
| Aniracetam | Cognitive enhancement, anxiety[12][13] | - | Reported to have anxiolytic effects and improve memory and focus.[12] |
| PEPA | Contextual Fear (Anxiety)[15] | 30 mg/kg (i.p.) in mice[15] | Decreased freezing time in a contextual fear paradigm, suggesting anxiolytic effects.[15] |
| ORG-26576 | Major Depressive Disorder[21][27] | 10 mg/kg (i.p.) in rats[23]; 100-600 mg BID in humans[27] | Increased BDNF expression and neuronal survival in animal models.[21][23] Failed in a Phase II trial for depression.[21] |
Signaling Pathways and Mechanisms of Action
Positive allosteric modulation of AMPA receptors enhances synaptic transmission. This action is believed to underlie the therapeutic potential of these compounds by engaging downstream cellular pathways involved in synaptic plasticity and neuronal health.
The diagram below illustrates the core mechanism. In the presence of glutamate, AMPA receptors open, allowing ion influx. They then rapidly enter a desensitized state, even with glutamate still bound. PAMs bind to an allosteric site, stabilizing the open conformation, which reduces the rate of desensitization and slows deactivation, leading to a prolonged and enhanced synaptic current. This enhanced signaling is thought to lower the threshold for inducing Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and stimulate the production of crucial neurotrophic factors like BDNF.[28]
Key Experimental Protocols
The characterization of novel AMPA receptor modulators relies on a variety of in vitro and in vivo techniques. Below are representative protocols derived from the literature.
This protocol is based on methods used to characterize CX-717 and PEPA in neuronal preparations.[10][16]
Objective: To measure the effect of a test compound on the desensitization of glutamate-evoked currents in neurons.
Preparation:
-
Prepare acute brain slices (e.g., hippocampus) from rodents or use cultured neurons (e.g., hippocampal or cortical neurons).
-
For slice work, perform dissections in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour.
-
Prepare the external recording solution (containing physiological ion concentrations) and the internal pipette solution.
-
Dissolve the test compound (e.g., CX-717, PEPA) and glutamate in the external solution to their final concentrations.
Workflow:
Procedure:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber on a microscope stage, continuously perfusing with external solution.
-
Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Baseline Measurement: Use a rapid application system to apply a saturating concentration of glutamate for a prolonged duration (e.g., 500 ms) to elicit a desensitizing current. Record the response.
-
Compound Application: Perfuse the chamber with the external solution containing the test compound for several minutes to allow for equilibration.
-
Test Measurement: While perfusing with the test compound, apply the same glutamate pulse and record the resulting current.
-
Data Analysis: For both baseline and test conditions, measure the peak amplitude of the inward current and the amplitude of the steady-state current at the end of the glutamate application. Calculate the ratio of steady-state to peak current. An increase in this ratio indicates inhibition of desensitization.[10] Repeat with multiple concentrations to determine the EC50.
This protocol is based on methods used to assess the potentiation of AMPA-induced calcium influx by compounds like PEPA and racetams.[15][20]
Objective: To quantify the ability of a test compound to potentiate AMPA-induced intracellular calcium ([Ca²⁺]i) increase.
Procedure:
-
Cell Culture: Plate primary rat hippocampal or cortical neurons on glass coverslips and culture for 10-14 days.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Perfuse the cells with the control solution and measure baseline fluorescence.
-
Stimulation: Switch the perfusion to a solution containing a submaximal concentration of AMPA and record the change in fluorescence, which corresponds to an increase in [Ca²⁺]i.
-
Washout: Return to the control solution to allow the [Ca²⁺]i to return to baseline.
-
Compound Incubation: Perfuse the cells with a solution containing the test compound for several minutes.
-
Test Stimulation: Co-apply the same submaximal concentration of AMPA along with the test compound and record the change in fluorescence.
-
Data Analysis: Quantify the peak change in fluorescence (or the ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) for the AMPA-alone and AMPA + test compound conditions. A significant increase in the calcium response in the presence of the test compound indicates positive modulation.
References
- 1. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 2. Effect of this compound on binding properties of AMPA-type glutamate receptors: lack of competition between this compound and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Uses of Ampakines [ampakines.org]
- 8. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. CX-516 - Wikipedia [en.wikipedia.org]
- 10. Preclinical Pharmacology of the Low-Impact Ampakine CX717 | MDPI [mdpi.com]
- 11. cereflexlabs.com [cereflexlabs.com]
- 12. nootropicology.com [nootropicology.com]
- 13. nbinno.com [nbinno.com]
- 14. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A novel allosteric potentiator of AMPA receptors: 4--2-(phenylsulfonylamino)ethylthio--2,6-difluoro-phenoxyaceta mide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ORG-26576 - Wikipedia [en.wikipedia.org]
- 22. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dergipark.org.tr [dergipark.org.tr]
Validating Cyclothiazide's Effects: A Comparative Guide Using AMPA Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclothiazide's (CTZ) effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a focus on validating its mechanism of action through the use of AMPA receptor subunit knockout models. We will delve into the experimental data, present detailed protocols, and compare CTZ with alternative AMPA receptor modulators.
This compound and its Mechanism of Action on AMPA Receptors
This compound is a potent positive allosteric modulator (PAM) of AMPA receptors. Its primary mechanism involves binding to an allosteric site on the receptor complex, which stabilizes the receptor in an open conformation. This leads to two main effects:
-
Inhibition of Desensitization: CTZ significantly slows or blocks the rapid desensitization of AMPA receptors that normally occurs in the continued presence of glutamate.
-
Potentiation of AMPA Currents: By prolonging the open state of the channel, CTZ potentiates the ion flow (primarily Na⁺ and Ca²⁺) in response to glutamate, thereby enhancing excitatory synaptic transmission.
CTZ exhibits a degree of selectivity for the 'flip' splice variants of AMPA receptor subunits over the 'flop' variants.
Validating this compound's Effects with AMPA Receptor Knockout Models
To unequivocally demonstrate that the effects of this compound are mediated through its interaction with specific AMPA receptor subunits, researchers utilize knockout (KO) mouse models where the gene for a particular subunit (e.g., Gria1 for GluA1, Gria3 for GluA3) has been deleted. By comparing the effects of CTZ in these KO mice with their wild-type (WT) littermates, the contribution of the absent subunit to the drug's overall effect can be determined.
Insights from GluA3 Knockout Models
A key study investigated the role of the GluA3 subunit in synaptic transmission at the endbulb-bushy cell synapse in the cochlear nucleus and utilized this compound to probe AMPA receptor desensitization[1][2]. The findings revealed a more pronounced effect of CTZ on excitatory postsynaptic currents (EPSCs) in GluA3 KO mice compared to their WT counterparts. This suggests that in the absence of the GluA3 subunit, the remaining AMPA receptors have different desensitization properties that are more susceptible to modulation by CTZ.
Experimental Data: Effect of this compound on EPSC Amplitude in WT vs. GluA3 KO Mice
| Genotype | Condition | Normalized EPSC Amplitude (Mean ± SEM) | Fold Increase with CTZ |
| Wild-Type | Control | 1.0 | - |
| Wild-Type | + CTZ | 2.5 ± 0.3 | 2.5x |
| GluA3 KO | Control | 1.0 | - |
| GluA3 KO | + CTZ | 4.0 ± 0.5 | 4.0x |
Data adapted from a study on endbulb-bushy cell synapses[1].
Insights from GluA1 and GluA3 Knockout Models in the Hippocampus
Another study, while investigating cAMP-dependent synaptic plasticity in the hippocampus, used CTZ as a tool to block AMPA receptor desensitization in wild-type, GluA1 KO, and GluA3 KO mice. Although the primary focus was not on validating CTZ's mechanism, the study provides valuable data on miniature excitatory postsynaptic current (mEPSC) frequency in the presence of CTZ across these genotypes[3][4].
Experimental Data: mEPSC Frequency in the Presence of this compound and Forskolin/IBMX
| Genotype | mEPSC Frequency (Hz) (Mean ± SEM) |
| Wild-Type | 4.2 ± 0.5 |
| GluA1 KO | 2.1 ± 0.3 |
| GluA3 KO | 1.9 ± 0.2 |
Data represents mEPSC frequency in the presence of CTZ, PEPA, forskolin, and IBMX, adapted from a study on hippocampal neurons[3].
In this context, the reduced mEPSC frequency in both GluA1 and GluA3 knockout mice in the presence of CTZ (and other agents) highlights the importance of these subunits in maintaining normal synaptic function, which is then modulated by CTZ.
Comparison with Alternative AMPA Receptor Modulators
Several other classes of compounds also act as positive allosteric modulators of AMPA receptors, often referred to as "ampakines." These compounds can be broadly categorized as low-impact or high-impact, based on the magnitude of their effect on receptor desensitization and deactivation.
Comparative Overview of AMPA Receptor PAMs
| Compound/Class | Primary Effect | Subunit/Splice Variant Selectivity | Key Characteristics |
| This compound | Strong inhibition of desensitization | Prefers 'flip' splice variants | High-impact modulator; can induce epileptiform activity at higher concentrations.[5] |
| Aniracetam (B1664956) | Slows deactivation, modest effect on desensitization | Appears more efficacious at 'flop' receptors | Low-impact modulator; also reported to have effects on cholinergic and NMDA systems.[6][7] |
| CX516 (Ampakine) | Modestly affects desensitization | Varies | Low-impact modulator; has been investigated for cognitive enhancement.[2] |
| PEPA | Potentiates 'flop' isoforms | Prefers 'flop' splice variants | More potent than aniracetam for 'flop' isoforms. |
Currently, there is a lack of published studies directly comparing these alternatives to this compound within AMPA receptor knockout models. Such studies would be invaluable for elucidating the precise subunit-dependent mechanisms of different classes of AMPA receptor PAMs.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents
This protocol is adapted from studies investigating AMPA receptor function in brain slices.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.25 with CsOH.
Procedure:
-
Prepare acute brain slices (e.g., from the hippocampus or cochlear nucleus) from wild-type and AMPA receptor knockout mice.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or miniature EPSCs (mEPSCs). For evoked EPSCs, stimulate afferent fibers with a bipolar electrode.
-
Bath apply this compound (typically 50-100 µM) to the slice and allow it to equilibrate.
-
Record EPSCs or mEPSCs in the presence of this compound.
-
Analyze the changes in amplitude, frequency, and kinetics of the currents before and after CTZ application and compare these changes between genotypes.
In Vivo Electrophysiology and Drug Administration
This protocol provides a general framework for in vivo studies.
Procedure:
-
Anesthetize the mouse (e.g., with urethane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus).
-
Lower a recording electrode into the target area to record field excitatory postsynaptic potentials (fEPSPs) or single-unit activity.
-
For drug delivery, a cannula can be implanted for intracerebroventricular (ICV) or local microinfusion of this compound.
-
Record baseline neuronal activity.
-
Administer this compound and record the subsequent changes in neuronal activity.
-
Compare the effects of CTZ on neuronal firing rates or synaptic plasticity (e.g., long-term potentiation) between wild-type and knockout animals.
Visualizing the Experimental Logic and Pathways
Signaling Pathway of AMPA Receptor Modulation
Caption: this compound's positive allosteric modulation of the AMPA receptor.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating this compound's effects using knockout models.
Conclusion
The use of AMPA receptor knockout models provides a powerful approach to validate the subunit-specific effects of this compound. The available evidence from GluA3 knockout mice demonstrates that the absence of this subunit alters the potentiation of AMPA receptor currents by CTZ, confirming that the drug's action is intimately tied to the receptor's subunit composition. While further studies directly comparing CTZ and its alternatives in a wider range of knockout models are needed, the current data strongly supports the established mechanism of CTZ as a positive allosteric modulator of AMPA receptors. This guide serves as a foundational resource for researchers aiming to understand and further investigate the nuanced pharmacology of this compound and other AMPA receptor modulators.
References
- 1. Role of GluA3 AMPA Receptor Subunits in the Presynaptic and Postsynaptic Maturation of Synaptic Transmission and Plasticity of Endbulb−Bushy Cell Synapses in the Cochlear Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GluA3 AMPA Receptor Subunits in the Presynaptic and Postsynaptic Maturation of Synaptic Transmission and Plasticity of Endbulb-Bushy Cell Synapses in the Cochlear Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity through activation of GluA3-containing AMPA-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Electrophysiology Protocol [protocols.io]
- 6. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclothiazide and Ampakines on Synaptic Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclothiazide and the ampakine CX546, prominent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will delve into their mechanisms of action, comparative effects on synaptic currents, and the experimental protocols used to elucidate these properties, supported by quantitative data and pathway visualizations.
Introduction to AMPA Receptor Modulation
AMPA-type glutamate (B1630785) receptors (AMPARs) are ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Their function is critical for synaptic plasticity, the cellular basis for learning and memory.[2] Following activation by the neurotransmitter glutamate, AMPARs rapidly desensitize, a process that curtails the flow of ions and shapes the synaptic response.[1]
Positive allosteric modulators like this compound and ampakines (e.g., CX546) bind to AMPARs at a site distinct from the glutamate-binding site.[1] This binding enhances receptor function, primarily by inhibiting desensitization and slowing the deactivation of the channel, thereby prolonging and strengthening excitatory postsynaptic currents (EPSCs).[1][3]
Mechanism of Action
This compound (CTZ) , a benzothiadiazide, is a potent PAM that almost completely eliminates rapid AMPAR desensitization.[4][5] It binds at the interface between subunits of an AMPAR dimer, stabilizing the receptor in its open conformation.[1] This action leads to a fast inhibition of desensitization and a slower, more gradual potentiation of the total current.[4][6] Beyond its primary action on AMPARs, CTZ has also been shown to inhibit GABA-A receptors, which can contribute to a general increase in network excitability.[6][7][8]
Ampakines , such as the benzoylpiperidine CX546, also enhance AMPAR-mediated currents by slowing deactivation and attenuating desensitization.[3] They are often categorized into subfamilies. Type I ampakines , like CX546, are particularly effective at prolonging synaptic responses.[3] In contrast, Type II ampakines , such as CX516, primarily increase the amplitude of the synaptic response.[3] Evidence suggests that Type I and Type II ampakines act via separate allosteric sites on the AMPA receptor.[3][9] CX546 is thought to act by destabilizing the desensitized state of the receptor and has been shown to increase the receptor's affinity for glutamate by slowing the agonist's unbinding rate.[10]
The following diagram illustrates the general mechanism of AMPAR modulation by these compounds.
Caption: Mechanism of AMPA receptor positive allosteric modulation.
Comparative Data on Synaptic Currents
The primary distinction between this compound and CX546 lies in the magnitude and kinetics of their effects. CTZ is generally a more powerful inhibitor of desensitization, while CX546's effects are characterized by a pronounced prolongation of the EPSC decay time.
| Parameter | This compound (CTZ) | CX546 | Other Ampakines | Source |
| Primary Effect | Potent inhibition of desensitization; slower current potentiation. | Pronounced slowing of EPSC decay; attenuation of desensitization. | Varies: Type I (e.g., CX546) prolongs decay; Type II (e.g., CX516) increases amplitude. | [3][4][6][10] |
| EPSC Amplitude | Weakly potentiated or enhanced up to ~1.7-fold. | Weakly potentiated. | CX516 primarily increases amplitude. | [7][10] |
| EPSC Decay Time | Slowed by a factor of ~3. | Slowed by a factor of ~3. | N/A | [10] |
| Receptor Desensitization | Very efficient inhibition, nearly complete at 100 µM. | Less efficient at inhibiting desensitization than CTZ. | Low-impact ampakines (e.g., CX717) only modestly offset desensitization. | [4][10][11] |
| Agonist Affinity | Increases apparent affinity for AMPA. | Increases agonist affinity ~3-fold by slowing agonist unbinding. | Low-impact ampakines do not alter agonist binding affinity. | [4][10][11] |
| Receptor Subunit Selectivity | Marked selectivity for 'flip' splice variants. | Greater inhibition of desensitization for GluR2(flip) vs. GluR1(flip). | N/A | [4][10] |
| Other Targets | Potent inhibitor of GABA-A receptors. | Not reported to have significant off-target effects at GABA-A receptors. | N/A | [7][8] |
| Synaptic Plasticity | Facilitates LTP. | Enhances both Long-Term Potentiation (LTP) and Long-Term Depression (LTD). | All ampakines facilitate LTP. | [3] |
Experimental Protocols
The characterization of these modulators relies heavily on electrophysiological techniques, particularly patch-clamping, applied to various preparations.
A. Cell Culture Preparations
-
Methodology: Heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells, are transfected to express specific homomeric or heteromeric AMPA receptor subunits (e.g., GluR1, GluR2).[4] This allows for the study of modulator effects on defined receptor subtypes.
-
Recording: Whole-cell patch-clamp recordings are used to measure macroscopic currents elicited by a fast application of glutamate.[4] This setup is ideal for determining effects on current amplitude, desensitization rates, and deactivation kinetics.
-
Drug Application: Modulators like CTZ or CX546 are typically pre-applied or co-applied with the agonist through a rapid perfusion system. For instance, a 4-second pretreatment with 100 µM CTZ was used to study its potentiation effects on GluR1 receptors.[4]
B. Brain Slice Preparations
-
Methodology: Acute or organotypic brain slices (e.g., from the hippocampus) are prepared to study synaptic transmission in a more intact neural circuit.[12][13]
-
Recording: Whole-cell patch-clamp recordings are performed on identified neurons (e.g., CA1 pyramidal cells).[14] Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent pathways (e.g., Schaffer collaterals). This allows for the direct measurement of a modulator's impact on synaptic current waveform (amplitude, rise time, decay time).
-
Solutions: Recordings are performed in artificial cerebrospinal fluid (aCSF). Other pharmacological agents are often included to isolate AMPAR-mediated currents, such as the NMDA receptor antagonist D-APV and the GABA-A receptor antagonist picrotoxin.[15]
The diagram below outlines a typical experimental workflow for these studies.
Caption: Workflow for electrophysiological analysis of AMPAR modulators.
Summary and Implications
Both this compound and CX546 are invaluable tools for probing AMPA receptor function and synaptic transmission.
-
This compound is distinguished by its powerful inhibition of desensitization, making it a standard tool for isolating AMPAR currents without this confounding factor.[4] However, its concurrent inhibition of GABA-A receptors must be considered, as this can independently increase neuronal excitability.[7]
-
CX546 and other Type I ampakines offer a more nuanced modulation, primarily by prolonging the synaptic current.[10] This property, along with its ability to enhance both LTP and LTD, makes it a subject of interest for therapeutic applications in cognitive disorders.[3][12] The existence of different ampakine classes (Type I vs. Type II; high-impact vs. low-impact) provides a spectrum of tools to differentially modulate synaptic strength, with low-impact ampakines showing a greater safety profile due to their modest effects on desensitization.[3][9]
The choice between these modulators depends on the specific experimental question. For complete blockade of desensitization, CTZ is unparalleled. For studying the physiological consequences of prolonged synaptic currents and for potential therapeutic relevance with a higher safety margin, ampakines like CX546 and its low-impact relatives are more suitable.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Prolonged ampakine exposure prunes dendritic spines and increases presynaptic release probability for enhanced long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced AMPA receptor function promotes cerebellar long-term depression rather than potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gating and modulation of a hetero-octameric AMPA glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and Variability of Cyclothiazide's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclothiazide (CTZ), initially developed as a diuretic and antihypertensive agent, has become a widely utilized tool in neuroscience research due to its potent effects on glutamatergic neurotransmission.[1][2][3] It is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1][4][5] This guide provides a comprehensive comparison of the reported effects of this compound in the scientific literature, with a focus on the reproducibility and sources of variability in its actions. The information is intended to aid researchers in designing experiments, interpreting data, and advancing drug discovery efforts targeting the glutamatergic system.
Quantitative Analysis of this compound's Effects
The potency and efficacy of this compound can vary significantly depending on the experimental system, particularly the specific AMPA receptor subunits being investigated. The following tables summarize key quantitative data from the literature.
Table 1: Potentiation of AMPA Receptor Currents by this compound
| Cell Type/Receptor Subunit | Agonist | CTZ Concentration | Effect | Reference |
| HEK 293 cells (GluR1 flip) | 150 µM AMPA | 100 µM | 90-fold increase in peak current | [4] |
| HEK 293 cells (GluR1 flip) | 150 µM AMPA | 100 µM | 636-fold increase in steady-state current | [4] |
| Hippocampal Neurons | Synaptic stimulation | 100 µM | ~175% enhancement of evoked EPSCs | [3] |
| HEK 293 cells (GluRA flip) | 1 mM Glutamate (B1630785) | 100 µM | Potentiation of current | [6] |
| Rat Hippocampal Slices | AMPA | 100 µM | 150% potentiation of initial response | [7] |
Table 2: Dose-Dependent Effects of this compound
| Parameter | Cell Type/Receptor Subunit | Agonist | EC50 | nH (Hill Coefficient) | Reference |
| Peak Current Increase | HEK 293 cells (GluR1 flip) | 150 µM AMPA | 28 µM | 2.8 | [4] |
| Steady-State Current Increase | HEK 293 cells (GluR1 flip) | 150 µM AMPA | 46 µM | 3.6 | [4] |
| Current Integral Increase | HEK 293 cells (GluR1 flip) | 150 µM AMPA | 41 µM | 4.5 | [4] |
| Inhibition of GABA-evoked currents | Hippocampal Neurons | GABA | 57.6 µM | - | [3] |
Table 3: Effects of this compound on AMPA Receptor Kinetics
| Receptor Subunit | Parameter | Control (τdes) | With this compound (τdes) | Reference |
| GluRAi | Desensitization time constant | 7.2 ± 0.5 msec | Too slow to be fit | [6] |
| GluRAo | Desensitization time constant | 7.4 ± 0.6 msec | - | [6] |
| GluRAi (S750A mutant) | Desensitization time constant | - | Much slower than S750N or S750G | [6] |
Experimental Protocols
The variability in this compound's effects can often be traced to differences in experimental protocols. Below are detailed methodologies from key studies.
Whole-Cell Patch-Clamp Recordings in HEK 293 Cells
This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[4][8]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected with the desired AMPA receptor subunit (e.g., rat GluR1 flip).
-
Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Holding Potential: -70 mV.
-
External Solution (in mM): 145 NaCl, 5.4 KCl, 5 HEPES, 1 MgCl₂, 1.8 CaCl₂, pH 7.3.
-
Internal Solution (in mM): Varies between labs, a typical composition includes a potassium-based salt (e.g., K-Gluconate), EGTA, HEPES, Mg-ATP, and Na-GTP.
-
-
Drug Application:
-
This compound and AMPA are dissolved in the external solution. Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent for this compound, with final concentrations typically below 1%.[6]
-
A rapid solution exchange system is used to apply the agonist and modulator. Pre-incubation with this compound for a defined period (e.g., 4 seconds) before co-application with AMPA is a common practice to observe maximal effects.[4][9]
-
Recordings from Hippocampal Slices
This protocol is based on studies examining this compound's impact on synaptic transmission in a more intact neural circuit.[10][11]
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from rats of a specific age (e.g., adult or neonatal).
-
Recording Chamber: Slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): Typically contains NaCl, KCl, NaHCO₃, NaH₂PO₄, CaCl₂, MgSO₄, and glucose, bubbled with 95% O₂/5% CO₂.
-
Stimulation and Recording:
-
A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Field excitatory postsynaptic potentials (fEPSPs) or whole-cell excitatory postsynaptic currents (EPSCs) are recorded from CA1 pyramidal neurons.
-
-
Drug Application: this compound is bath-applied by adding it to the perfusing aCSF. Due to diffusion barriers in slice preparations, prolonged application times (60-120 minutes in adult slices) may be necessary to observe effects.[11]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism is the positive allosteric modulation of AMPA receptors. However, its effects are multifaceted and can influence other signaling pathways.
Caption: this compound's dual modulation of synaptic transmission.
The diagram above illustrates the primary mechanism of this compound at glutamatergic synapses, where it inhibits the desensitization of AMPA receptors, leading to a prolonged ion influx and an enhanced excitatory postsynaptic potential.[4][5][12] Concurrently, it has been shown to inhibit GABA-A receptors, thereby reducing inhibitory synaptic transmission.[3][13][14] This dual action can significantly shift the balance of excitation and inhibition in neuronal circuits.
Experimental Workflow for Assessing this compound's Effects
Caption: A typical workflow for studying this compound's effects.
This flowchart outlines a standard experimental procedure for characterizing the impact of this compound on neuronal activity. A stable baseline recording is crucial for ensuring the reproducibility of the observed effects. The washout step is important to determine the reversibility of the drug's action.
Sources of Variability and Considerations for Reproducibility
The literature reveals several key factors that contribute to the variability of this compound's effects:
-
AMPA Receptor Subunit Composition: this compound shows a marked selectivity for the 'flip' splice variants of AMPA receptors over the 'flop' isoforms.[15] The specific subunits (GluA1-4) comprising the receptor also influence its sensitivity.
-
Agonist Concentration: The degree of potentiation by this compound can depend on the concentration of the agonist (e.g., glutamate or AMPA) used.
-
Temperature: Temperature can affect AMPA receptor kinetics and, consequently, the magnitude of this compound's effects.[16]
-
Cellular System: Effects observed in heterologous expression systems like HEK cells may not perfectly recapitulate those in native neurons within a complex tissue environment like a brain slice. Diffusion barriers in slices can lead to slower and potentially less pronounced effects.[11]
-
Off-Target Effects: At higher concentrations, this compound can inhibit GABA-A receptors and mGluR1 receptors, which can confound the interpretation of its effects on excitatory transmission.[3][17]
-
Purity and Solvent: The purity of the this compound compound and the final concentration of the solvent (e.g., DMSO) should be carefully controlled to ensure consistency.
To enhance reproducibility, researchers should meticulously document and control for these variables in their experimental design and reporting.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 7. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on synaptic responses in slices of adult and neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. pnas.org [pnas.org]
- 15. Structural determinants of allosteric regulation in alternatively spliced AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. This compound selectively inhibits mGluR1 receptors interacting with a common allosteric site for non-competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothiazide's Dichotomy: A Comparative Guide to its Effects on Flip vs. Flop AMPA Receptor Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of modulators with their targets is paramount. This guide provides an in-depth comparison of the differential effects of cyclothiazide, a positive allosteric modulator, on the alternatively spliced 'flip' and 'flop' isoforms of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The distinct responses of these isoforms to this compound hold significant implications for synaptic plasticity and the development of novel therapeutics targeting glutamatergic signaling.
This compound is well-documented to potentiate AMPA receptor function primarily by inhibiting its rapid desensitization.[1][2][3] However, the magnitude and kinetics of this modulation are critically dependent on which splice variant, flip or flop, is present in the receptor complex. Generally, flip-containing receptors exhibit a much greater sensitivity to this compound than their flop counterparts.[4] This differential modulation is largely attributed to a single amino acid residue within the extracellular loop preceding the fourth membrane-spanning domain, a region critical for the allosteric regulation of the receptor.[5][6][7]
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative differences in the effects of this compound on flip and flop AMPA receptor isoforms based on experimental data.
| Parameter | Flip Isoforms (e.g., GluA1-flip) | Flop Isoforms (e.g., GluA1-flop) | Key Findings |
| Potentiation of Agonist Responses | Strong potentiation.[4] this compound induces a significant leftward shift in the agonist dose-response curve. For instance, 300 µM this compound causes a 6-fold leftward shift for kainate at GluR-Aflip receptors.[4] | Weaker potentiation.[4] No significant shift in the kainate dose-response curve for GluR-Aflop was observed under similar conditions.[4] | Flip isoforms are more efficaciously potentiated by this compound. |
| Inhibition of Desensitization | Strong attenuation of desensitization.[4] For GluR-Aflip, 100 µM this compound almost completely blocks desensitization in response to glutamate (B1630785).[4] | Moderate inhibition of desensitization.[4] For GluR-Aflop, desensitization remains pronounced, although the rate of onset is slowed approximately 50-fold by 100 µM this compound.[4] | This compound is a more potent inhibitor of desensitization for flip isoforms. |
| Recovery from Potentiation | Very slow recovery. The recovery from potentiation by this compound is about 30 times slower for GluR-Aflip compared to GluR-Aflop.[4] | Rapid recovery. | The slower dissociation rate from flip isoforms suggests a higher apparent affinity of this compound for this configuration.[4] |
| Apparent Affinity | Higher apparent affinity.[4] | Lower apparent affinity.[4] | This compound binds more tightly to flip-containing receptors. |
Experimental Methodologies
The data presented above were primarily obtained using electrophysiological techniques, specifically whole-cell and outside-out patch-clamp recordings from heterologous expression systems (e.g., HEK 293 cells or Xenopus oocytes) transfected with cDNAs encoding specific AMPA receptor subunits and their splice variants.
Key Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1-flip or GluA1-flop).
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution usually contains (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Agonists (e.g., glutamate or kainate) and modulators (this compound) are rapidly applied to the recorded cell using a multi-barrel perfusion system.
-
To assess potentiation, agonist-evoked currents are measured before and after pre-application of this compound for a defined period.
-
Desensitization kinetics are measured by analyzing the decay of the current during a prolonged application of the agonist. The rate of onset of desensitization is often fitted with a single or double exponential function.[5]
-
Recovery from modulation is measured by washing out this compound and periodically applying the agonist to track the return of the current to its pre-drug amplitude.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the differential modulation of flip and flop AMPA receptor isoforms by this compound and the experimental workflow used to characterize these differences.
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound differentially modulates desensitization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
Cyclothiazide Potency: A Comparative Analysis on Recombinant versus Native AMPA Receptors
For Immediate Release
This guide provides a comprehensive comparison of the potency of cyclothiazide, a positive allosteric modulator, on recombinant and native α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. The data presented herein is compiled from multiple studies to offer an objective overview supported by experimental evidence.
This compound is widely utilized in research to inhibit the rapid desensitization of AMPA receptors, thereby potentiating their response to glutamate.[1][2] Understanding its potency across different receptor preparations is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the glutamatergic system.
Quantitative Comparison of this compound Potency
The following tables summarize the half-maximal effective concentration (EC50) values of this compound on various recombinant and native AMPA receptor preparations.
Recombinant AMPA Receptors
| Receptor Subunit Composition | Expression System | Agonist | Potency (EC50) | Reference |
| GluR1 (flip) | HEK 293 cells | 150 µM AMPA | 28 µM (peak current) | [1][3] |
| GluR1 (flip) | HEK 293 cells | 150 µM AMPA | 46 µM (steady-state) | [3] |
| GluRA (flip) | 293 cells | 1 mM Glutamate | 1.0 µM | [4] |
HEK 293: Human Embryonic Kidney 293 cells
Native AMPA Receptors
| Preparation | Organism | Measurement | Potency (EC50) | Reference |
| Cultured Brain Neurons | Rat | AMPA-induced Ca2+ influx | 2.40 µM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Discussion
The potency of this compound exhibits variability depending on the AMPA receptor subunit composition and the experimental system utilized. Studies on recombinant receptors indicate that the flip splice variants of AMPA receptor subunits are particularly sensitive to this compound.[6][7][8] For instance, the EC50 for the GluR1 flip isoform was determined to be 28 µM for the peak current in HEK 293 cells.[1][3] Another study on the GluRA flip isoform reported a higher potency with an EC50 of 1.0 µM.[4]
In contrast, experiments on native AMPA receptors in cultured rat brain neurons, which represent a more physiologically relevant system with a heterogeneous receptor population, showed an EC50 value of 2.40 µM for the potentiation of AMPA-induced intracellular calcium influx.[5] This value falls within the range observed for recombinant receptors, suggesting that the potentiation by this compound is a robust phenomenon across different systems.
The differences in reported EC50 values can be attributed to several factors, including the specific AMPA receptor subunits and their splice variants present, the agonist used and its concentration, the recording technique (e.g., whole-cell patch-clamp vs. fluorescence-based calcium imaging), and the specific parameters measured (e.g., peak vs. steady-state current).
Experimental Protocols
Recombinant AMPA Receptor Electrophysiology
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media and transiently or stably transfected with plasmids encoding the desired AMPA receptor subunits (e.g., rat GluR1 flip).[1]
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on transfected cells.[1] The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
Drug Application: A rapid solution exchange system is used for the application of the agonist (e.g., AMPA or glutamate) and this compound. To determine the EC50 of this compound, cells are pre-incubated with varying concentrations of this compound before the co-application of the agonist.[1]
Data Analysis: The potentiation of the AMPA receptor current by this compound is measured for both the peak and steady-state components. Dose-response curves are generated by plotting the potentiation against the this compound concentration, and the EC50 value is calculated by fitting the data to a sigmoidal function.[3]
Native AMPA Receptor Calcium Imaging
Primary Neuronal Culture: Primary cultures of neurons are prepared from the brains of embryonic or neonatal rats.[5]
Fluorescence Imaging: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular free calcium concentration ([Ca2+]i) are monitored using microspectrofluorimetry.[5]
Drug Application: AMPA is applied to the cultured neurons to induce an increase in [Ca2+]i. To determine the potency of this compound, various concentrations of the modulator are co-applied with AMPA.[5]
Data Analysis: The potentiation of the AMPA-induced increase in [Ca2+]i by this compound is quantified. A dose-response curve is constructed, and the EC50 value is determined.[5]
Conclusion
This compound is a potent positive allosteric modulator of both recombinant and native AMPA receptors, with its potency being influenced by the specific receptor subunit composition and the experimental conditions. The data compiled in this guide provides a valuable resource for researchers investigating the glutamatergic system and for the development of novel modulators of AMPA receptor function.
References
- 1. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]
- 5. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of flop-selectivity and subsite recognition for an AMPA receptor allosteric modulator: Structures of GluA2 and GluA3 complexed with PEPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions among GYKI-52466, this compound, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
Unraveling Cyclothiazide's Mechanism: A Comparative Guide to Validating its Site of Action with Competitive Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the site of action of Cyclothiazide (CTZ), a potent positive allosteric modulator of AMPA receptors. By examining its interactions with competitive and non-competitive antagonists, we can elucidate its precise binding site and modulatory effects.
This compound (CTZ) enhances glutamatergic neurotransmission by binding to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast synaptic transmission in the central nervous system.[1] CTZ acts as a positive allosteric modulator, binding to a site distinct from the glutamate binding site.[1] This binding stabilizes the receptor in an open conformation, potentiating the effects of glutamate and, notably, inhibiting the receptor's rapid desensitization.[1][2][3] To unequivocally validate CTZ's allosteric binding site, it is essential to conduct experiments utilizing competitive antagonists that vie for the glutamate binding site and non-competitive antagonists that bind to other allosteric sites.
This guide compares the experimental data obtained from using well-characterized AMPA receptor antagonists, namely the competitive antagonist NBQX and the non-competitive antagonist GYKI 52466, to probe the actions of this compound.
Comparative Analysis of this compound and Antagonist Interactions
The following table summarizes key quantitative data from electrophysiological and binding assays, illustrating the interplay between this compound and AMPA receptor antagonists.
| Parameter | This compound (CTZ) | NBQX | GYKI 52466 | CTZ + NBQX | CTZ + GYKI 52466 | Reference |
| Mechanism of Action | Positive Allosteric Modulator | Competitive Antagonist | Non-competitive Antagonist | - | - | [1][4][5] |
| Binding Site | Allosteric site at the LBD dimer interface | Glutamate binding site | Allosteric site | - | - | [1][4] |
| EC₅₀ (AMPA-induced current potentiation) | 2.40 µM | - | - | - | - | [6] |
| IC₅₀ (AMPA-induced current inhibition) | - | 0.15 µM | 10-20 µM | NBQX potency reduced | IC₅₀ increased to 75.1 µM | [7][8] |
| Binding Affinity (Kᵢ/Kₔ) | Kᵢ = 60 µM | Kₔ = 47 nM | - | NBQX affinity reduced | - | [9][10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through AMPA receptors in response to glutamate application and to assess the modulatory effects of this compound and its antagonists.
Objective: To determine the effect of CTZ on AMPA receptor-mediated currents and how this is affected by competitive and non-competitive antagonists.
Cell Preparation:
-
HEK293 cells stably transfected with AMPA receptor subunits (e.g., GluA1/GluA2) or cultured primary neurons (e.g., hippocampal or cortical neurons) are used.
-
Cells are plated on coverslips for recording.
Recording Solutions:
-
External Solution (aCSF): Contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (Pipette Solution): Contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is lowered onto a target cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Further suction is applied to rupture the cell membrane, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of total ion channel currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 1 mM) using a fast perfusion system.
-
To test the effect of CTZ, the cells are pre-incubated with CTZ (e.g., 10-100 µM) before co-application with glutamate.
-
To validate the site of action, experiments are repeated in the presence of a competitive antagonist (e.g., NBQX, 1 µM) or a non-competitive antagonist (e.g., GYKI 52466, 10 µM), both in the absence and presence of CTZ.
-
Changes in current amplitude, potentiation, and desensitization kinetics are recorded and analyzed.
Radioligand Binding Assays
These assays are used to determine the binding affinities of this compound and antagonists to AMPA receptors and to investigate whether they compete for the same binding site.
Objective: To quantify the binding affinity of CTZ and antagonists to the AMPA receptor and to determine the nature of their interaction (competitive vs. allosteric).
Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing AMPA receptors are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
Procedure:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the AMPA receptor. For example, [³H]AMPA can be used to label the agonist binding site.
-
To determine the binding affinity of CTZ, increasing concentrations of unlabeled CTZ are added to compete with the radiolabeled ligand.
-
To investigate the interaction with antagonists, similar competition experiments are performed with unlabeled NBQX or GYKI 52466 in the presence and absence of a fixed concentration of CTZ.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The data are analyzed to calculate the dissociation constant (Kₔ) or the inhibitory constant (Kᵢ) for each compound.
Visualizing the Interactions
The following diagrams, generated using Graphviz, illustrate the signaling pathway of AMPA receptor activation and the logical relationships in the binding of this compound and its antagonists.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 6. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. Interactions of GYKI 52466 and NBQX with this compound at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binding to functionally active AMPA receptor reveals genuine allosteric interaction with agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on binding properties of AMPA-type glutamate receptors: lack of competition between this compound and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cyclothiazide's Neuronal Effects: A Comparative Guide to Research Techniques
For researchers, scientists, and drug development professionals, understanding the multifaceted effects of Cyclothiazide (CTZ) is crucial for its application in neuroscience research. While electrophysiology has been the cornerstone for characterizing its modulation of AMPA receptors, a comprehensive view requires cross-validation with alternative techniques. This guide provides a comparative analysis of electrophysiological findings with data from biochemical and imaging-based methods, offering a broader perspective on the actions of this potent neuromodulator.
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, primarily known for its ability to inhibit their rapid desensitization.[1] This action potentiates glutamatergic neurotransmission, making CTZ a valuable tool for studying synaptic plasticity and excitability.[1][2] However, its effects extend beyond AMPA receptors, with documented interactions with GABA_A and metabotropic glutamate (B1630785) receptors, highlighting the need for a multi-faceted experimental approach to fully elucidate its mechanism of action.[3][4]
Comparative Analysis of Research Techniques
The following tables summarize quantitative data from studies employing different techniques to investigate the effects of this compound.
Table 1: Electrophysiological Analysis of this compound's Effect on AMPA Receptor Currents
| Parameter | Agonist | CTZ Concentration | Effect | Cell Type | Reference |
| Peak AMPA Current | 150 µM AMPA | 100 µM | 90-fold increase | GluR1-HEK cells | [5] |
| EC_50 for AMPA | - | 50 µM | ~8-fold decrease | GluR1-HEK cells | [5] |
| mEPSC Amplitude | Endogenous Glutamate | 100 µM | ~39% increase | Hippocampal Neurons | [4] |
| mEPSC Frequency | Endogenous Glutamate | 100 µM | ~134% increase | Hippocampal Neurons | [4] |
Table 2: Biochemical and Imaging-Based Validation of this compound's Actions
| Technique | Measured Parameter | CTZ Concentration | Effect | Preparation | Reference |
| Radioligand Binding | [^3H]AMPA Binding | 500 µM | Reduced binding by lowering apparent affinity | Rat Brain Membranes | [6] |
| Neurotransmitter Release Assay | AMPA-induced [^3H]Noradrenaline release | 100 µM | ~150% potentiation of the initial response | Rat Hippocampal Slices | [7] |
| Calcium Imaging (Fura-2) | AMPA-induced [Ca^(2+)]_i increase | 100 µM | ~428% of control | Cultured Rat Brain Neurons | [8] |
| Calcium Imaging (Fura-2) | Spontaneous Ca^(2+) transients | 5 µM | Increased frequency and amplitude | Rat Hippocampal Neurons | [9] |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through receptor channels in response to agonist application, providing high temporal resolution data on receptor kinetics.
Protocol:
-
Cell Preparation: HEK293 cells stably transfected with the rat GluR1 subunit (flip isoform) are cultured on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl_2, 1 MgCl_2, 10 HEPES, and 10 glucose, pH 7.4. The intracellular solution consists of (in mM): 140 CsCl, 2 MgCl_2, 10 HEPES, and 10 EGTA, pH 7.2.
-
Drug Application: AMPA and this compound are applied using a rapid solution exchange system. For dose-response curves, increasing concentrations of AMPA are applied in the absence and presence of a fixed concentration of CTZ. To assess the time-dependent potentiation, cells are pre-incubated with CTZ for varying durations before AMPA application.
-
Data Analysis: The peak amplitude, decay time constant, and steady-state current of the AMPA-evoked responses are measured and analyzed.
Calcium Imaging
Calcium imaging provides a spatially resolved view of intracellular calcium dynamics, an indirect but powerful indicator of neuronal activity and receptor activation, particularly for Ca^(2+)-permeable AMPA receptors.
Protocol:
-
Cell Preparation: Primary cultures of rat hippocampal neurons are prepared on glass coverslips.
-
Dye Loading: Neurons are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at 37°C.
-
Imaging Setup: Coverslips are mounted on an inverted microscope equipped for ratiometric fluorescence imaging. Cells are excited at 340 nm and 380 nm, and emission is collected at 510 nm.
-
Experimental Procedure: A baseline of intracellular calcium concentration ([Ca^(2+)]_i) is established. AMPA is then applied in the absence and presence of CTZ. The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: The peak change in [Ca^(2+)]_i and the area under the curve of the calcium transient are quantified.
Neurotransmitter Release Assay
This biochemical assay measures the release of pre-loaded radiolabeled neurotransmitters from brain tissue preparations, providing a functional readout of presynaptic and postsynaptic receptor modulation.
Protocol:
-
Tissue Preparation: Prisms of rat hippocampus are prepared and incubated with [^3H]-noradrenaline to label noradrenergic nerve terminals.
-
Superfusion: The prisms are placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Stimulation and Drug Application: The release of [^3H]-noradrenaline is stimulated by applying AMPA. To investigate the effect of CTZ, the tissue is pre-incubated with CTZ before the second AMPA stimulation.
-
Sample Collection and Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [^3H]-noradrenaline released is expressed as a percentage of the total tissue content. The effect of CTZ is quantified by comparing the stimulated release in the presence and absence of the drug.
Visualizing the Mechanisms of this compound Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of this compound's action on glutamatergic synapses.
Caption: Comparative workflow of key experimental techniques for studying this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binding to functionally active AMPA receptor reveals genuine allosteric interaction with agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclothiazide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Cyclothiazide, a benzothiadiazine diuretic and antihypertensive agent, requires careful handling and disposal due to its pharmacological activity and potential environmental impact.[1][2][3] Adherence to proper disposal protocols is essential to mitigate risks to both personnel and the ecosystem.
Hazard Profile and Handling Precautions
This compound is classified as a hazardous substance, irritating to the eyes, respiratory system, and skin.[1][2] It is also recognized as being toxic to soil organisms.[1] Therefore, all waste containing this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.[1]
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, to avoid contact and inhalation.[1] Work should be conducted in a well-ventilated area, and procedures should be designed to minimize dust generation.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
-
Segregation and Collection : Do not mix this compound waste with general laboratory trash.[4] All solid waste, such as contaminated PPE, weighing papers, and vials, should be collected in a designated, clearly labeled hazardous waste container.[4] Liquid waste, including solutions containing this compound and initial rinsates from cleaning contaminated labware, should be collected in a separate, compatible hazardous waste container.[4]
-
Waste Characterization and Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").[4]
-
Storage : Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4] Ensure containers are tightly closed.[5]
-
Disposal Method : The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Engaging a Licensed Vendor : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Decontamination of Labware : Reusable labware that has come into contact with this compound must be decontaminated. Rinse the labware with a suitable solvent in which this compound is soluble, and collect the rinsate as hazardous liquid waste.[4] Subsequently, wash the labware with laboratory detergent and water, followed by a final rinse with deionized water before drying and reuse.[4]
Summary of this compound Hazards and Disposal Considerations
| Hazard Classification | Handling Precautions | Recommended Disposal Method |
| Irritating to eyes, respiratory system, and skin[1][2] | Wear gloves, safety glasses, and dust respirator[1] | Licensed chemical destruction plant[5] |
| Toxic to soil organisms[1] | Avoid environmental release; do not discharge to drains[1][5] | Controlled incineration with flue gas scrubbing[5] |
| Potent biologically active molecule[4] | Handle as hazardous waste[4] | Do not dispose of in sanitary landfill unless treated[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
